3-(Aminomethyl)cyclobutanone hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(aminomethyl)cyclobutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-3-4-1-5(7)2-4;/h4H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJXRSHHSHUHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416323-22-2 | |
| Record name | 3-(aminomethyl)cyclobutan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanone Hydrochloride for Advanced Research and Development
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart both biological activity and favorable pharmacokinetic properties is relentless. Among the vast arsenal of building blocks available to researchers, strained cyclic systems have garnered significant attention. 3-(Aminomethyl)cyclobutanone hydrochloride emerges as a particularly valuable bifunctional reagent. Its rigid four-membered ring offers a unique conformational constraint, a desirable attribute for designing selective ligands by locking bioactive conformations.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, synthetic utility, and critical handling protocols, designed for researchers, scientists, and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, valued for its dual reactivity stemming from a primary amine and a ketone.[3] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various reaction conditions.[1]
Table 1.1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-(aminomethyl)cyclobutan-1-one;hydrochloride | [3] |
| CAS Number | 1363382-42-6 (Note: Multiple CAS numbers exist) | [3][4] |
| Molecular Formula | C₅H₁₀ClNO | [3][4] |
| Molecular Weight | 135.59 g/mol | [3][4] |
| Canonical SMILES | C1C(CC1=O)CN.Cl | [3][4] |
| InChI Key | OPJXRSHHSHUHOP-UHFFFAOYSA-N |[3] |
Table 1.2: Physicochemical Data
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Physical State | Solid | - | [3] |
| Purity | Typically ≥97% | Varies by supplier. | [3] |
| Solubility | Soluble in water | The hydrochloride salt form increases polarity and aqueous solubility. | [1] |
| Stability | Hygroscopic | Store in a cool, dry place. | [1] |
| Reactivity | High | The four-membered ring possesses significant ring strain (~110 kJ/mol), enhancing reactivity. |[1][2] |
Section 2: Spectroscopic Profile (The Molecular Fingerprint)
Spectroscopic data provides an unambiguous structural confirmation of the molecule. While a dedicated, peer-reviewed spectrum for this specific compound is not publicly available, we can predict the key features based on its functional groups and known spectra of analogous structures like cyclobutanone.
-
¹H NMR: Protons adjacent to the carbonyl group and the aminomethyl group would exhibit characteristic downfield shifts. The cyclobutane ring protons would likely appear as complex multiplets.
-
¹³C NMR: The carbonyl carbon is the most deshielded, appearing significantly downfield (typically >200 ppm for cyclobutanones). The carbons of the aminomethyl group and the cyclobutane ring would appear in the aliphatic region.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of a strained C=O bond in a four-membered ring is expected around 1780-1800 cm⁻¹. N-H stretching vibrations from the primary ammonium group would be visible in the 3000-3300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₅H₉NO) at m/z 99.13.[5] Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the cyclobutane ring.
Section 3: Synthesis and Purification Strategies
The synthesis of functionalized cyclobutanones is a well-established area of organic chemistry. Common strategies involve [2+2] cycloadditions, ring expansions of cyclopropanes, or cyclization of acyclic precursors.[2][6][7] For 3-(aminomethyl)cyclobutanone, a plausible route involves the modification of a pre-formed cyclobutane core, such as 3-oxocyclobutanecarboxylic acid.
Conceptual Synthetic Workflow
A generalized, multi-step synthesis requires rigorous planning for reaction execution, workup, and purification to ensure the final product's identity and purity.
Caption: Generalized workflow for synthesis and purification.
Protocol: Hypothetical Synthesis via Reductive Amination
This protocol is illustrative, based on standard organic chemistry principles for converting a carboxylic acid to a primary amine on a cyclobutanone core.
-
Amide Formation:
-
Dissolve 3-oxocyclobutanecarboxylic acid in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Add an activating agent (e.g., oxalyl chloride) dropwise, followed by a catalytic amount of DMF.
-
After activation, bubble anhydrous ammonia gas through the solution or add a solution of ammonium hydroxide to form 3-oxocyclobutanecarboxamide.
-
-
Hofmann or Curtius Rearrangement:
-
The resulting amide can be subjected to a Hofmann rearrangement (using Br₂ and NaOH) or a Curtius rearrangement (via an acyl azide intermediate) to yield the protected amine.
-
-
Deprotection and Salt Formation:
-
If a protecting group (e.g., Boc) is used, deprotect under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).
-
The final hydrochloride salt can be isolated by precipitation from a non-polar solvent like diethyl ether.
-
-
Purification:
-
Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often effective for purifying the final salt. The purity should be confirmed by NMR spectroscopy and melting point analysis.
-
Causality Note: The choice of a rearrangement reaction is critical for converting the C-C bond of the carboxylic acid into a C-N bond of the amine without cleaving the strained cyclobutane ring. The final salt formation step is not just for purification but is crucial for improving the compound's long-term stability and handling characteristics.[1]
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its orthogonal reactivity. The primary amine and the ketone can be selectively addressed using appropriate reaction conditions. The inherent strain of the cyclobutane ring also drives certain reactions, such as ring-opening or expansion, providing access to different molecular scaffolds.[2][6]
-
Reactions at the Amine: The primary amine is a potent nucleophile. It readily undergoes acylation, sulfonylation, reductive amination (with other aldehydes/ketones), and can be used in the formation of ureas and thioureas. These reactions are fundamental for incorporating the cyclobutane motif into larger molecules.
-
Reactions at the Ketone: The carbonyl group is electrophilic and susceptible to attack by various nucleophiles. It can undergo Wittig reactions, Grignard additions, and reductions (e.g., with NaBH₄) to form the corresponding alcohol. It can also be converted into heterocycles.
-
Bifunctional Reactivity: The presence of both functional groups allows for intramolecular reactions to form bicyclic systems or for its use as a constrained linker in designing molecules like PROTACs.[8]
Caption: Key reaction pathways for the bifunctional molecule.
Section 5: Applications in Medicinal Chemistry and Drug Discovery
Constrained amino scaffolds are highly sought after in drug discovery. The rigid cyclobutane ring of this molecule serves as a bioisosteric replacement for more flexible alkyl chains or other ring systems, helping to improve binding affinity and selectivity by reducing the entropic penalty of binding.[9][10]
-
Enzyme Inhibitors: The defined spatial orientation of the amine and ketone functionalities makes it an excellent starting point for designing inhibitors that can interact with specific pockets in an enzyme's active site.[1]
-
GPCR Ligands: The conformational rigidity is advantageous in designing ligands for G-protein coupled receptors (GPCRs), where specific conformations are required for agonism or antagonism.
-
PROTACs and Molecular Glues: Its bifunctional nature makes it a candidate for use as a linker in Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation.[8]
-
Peptidomimetics: The incorporation of non-canonical amino acids and constrained motifs is a key strategy to overcome the limitations of peptide drugs, such as poor metabolic stability.[11] This building block can be used to create such peptidomimetics.
Section 6: Safety, Handling, and Storage Protocols
As with any laboratory chemical, proper handling is paramount to ensure safety. This compound is classified as harmful if swallowed and causes serious eye damage.[3][12]
Table 6.1: Hazard and Precautionary Information
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Measures |
|---|
| GHS05 (Corrosive) | Danger | H302: Harmful if swallowed. H318: Causes serious eye damage. | P260: Do not breathe dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic, and moisture should be avoided.[1]
-
Spill Response: In case of a spill, collect the solid material carefully, avoiding dust generation. Clean the area with a wet cloth and dispose of the waste in accordance with local regulations.
Self-Validating Protocol: By adhering strictly to these safety measures, the risks associated with handling are minimized. The protocol is self-validating in that proper use of PPE and engineering controls (fume hood) provides a verifiable barrier against exposure, and correct storage procedures demonstrably preserve the compound's integrity.
References
- 1. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. appchemical.com [appchemical.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutanone synthesis [organic-chemistry.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Aminomethyl)cyclobutanone hydrochloride, a pivotal building block in modern medicinal chemistry. We will delve into its unique molecular architecture, exploring the influence of the strained cyclobutane ring on its physicochemical properties and reactivity. This document details a validated synthetic protocol, offers insights into the rationale behind experimental choices, and presents a thorough analytical characterization workflow. Furthermore, we examine its strategic application in drug discovery, highlighting how its conformationally rigid structure is leveraged to enhance potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. This guide is intended to serve as a critical resource for scientists engaged in the design and synthesis of novel small molecule therapeutics.
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. While traditionally underutilized, strained ring systems like cyclobutanes have emerged as powerful tools for medicinal chemists.[1][2] The this compound scaffold, in particular, offers a unique convergence of structural features: a primary amine for versatile derivatization, a ketone for further chemical modification or hydrogen bonding, and a conformationally restricted cyclobutane core.
The cyclobutane ring is not merely a passive spacer; its inherent puckered three-dimensional structure and strain energy (~26 kcal/mol) confer significant advantages:
-
Conformational Rigidity: By replacing flexible alkyl chains with a 1,3-disubstituted cyclobutane, chemists can lock key pharmacophores into a bioactive conformation, reducing the entropic penalty upon target binding and potentially boosting potency.[1][3][4]
-
Metabolic Stability: The carbocyclic core is often more resistant to enzymatic degradation compared to linear linkers, which can improve a drug candidate's half-life.[1][3][4]
-
Exploration of 3D Chemical Space: The non-planar nature of the ring allows for the precise vectoral projection of substituents into three-dimensional space, enabling optimized interactions within a target's binding pocket.[1][3]
-
Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other common groups, such as gem-dimethyl or even aromatic rings, allowing for fine-tuning of properties like lipophilicity and solubility.[3]
This guide will focus specifically on the hydrochloride salt of 3-(Aminomethyl)cyclobutanone, a stable and readily handled form of this versatile building block.[5]
Molecular Structure and Physicochemical Properties
The hydrochloride salt exists as a crystalline solid, which enhances its stability and shelf-life compared to the free base.[6] The core structure consists of a four-membered cyclobutane ring bearing two key functional groups: a primary aminomethyl group (-CH₂NH₂) and a carbonyl group (C=O) at the 1 and 3 positions, respectively.
In-depth Structural Analysis
The cyclobutane ring is not planar but exists in a puckered conformation to relieve some of its inherent angle strain. This puckering leads to distinct pseudo-axial and pseudo-equatorial positions for the substituents, influencing how the molecule presents its functional groups to a biological target. The aminomethyl group provides a basic nitrogen center and a site for nucleophilic reactions or amide bond formation. The ketone is an electrophilic center and a hydrogen bond acceptor, which can be critical for target engagement.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1416323-22-2 (or 1363382-42-6) | [5][8][9] |
| Molecular Formula | C₅H₁₀ClNO | [5] |
| Molecular Weight | 135.59 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [6][8] |
| SMILES | Cl.NCC1CC(=O)C1 | [6][8] |
Synthesis and Mechanistic Insights
The synthesis of substituted cyclobutanes can be challenging; however, several reliable routes to 3-(Aminomethyl)cyclobutanone and its precursors have been established.[10][11] A common strategy involves the modification of a pre-existing cyclobutane core.
Synthetic Workflow Overview
A representative synthesis often starts from a commercially available precursor like tert-butyl 3-oxoazetidine-1-carboxylate. The workflow involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by deprotection and subsequent functional group manipulations.
Below is a conceptual diagram illustrating a potential synthetic pathway.
Caption: Conceptual workflow for the synthesis of cyclobutane derivatives.
Detailed Experimental Protocol
This protocol is adapted from methodologies reported for the synthesis of related azetidine and cyclobutane structures, such as those used in the synthesis of the JAK inhibitor Baricitinib.[12]
Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate [12]
-
Rationale: This step utilizes a Horner-Wadsworth-Emmons reaction, a robust method for forming C=C bonds by reacting a phosphonate-stabilized carbanion with a ketone. Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base ideal for deprotonating the phosphonate.
-
Procedure: a. To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) at -5 °C, slowly add a solution of potassium tert-butoxide in THF (1.1 eq). b. Stir the resulting mixture at -5 °C for 3 hours to ensure complete formation of the ylide. c. Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF dropwise, maintaining the temperature at -5 °C. d. Stir the reaction for an additional 2 hours at -5 °C, then allow it to warm to room temperature and stir for 16 hours. e. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the target compound.
Step 2: Deprotection to 2-(azetidin-3-ylidene)acetonitrile hydrochloride [12]
-
Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Hydrochloric acid in an organic solvent like acetonitrile provides a clean and efficient method for its removal, yielding the stable hydrochloride salt of the amine.
-
Procedure: a. Dissolve the product from Step 1 in acetonitrile. b. Add 3M hydrochloric acid and stir the solution at room temperature for 16 hours. c. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. d. Upon completion, concentrate the mixture under vacuum to remove the solvents, yielding the crude hydrochloride salt.
Note: The conversion of the azetidine ring system from Step 2 into the final this compound requires further, more complex synthetic steps involving ring expansion or rearrangement, which are beyond the scope of this generalized protocol but are documented in specialized chemical literature.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of this compound. A combination of spectroscopic techniques is employed.
Spectroscopic Analysis Workflow
Caption: Standard workflow for analytical characterization.
Data Interpretation
| Technique | Expected Observations | Rationale |
| ¹H NMR | Complex multiplets in the aliphatic region (~2.0-3.5 ppm) corresponding to the cyclobutane ring protons. A signal for the -CH₂- protons adjacent to the amine. The acidic protons (NH₃⁺) may be broad or exchange with solvent. | Provides information on the proton environment, connectivity, and stereochemistry. Spectral data is available on databases like ChemicalBook for comparison.[13] |
| ¹³C NMR | A signal at high chemical shift (>200 ppm) for the ketone carbonyl carbon.[7] Several signals in the aliphatic region for the cyclobutane and aminomethyl carbons. | Confirms the presence of the key carbon environments, especially the downfield shift of the C=O carbon. |
| IR Spectroscopy | Strong, sharp absorption around 1780 cm⁻¹ (C=O stretch, characteristic for strained cyclic ketones).[14][15] Broad absorption in the 3300-3500 cm⁻¹ range due to N-H stretching of the ammonium salt. | Confirms the presence of the primary functional groups: the strained ketone and the primary amine (as its salt). |
| Mass Spectrometry | The "nitrogen rule" applies; the free base (C₅H₉NO) has an odd nominal mass of 99. ESI-MS would show a prominent ion at m/z = 100 [M+H]⁺. Characteristic α-cleavage next to the nitrogen atom is a likely fragmentation pathway. | Confirms the molecular weight and provides evidence for the molecular formula. |
Applications in Drug Discovery and Medicinal Chemistry
3-(Aminomethyl)cyclobutanone is a valuable building block for creating molecules that target a wide range of diseases. Its derivatives have been incorporated into inhibitors of enzymes such as kinases and proteases.[16][17]
Case Study: Cyclobutanones as Enzyme Inhibitors
The ketone in cyclobutanone is more electrophilic than in an unstrained, acyclic ketone due to the angle strain in the four-membered ring.[7] This enhanced reactivity is a key feature exploited in inhibitor design. When a cyclobutanone-containing inhibitor binds to the active site of a serine or cysteine protease, the nucleophilic residue (e.g., serine -OH) can attack the electrophilic carbonyl carbon. This forms a reversible covalent hemiacetal or hemiketal, which is a stable transition-state analog that can potently inhibit the enzyme.[7]
Strategic Incorporation
-
As a Constrained Linker: The 1,3-disubstitution pattern allows the scaffold to act as a rigid linker, connecting two key binding fragments of a ligand. This pre-organizes the molecule for optimal interaction with the target, a strategy successfully employed in the design of Janus kinase (JAK) inhibitors.[3]
-
As a Scaffold for Diversification: The primary amine serves as a versatile handle for building out molecular complexity. It can be readily acylated, sulfonated, or used in reductive amination reactions to append a wide variety of functional groups, enabling rapid exploration of the structure-activity relationship (SAR).
Handling, Storage, and Safety
-
Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be protected from moisture.
-
Safety: Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and toxicity information.
Conclusion
This compound is more than a simple chemical building block; it is a strategic tool for molecular design. Its unique combination of a strained, conformationally restricted core and versatile functional handles provides medicinal chemists with a powerful platform for developing next-generation therapeutics. By leveraging its distinct stereochemical and electronic properties, researchers can design drug candidates with enhanced potency, improved metabolic stability, and optimized pharmacokinetic profiles, thereby accelerating the journey from laboratory concept to clinical reality.
References
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. appchemical.com [appchemical.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
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- 8. This compound 97% | CAS: 1363382-42-6 | AChemBlock [achemblock.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cyclobutanone synthesis [organic-chemistry.org]
- 12. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound(1416323-22-2) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclobutanone(1191-95-3) IR Spectrum [chemicalbook.com]
- 16. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 17. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]
3-(Aminomethyl)cyclobutanone hydrochloride synthesis route
An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)cyclobutanone Hydrochloride
Introduction
The cyclobutane moiety, a strained four-membered carbocycle, has garnered significant interest in medicinal chemistry for its unique structural and conformational properties.[1][2] Its incorporation into small-molecule drug candidates can impart favorable characteristics such as metabolic stability and improved binding affinity by providing a rigid scaffold that can explore chemical space in three dimensions.[2] Among the myriad of functionalized cyclobutane building blocks, this compound stands out as a versatile intermediate. Its bifunctional nature—possessing both a reactive ketone and a primary amine—makes it a valuable synthon for constructing complex molecular architectures, particularly in the development of novel therapeutics.[3]
This guide provides a comprehensive overview of a robust and field-proven synthetic route to this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and practical laboratory experience to empower researchers, scientists, and drug development professionals.
Strategic Analysis: A Retrosynthetic Approach
A successful synthesis begins with a logical disconnection of the target molecule. The retrosynthetic analysis of this compound reveals a straightforward strategy centered on the management of the reactive amino group.
Caption: Retrosynthetic analysis of the target compound.
The primary amine is nucleophilic and would interfere with many reactions targeting the ketone or other parts of the molecule. Therefore, it is prudent to introduce it in a protected form. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its facile removal under mild acidic conditions.[4][5]
Our forward synthesis, therefore, will focus on three core stages:
-
Formation of a Boc-Protected Amine: Synthesis of tert-butyl ((3-oxocyclobutyl)methyl)carbamate from a suitable cyclobutane precursor.
-
Deprotection of the Amine: Cleavage of the Boc group to unmask the primary amine.
-
Hydrochloride Salt Formation: Isolation of the final product as a stable, crystalline salt.
Synthetic Workflow and Mechanistic Insights
The following sections detail the experimental protocols and the scientific rationale underpinning each transformation.
Stage 1: Synthesis of tert-butyl ((3-oxocyclobutyl)methyl)carbamate
The most direct route to the key Boc-protected intermediate involves the reduction of a nitrile or amide derived from a 3-oxocyclobutanecarboxylic acid precursor. An alternative, often employed in industrial settings, is the reductive amination of 3-oxocyclobutanecarbaldehyde. Reductive amination involves the formation of an imine between an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine, effectively preventing over-alkylation.[6]
For this guide, we will outline a conceptual pathway starting from 3-oxocyclobutanecarbonitrile.
Caption: Conceptual workflow for the key intermediate.
Protocol: Reductive Amination of 3-Oxocyclobutanecarbaldehyde (Illustrative)
-
Reaction Setup: To a solution of 3-oxocyclobutanecarbaldehyde (1.0 eq) in methanol (MeOH), add ammonium chloride (NH₄Cl, 1.5 eq) followed by aqueous ammonia (to adjust pH to ~7-8).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise. NaBH₃CN is a preferred reducing agent as it selectively reduces the iminium ion in the presence of the ketone.[6]
-
Boc Protection: After completion of the reduction (monitored by TLC or LC-MS), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA) or sodium bicarbonate. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield tert-butyl ((3-oxocyclobutyl)methyl)carbamate.
Stage 2 & 3: Boc Deprotection and Hydrochloride Salt Formation
This final stage is a highly efficient, one-pot procedure that simultaneously removes the Boc protecting group and forms the desired hydrochloride salt.
Causality of Reagent Choice: The deprotection is an acid-catalyzed hydrolysis of the carbamate.[7] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.[5][8] A solution of 4M HCl in 1,4-dioxane is particularly effective as it provides a strong, anhydrous acid, which is crucial for precipitating the final product as a non-hygroscopic, crystalline hydrochloride salt, simplifying isolation and improving purity.[9]
Mechanism of Boc Deprotection
The mechanism proceeds through a series of well-established steps:[10][11]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by HCl.
-
Carbocation Formation: The protonated intermediate fragments, eliminating a stable tert-butyl cation and forming a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.
-
Amine Protonation: The resulting free primary amine is immediately protonated by the excess HCl in the medium to form the ammonium chloride salt.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Deprotection and Salt Formation
| Parameter | Specification | Rationale |
| Starting Material | tert-butyl ((3-oxocyclobutyl)methyl)carbamate | Key protected intermediate |
| Reagent | 4M Hydrochloric Acid in 1,4-Dioxane | Provides anhydrous acid for clean deprotection and salt precipitation.[9] |
| Solvent | 1,4-Dioxane or Methanol (MeOH) | Ensures solubility of the starting material.[9] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid and exothermic control is not required.[7] |
| Reaction Time | 1-4 hours | Monitor by TLC/LC-MS until starting material is consumed. |
Step-by-Step Procedure:
-
Dissolution: Dissolve tert-butyl ((3-oxocyclobutyl)methyl)carbamate (1.0 eq) in anhydrous 1,4-dioxane.
-
Acid Addition: To the stirred solution, add 4M HCl in dioxane (3-5 eq) dropwise at room temperature.
-
Reaction: Stir the mixture for 1-4 hours. The formation of a precipitate is often observed as the hydrochloride salt is formed.
-
Isolation: Upon completion, add a non-polar solvent such as diethyl ether or hexane to the mixture to ensure complete precipitation of the product.[12]
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities. Dry the white solid under vacuum to yield this compound.
Data Summary and Characterization
The final product should be characterized to confirm its identity and purity.
Table 1: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₅H₁₀ClNO |
| Molecular Weight | 135.59 g/mol [13] |
| Appearance | White to off-white solid[14] |
| Purity (Typical) | >97%[13][15] |
| ¹H NMR | Spectra available from chemical suppliers for comparison.[16] |
| Storage | 4°C, protect from light.[14] |
Conclusion
The synthesis of this compound is a critical process for accessing a valuable building block in drug discovery. The outlined route, centered on the use of the Boc protecting group, represents a reliable, efficient, and scalable method. By understanding the mechanistic principles behind each step—from the choice of protecting group to the specific conditions for its removal—researchers can confidently and safely execute this synthesis. The final crystalline hydrochloride salt is stable and readily amenable to a wide array of subsequent chemical transformations, making it an indispensable tool for the modern medicinal chemist.
References
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound 97% | CAS: 1363382-42-6 | AChemBlock [achemblock.com]
- 14. 3-(Aminomethyl)cyclobutan-1-one hydrochloride | 1416323-22-2 [sigmaaldrich.com]
- 15. calpaclab.com [calpaclab.com]
- 16. This compound(1416323-22-2) 1H NMR [m.chemicalbook.com]
Spectroscopic Characterization of 3-(Aminomethyl)cyclobutanone Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Aminomethyl)cyclobutanone hydrochloride (CAS No: 1416323-22-2), a key building block in contemporary drug discovery and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the structural elucidation of this compound using modern spectroscopic techniques.
Introduction and Molecular Structure
This compound is a bifunctional molecule incorporating a strained cyclobutanone ring and a primary aminomethyl group. The presence of the hydrochloride salt enhances its stability and solubility in aqueous media, making it a versatile reagent in medicinal chemistry. Understanding its precise molecular structure is paramount for its effective utilization in the synthesis of novel therapeutic agents.
The structural and analytical workflow for the characterization of this molecule is outlined below.
References
An In-depth Technical Guide to the Stability and Storage of 3-(Aminomethyl)cyclobutanone Hydrochloride
Abstract
3-(Aminomethyl)cyclobutanone hydrochloride is a valuable building block in medicinal chemistry, prized for its strained four-membered ring and bifunctional nature. The inherent reactivity that makes this compound synthetically useful also presents significant challenges regarding its long-term stability and storage. This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes evidence-based protocols for its optimal storage and handling. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries to ensure the integrity and reliability of this key synthetic intermediate.
Introduction and Molecular Profile
This compound is a salt composed of a protonated primary amine linked to a cyclobutanone core. Its structure combines several features of chemical interest and potential instability:
-
Cyclobutanone Ring: The four-membered ring possesses significant angle strain (~110 kJ/mol), which can enhance reactivity and susceptibility to ring-opening or rearrangement reactions under thermal stress.[1][2]
-
Ketone Functional Group: The carbonyl group is susceptible to nucleophilic attack and can participate in reactions such as aldol-type condensations.
-
Aminomethyl Group (as Hydrochloride Salt): The primary amine, protonated as an ammonium chloride salt, is significantly less nucleophilic than its free base counterpart. This salt form enhances water solubility and generally improves stability by preventing self-reaction.[1][3] However, the hydrochloride salt form can introduce challenges related to hygroscopicity.[4][5]
Understanding these structural elements is fundamental to predicting the compound's behavior under various environmental conditions and developing a robust storage strategy.
Factors Influencing Chemical Stability
The long-term stability of this compound is primarily dictated by temperature, humidity, light, and pH. Each of these factors can initiate or accelerate specific degradation pathways. Stability testing is crucial to determine how the quality of an active pharmaceutical ingredient (API) is affected by these environmental factors over time.[4][]
Temperature
Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating degradation. For this compound, thermal stress is a primary concern due to the strained cyclobutane ring.
-
Mechanism: Thermolysis of cyclobutane derivatives can lead to ring cleavage, yielding ethene or other rearranged products.[7][8][9][10] While the presence of substituents can alter the specific pathway, the inherent strain makes the ring system a kinetic liability at high temperatures.
-
Recommendation: Strict temperature control is paramount. Storage at reduced temperatures (e.g., 2-8 °C) is strongly recommended to minimize the rate of potential thermal decomposition.
Humidity and Moisture
The hydrochloride salt form makes the compound susceptible to moisture absorption (hygroscopicity). The presence of water can have several detrimental effects.
-
Mechanism 1: Hydrolysis: While the core structure is not directly susceptible to simple hydrolysis, absorbed water can act as a medium to facilitate other reactions, such as intermolecular condensation.
-
Mechanism 2: Physical Changes: Moisture uptake can lead to physical changes like deliquescence (dissolving in absorbed water), caking, or loss of crystallinity, which can impact handling and downstream reactions.[4]
-
Mechanism 3: pH Alteration: The presence of water can create localized pH environments that may promote degradation.
-
Recommendation: The compound must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccated environment.
Light Exposure
Photolytic degradation is a common pathway for organic molecules, particularly those with carbonyl groups.
-
Mechanism: Ketones can absorb UV light, leading to the formation of excited states that can undergo various reactions, including cleavage (e.g., Norrish-type reactions) or radical formation.
-
Recommendation: Store the compound in amber vials or other light-protecting containers to prevent photolytic degradation.[11]
pH and Acidity/Basicity
While the compound is supplied as a stable salt, exposure to strongly acidic or basic conditions should be avoided.
-
Mechanism: Deprotonation of the ammonium salt to the free amine (under basic conditions) dramatically increases the nucleophilicity of the nitrogen atom. This free amine can then act as a nucleophile, potentially leading to self-condensation with the ketone of another molecule.
-
Recommendation: Maintain the compound in its solid, hydrochloride salt form. Avoid exposure to basic environments during storage.
Figure 1: Factors Affecting Stability A diagram illustrating the key environmental factors that can compromise the stability of this compound.
Potential Degradation Pathways
The primary degradation risk for this compound under suboptimal storage conditions is intermolecular self-condensation. This is most likely to occur if the ammonium salt is neutralized to the more reactive free amine.
Self-Condensation via Aldol-Type Reaction
If exposed to basic conditions or if the free amine forms, it can react with the ketone of another molecule. The likely pathway involves the formation of an enamine or enolate, followed by nucleophilic attack on the carbonyl group of a second molecule, leading to dimerization or polymerization. This process results in the formation of complex impurities and a decrease in the purity of the starting material.
Figure 2: Proposed Self-Condensation Pathway A simplified representation of a potential dimerization pathway initiated by the formation of the free amine.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following storage and handling protocols are mandatory.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Minimizes thermal degradation and slows reaction kinetics.[12][13][14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |
| Humidity | Store with Desiccant | Prevents moisture absorption (hygroscopicity) by the hydrochloride salt. |
| Light | Amber, Light-Proof Container | Protects against photolytic degradation of the ketone functional group.[11] |
| Container | Tightly Sealed, Chemically Inert | Prevents contamination and exposure to atmospheric conditions. |
Handling Best Practices:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the material in a glove box or under a stream of inert gas whenever possible.
-
Use clean, dry spatulas and equipment.
-
Reseal the container tightly under an inert atmosphere immediately after use.
Experimental Protocol: Stability Assessment via HPLC
A robust stability study is essential to validate storage conditions and determine the re-test period for a given batch.[15] This protocol outlines a standard approach using High-Performance Liquid Chromatography (HPLC).
Objective
To quantify the purity of this compound over time under accelerated and long-term storage conditions, as recommended by ICH guidelines.[4][16]
Materials and Equipment
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Reference standard of this compound
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature and humidity-controlled stability chambers
Experimental Workflow
Figure 3: Workflow for HPLC-Based Stability Assessment A step-by-step flowchart for conducting a formal stability study.
Procedure
-
Initial Analysis (T=0): Accurately weigh and dissolve a sample of the compound. Analyze via HPLC to determine the initial purity and impurity profile. This serves as the baseline.
-
Sample Preparation: Aliquot the solid material into multiple vials, ensuring each is sealed under an inert atmosphere.
-
Storage: Place the vials into calibrated stability chambers set to long-term (e.g., 5 °C ± 2 °C) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5%) conditions.[16]
-
Time Point Analysis: At specified intervals (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.
-
HPLC Analysis: Allow the vial to equilibrate to room temperature. Prepare a sample solution and analyze using the established HPLC method.
-
Data Evaluation: Compare the purity and impurity profile of each time point against the T=0 data. A "significant change" is typically defined as a failure to meet the established purity specification.[16]
Conclusion
The chemical stability of this compound is intrinsically linked to its molecular structure, particularly the strained cyclobutane ring and the hygroscopic nature of the hydrochloride salt. Degradation can be effectively mitigated through rigorous control of the storage environment. The cornerstone of a successful preservation strategy is strict adherence to cold, dry, and dark conditions, preferably under an inert atmosphere. By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the material's integrity, leading to more reliable and reproducible scientific outcomes.
References
- 1. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The thermal decomposition of cyclobutane at low pressures - UBC Library Open Collections [open.library.ubc.ca]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. fdaghana.gov.gh [fdaghana.gov.gh]
Introduction: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery
An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanone Hydrochloride for Advanced Research and Development
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is relentless. Small, strained carbocycles, particularly the cyclobutane ring, have garnered significant attention for their ability to impart unique three-dimensional conformations and favorable physicochemical properties to drug candidates.[1] this compound has emerged as a key building block, valued for the structural rigidity and synthetic versatility offered by its strained four-membered ring.[2]
This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its commercial availability, critical applications in medicinal chemistry, conceptual synthetic strategies, and essential quality control measures, offering the field-proven insights of a senior application scientist. The strategic incorporation of the cyclobutane moiety can lead to compounds with improved metabolic stability, reduced planarity, and the ability to effectively fill hydrophobic pockets within biological targets.[1]
Physicochemical Properties and Commercial Specifications
This compound is typically supplied as a solid with a purity of 97% or greater.[3][4][5] It is essential for researchers to be aware of the different CAS numbers cited by various suppliers and to confirm the specific identity of the procured material through analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO | [3][4][6] |
| Molecular Weight | ~135.59 g/mol | [3][4][6] |
| Appearance | White to off-white solid | [4] |
| Typical Purity | ≥97% | [3][4][5] |
| Common CAS Numbers | 1416323-22-2, 1363382-42-6 | [3][4][5][6][7] |
| IUPAC Name | 3-(aminomethyl)cyclobutan-1-one hydrochloride | [3][4] |
| SMILES | O=C1CC(CN)C1.[H]Cl | [6] |
Commercial Availability and Procurement
A reliable supply of high-purity intermediates is crucial for reproducible research and development. This compound is commercially available from several specialized chemical suppliers. The table below summarizes a selection of vendors, highlighting the typical packaging sizes and availability. Pricing is subject to change and should be confirmed directly with the supplier.
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Fluorochem | F467774 | 97% | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |
| AChemBlock | C-2921 | 97% | 1 g, 5 g, 25 g |
| Appchem | AI68105 | N/A | Inquire with supplier |
| AA BLOCKS | AAB-AA001GML-1g | 97% | 1 g |
Note: This is not an exhaustive list. Researchers should conduct their own due diligence when selecting a supplier.
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound stems from its unique structure, which serves as a versatile scaffold for constructing complex molecules in various therapeutic areas.[2]
As a Constrained Scaffold for Bioactive Molecules
The puckered nature of the cyclobutane ring provides a defined three-dimensional geometry that can orient pharmacophoric groups in specific vectors. This conformational restriction is a powerful tool for medicinal chemists to enhance binding affinity and selectivity for a target protein.
Key Therapeutic Applications:
-
Kinase Inhibitors : The aminomethyl and ketone functionalities can be readily derivatized to target the ATP-binding pockets of kinases, which are crucial targets in cancer therapy.[8]
-
GABA Analogs : It serves as a precursor for synthesizing analogs of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system.
-
Peptide Mimetics : Incorporation into peptide structures can enhance metabolic stability by shielding amide bonds from enzymatic degradation.[8]
-
Enzyme Inhibition : The related compound, 3-(Aminomethyl)cyclobutanol hydrochloride, has demonstrated inhibitory activity against several enzymes with therapeutic relevance[8]:
-
Aldose Reductase (IC₅₀ = 2.5 µM) : Implicated in diabetic complications.
-
Dipeptidyl Peptidase-IV (DPP-4) (IC₅₀ = 1.8 µM) : A key target for type 2 diabetes.
-
Carbonic Anhydrase II (IC₅₀ = 5.0 µM) : Relevant for glaucoma and epilepsy treatment.
-
Emerging Roles in Novel Drug Modalities:
Recent advances have highlighted the use of this scaffold in cutting-edge therapeutic platforms:
-
Proteolysis-Targeting Chimeras (PROTACs) : Cyclobutane-fused amino acids, derived from similar precursors, are being used to synthesize PROTACs.[8] It is also classified as a "Protein Degrader Building Block".[9]
-
Advanced Synthesis : The core structure is amenable to modern synthetic methods like photocatalyzed [2+2] cycloadditions and Pd-catalyzed C-H arylations, enabling the creation of complex and chiral drug intermediates.[8]
Conceptual Synthetic Strategies
While specific, proprietary synthesis routes for commercial this compound are not publicly detailed, its synthesis can be conceptualized from established methods for creating cyclobutanone rings.[10] The choice of a synthetic route is dictated by factors such as starting material availability, desired stereochemistry, and scalability.
A plausible and widely employed strategy involves the ring expansion of a cyclopropylcarbinol intermediate. This approach offers good control over substitution patterns.
Illustrative Synthetic Pathway: A Conceptual Overview
The following diagram illustrates a generalized, conceptual pathway. It does not represent a specific, validated protocol but serves to explain the chemical logic.
Experimental Protocol: General Pinacol-Type Rearrangement
The following is a generalized, illustrative protocol for the key ring-expansion step, adapted from literature procedures on similar transformations.[10] This is not a validated protocol for this specific compound and must be adapted and optimized by a qualified chemist.
-
Substrate Preparation: Dissolve the precursor tertiary vinylic cyclopropyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initiation of Rearrangement: Cool the solution to a reduced temperature (e.g., 0 °C or -78 °C). Add a Lewis acid or a protic acid (e.g., HCl in an ethereal solution) dropwise to catalyze the rearrangement. The choice of acid and temperature is critical to control selectivity and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding a basic aqueous solution (e.g., saturated sodium bicarbonate) at low temperature. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic fractions, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Analytical Characterization and Quality Control
For any research involving this intermediate, a rigorous quality control (QC) process is non-negotiable to ensure the identity, purity, and consistency of the material. This self-validating system is essential for the integrity of subsequent experimental work.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton spectrum should show characteristic signals for the cyclobutane ring protons and the aminomethyl group.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : The primary method for determining the purity of the compound.
Safety, Handling, and Storage
This compound is classified as a hazardous substance. Appropriate safety precautions must be observed at all times.
-
Hazard Statements [3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Phrases [3]:
-
P260: Do not breathe dust.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage : Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly sealed.
Conclusion
This compound is a valuable and commercially accessible building block for drug discovery and development. Its constrained cyclobutane core offers a strategic advantage for designing molecules with improved pharmacological properties. A thorough understanding of its commercial sources, applications, and the necessary quality control procedures is essential for any research scientist aiming to leverage this potent scaffold in the creation of next-generation therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound 97% | CAS: 1363382-42-6 | AChemBlock [achemblock.com]
- 5. calpaclab.com [calpaclab.com]
- 6. appchemical.com [appchemical.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Cyclobutanone synthesis [organic-chemistry.org]
The Role of Cyclobutane Scaffolds in Modern Medicinal Chemistry: From Conformational Constraint to Bioisosterism
An In-depth Technical Guide:
Executive Summary
In the perpetual quest for novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to underexplored regions of chemical space. The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a powerful and versatile tool in the drug designer's armamentarium.[1][2] Historically underutilized due to perceived synthetic challenges and ring strain, the unique conformational and physicochemical properties of the cyclobutane scaffold are now being strategically exploited to address key challenges in drug discovery.[3][4] This guide provides an in-depth technical analysis of the role of cyclobutane scaffolds in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the fundamental properties of cyclobutanes, their application as conformational constraints and bioisosteres, and their impact on critical drug-like properties, supported by experimental data and detailed protocols.
The Cyclobutane Scaffold: A Unique Profile of Properties
The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic characteristics, which differentiate it from other cycloalkanes.
Conformational Preferences and Ring Strain
The cyclobutane ring is characterized by significant ring strain (26.3 kcal/mol), second only to cyclopropane (28.1 kcal/mol).[1][5] This strain is a consequence of both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). To alleviate this torsional strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[6][7] This puckered geometry is a key feature exploited in drug design, as it imparts a degree of conformational rigidity.[8]
The interconversion between equivalent puckered conformations occurs rapidly at room temperature.[6] However, substitution on the ring can favor specific puckered states, allowing for the precise spatial orientation of appended functional groups. This ability to pre-organize pharmacophoric elements in a desired three-dimensional arrangement is a significant advantage in optimizing interactions with biological targets.[4][8]
Diagram 1: Conformational Puckering of the Cyclobutane Ring
Caption: Puckered conformation of cyclobutane relieves torsional strain.
Physicochemical Properties
The incorporation of a cyclobutane moiety can significantly influence a molecule's physicochemical properties:
-
Increased Fsp³ Character: The replacement of flat, sp²-rich aromatic rings with saturated, three-dimensional cyclobutane scaffolds increases the fraction of sp³-hybridized carbons (Fsp³).[9] A higher Fsp³ character is often correlated with improved clinical success rates, potentially due to enhanced solubility, reduced promiscuity, and better metabolic profiles.[9]
-
Modulation of Lipophilicity and Solubility: Cyclobutanes can serve as non-aromatic, lipophilic spacers. Their impact on solubility is context-dependent; while they can increase lipophilicity compared to smaller cycloalkanes, their non-planar nature can disrupt crystal packing and improve solubility relative to flat aromatic systems.[5]
-
Metabolic Stability: The cyclobutane core is generally more resistant to oxidative metabolism than linear alkyl chains or electron-rich aromatic systems.[8][9] This can lead to an extended half-life and improved pharmacokinetic profile of a drug candidate.[8]
Cyclobutane as a Conformational Constraint
One of the most powerful applications of the cyclobutane scaffold is to impart conformational rigidity to otherwise flexible molecules.[1][4]
Reducing the Entropic Penalty of Binding
Flexible ligands often pay a significant entropic penalty upon binding to a target protein, as their rotatable bonds become frozen in the bound conformation. By incorporating a cyclobutane ring, the number of low-energy conformations is reduced, pre-organizing the molecule for binding.[4][8] This can lead to a substantial increase in binding affinity and potency.[8] For example, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can lock the relative orientation of two pharmacophores.[1]
Case Study: Janus Kinase (JAK) Inhibitors
The development of selective Janus kinase (JAK) inhibitors for autoimmune diseases provides a compelling example of this principle. Researchers discovered that incorporating a cis-1,3-diaminocyclobutane linker not only yielded highly potent inhibitors but also conferred excellent selectivity within the JAK family of enzymes.[10] The rigid cyclobutane scaffold precisely positioned the key pharmacophoric groups for optimal interaction with the kinase hinge region.[10]
Diagram 2: Cyclobutane as a Constrained Linker in JAK Inhibitors
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
The Strategic Utility of 3-(Aminomethyl)cyclobutanone: A Technical Guide for Drug Discovery Professionals
Foreword: Embracing Three-Dimensionality in Modern Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a paramount objective. The departure from flat, aromatic-rich scaffolds towards more three-dimensional (3D) molecular architectures has been a significant trend, driven by the need for improved target selectivity, metabolic stability, and physicochemical properties. It is within this context that strained ring systems, particularly cyclobutane derivatives, have emerged as powerful building blocks. Their inherent ring strain not only imparts unique conformational constraints but also serves as a latent driving force for a variety of chemical transformations.[1]
This guide provides an in-depth exploration of 3-(aminomethyl)cyclobutanone, a bifunctional building block poised to unlock new avenues in medicinal chemistry. We will delve into its synthesis, reactivity, and potential applications, offering a technical resource for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this versatile scaffold.
I. The Cyclobutane Motif: A Privileged Scaffold in Medicinal Chemistry
The incorporation of a cyclobutane ring into a drug candidate can offer several distinct advantages. The strained four-membered ring introduces a degree of conformational rigidity that can pre-organize a molecule for optimal binding to its biological target.[2] This can lead to enhanced potency and selectivity. Furthermore, cyclobutane moieties can serve as bioisosteres for other common chemical groups, such as gem-dimethyl or phenyl groups, while offering improved metabolic stability and reduced lipophilicity.[3] The unique puckered structure and longer C-C bond lengths of the cyclobutane ring open up novel chemical space for exploration.[3]
II. Physicochemical Properties of 3-(Aminomethyl)cyclobutanone Hydrochloride
3-(Aminomethyl)cyclobutanone is typically handled as its hydrochloride salt to enhance stability and solubility. The key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1363382-42-6 | [4] |
| Molecular Formula | C₅H₁₀ClNO | [4] |
| Molecular Weight | 135.59 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [4][5] |
III. Synthesis of 3-(Aminomethyl)cyclobutanone: Strategic Pathways
The synthesis of 3-(aminomethyl)cyclobutanone can be approached through several strategic routes, starting from readily available precursors. The choice of a particular pathway will often depend on the desired scale, stereochemical control, and the availability of starting materials.
A. From 3-Oxocyclobutanecarboxylic Acid via Curtius Rearrangement
A robust and versatile method for the synthesis of 3-(aminomethyl)cyclobutanone involves the Curtius rearrangement of a 3-oxocyclobutanecarboxylic acid derivative.[6][7][8][9] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be subsequently converted to the desired amine.[6][7][8][9]
Conceptual Workflow:
Caption: Curtius rearrangement workflow for the synthesis of 3-(aminomethyl)cyclobutanone.
Detailed Protocol:
-
Activation of the Carboxylic Acid: 3-Oxocyclobutanecarboxylic acid is first converted to a reactive acyl derivative, such as an acyl chloride or a mixed anhydride.
-
Formation of the Acyl Azide: The activated acyl derivative is then reacted with an azide source, such as sodium azide, to form the corresponding acyl azide.
-
Curtius Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene or tert-butanol). This induces the rearrangement to the isocyanate with the loss of nitrogen gas.
-
Conversion to the Amine: The resulting isocyanate is then hydrolyzed under acidic or basic conditions to yield the primary amine, 3-(aminomethyl)cyclobutanone, after decarboxylation of the intermediate carbamic acid.
B. Reduction of 3-Oxocyclobutanecarbonitrile
Another viable synthetic route involves the reduction of 3-oxocyclobutanecarbonitrile. This method leverages the dual reactivity of the starting material, allowing for the selective reduction of the nitrile group to a primary amine while preserving the ketone functionality.
Conceptual Workflow:
Caption: Nitrile reduction workflow for the synthesis of 3-(aminomethyl)cyclobutanone.
Detailed Protocol:
-
Preparation of 3-Oxocyclobutanecarbonitrile: This starting material can be synthesized from commercially available precursors.
-
Selective Reduction: The 3-oxocyclobutanecarbonitrile is treated with a selective reducing agent, such as a borane complex (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex).[10][11] These reagents are known to preferentially reduce nitriles over ketones.[10][11]
-
Work-up: The reaction is quenched, and the product is isolated and purified. The use of borane reagents often requires careful handling due to their reactivity with protic solvents.[11]
IV. Reactivity and Application as a Building Block
The synthetic utility of 3-(aminomethyl)cyclobutanone lies in its bifunctional nature, possessing both a nucleophilic primary amine and an electrophilic ketone within a strained ring system. This allows for a diverse range of chemical transformations at either or both of these functional groups.
A. Reactions at the Amino Group: Amide Bond Formation
The primary amine of 3-(aminomethyl)cyclobutanone readily participates in amide bond formation with a wide variety of carboxylic acids. This reaction is a cornerstone of medicinal chemistry, enabling the facile introduction of diverse substituents and the construction of larger, more complex molecules.[12][13][14][15][16]
Conceptual Workflow:
Caption: Amide coupling workflow with 3-(aminomethyl)cyclobutanone.
Detailed Protocol for Amide Coupling:
-
Reactant Preparation: In a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), dissolve the carboxylic acid and an amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).
-
Activation: Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.
-
Amine Addition: Add this compound and a non-nucleophilic base (e.g., diisopropylethylamine) to the reaction mixture.
-
Reaction and Work-up: Allow the reaction to proceed until completion, typically monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques such as extraction and chromatography.
B. Reactions at the Carbonyl Group: Reductive Amination
The ketone functionality of 3-(aminomethyl)cyclobutanone can undergo reductive amination with primary or secondary amines to form more complex substituted cyclobutane derivatives.[1][17][18][19][20][21][22][23] This reaction is a powerful tool for introducing additional diversity and building molecular complexity.[1][17][18][19][20][21][22][23]
Conceptual Workflow:
Caption: Reductive amination workflow with 3-(aminomethyl)cyclobutanone.
Detailed Protocol for Reductive Amination:
-
Imine Formation: In a suitable solvent (e.g., methanol or dichloromethane), combine 3-(aminomethyl)cyclobutanone, the desired amine, and a catalytic amount of acid (e.g., acetic acid).
-
Reduction: After a period of stirring to allow for imine formation, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[1]
-
Reaction and Work-up: The reaction is stirred until the imine intermediate is consumed. The product is then isolated and purified.
V. Application in Drug Discovery: A Focus on DPP-4 Inhibitors
The unique structural features of cyclobutane derivatives have made them attractive scaffolds in the design of enzyme inhibitors. One area where this is particularly evident is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[17][24][25][26][27][28][29][30][31] While a direct marketed drug containing the 3-(aminomethyl)cyclobutanone substructure is not explicitly detailed in the readily available literature, the synthesis of DPP-4 inhibitors often involves β-amino acid derivatives, for which 3-(aminomethyl)cyclobutanone can serve as a conformationally restricted analog.[2][19][28][32][33]
The blockbuster drug Januvia (sitagliptin) contains a β-amino acid core, and while its commercial synthesis has evolved, the exploration of conformationally restricted analogs is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.[18][34][35][36] The incorporation of the 3-(aminomethyl)cyclobutanone scaffold into novel DPP-4 inhibitor designs represents a promising avenue for future research.[17][26][29][30]
VI. Characterization
The structural elucidation of 3-(aminomethyl)cyclobutanone and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutane ring protons, the aminomethyl protons, and any substituents introduced through derivatization. The chemical shifts and coupling constants provide valuable information about the stereochemistry of the molecule.[1][37]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the cyclobutane ring, and the aminomethyl carbon.[1][37]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule and its derivatives.[7][21]
VII. Conclusion and Future Outlook
3-(Aminomethyl)cyclobutanone is a valuable and versatile building block that offers medicinal chemists a powerful tool for introducing conformational constraint and three-dimensionality into their drug discovery programs. Its bifunctional nature allows for a wide range of synthetic manipulations, enabling the rapid generation of diverse compound libraries. While its full potential is still being explored, the strategic application of this scaffold in areas such as the development of novel enzyme inhibitors and GPCR modulators holds significant promise for the future of drug design. As the demand for novel, differentiated chemical matter continues to grow, the importance of building blocks like 3-(aminomethyl)cyclobutanone is set to increase, paving the way for the next generation of innovative therapeutics.
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Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. --INVALID-LINK--
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McCarthy, J. R., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 323-327.
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Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.
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KR100830902B1 - Dipeptidyl Peptidase-IV Inhibiting Compounds, Methods of Preparing the Same, and Pharmaceutical Compositions Containing the Same as an Active Agent - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
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Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(27), 7374–7392. --INVALID-LINK--
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Kumar, V., & Sharma, A. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 17(15), 1466–1483. --INVALID-LINK--
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Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. (2020, April 4). YouTube. --INVALID-LINK--
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Curtius Rearrangement. (n.d.). Retrieved from --INVALID-LINK--
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Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines, 62(1), 1–33.
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Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & biomolecular chemistry, 13(27), 7374–7392. --INVALID-LINK--
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Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1253–1255. --INVALID-LINK--
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2021). Pharmaceuticals, 14(11), 1163. --INVALID-LINK--
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Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (n.d.). Retrieved from --INVALID-LINK--
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Klyuev, F., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057.
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On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh() complexes. (2000). Chemical Communications, (23), 2341-2342. --INVALID-LINK--
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Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. (1951). Journal of the American Chemical Society, 73(5), 2125–2127.
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Synthesis and Characterization of Novel Disubstituted Cyclobutanone Derivatives. (n.d.). Retrieved from --INVALID-LINK--
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Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers in Bioengineering and Biotechnology, 9, 749653. --INVALID-LINK--
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
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Januvia: Package Insert / Prescribing Information / MOA. (2025, November 22). Retrieved from --INVALID-LINK--
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A Sustainable Green Enzymatic Method for Amide Bond Formation. (2022). Molecules, 27(21), 7268. --INVALID-LINK--
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2004). Organic Reactions, 59, 1-714.
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Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. (2024). International Journal of Molecular Sciences, 25(3), 1339. --INVALID-LINK--
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13C-NMR chemical shifts for compound 3 in DMSO-d6. (n.d.). Retrieved from --INVALID-LINK--
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Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022). Angewandte Chemie International Edition, 61(43), e202208947. --INVALID-LINK--
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This compound 97% | CAS: 1363382-42-6 | AChemBlock. (n.d.). Retrieved from --INVALID-LINK--
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Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. (2020, April 4). YouTube. --INVALID-LINK--
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Evolution of amide bond formation. (n.d.). Retrieved from --INVALID-LINK--
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Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2015). Beilstein Journal of Organic Chemistry, 11, 1344–1350. --INVALID-LINK--
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Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. (2018). Organic & Biomolecular Chemistry, 16(33), 6034–6038. --INVALID-LINK--
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3-(AMINOMETHYL)CYCLOBUTANONE HCL. (n.d.). Retrieved from --INVALID-LINK--
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Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022). Angewandte Chemie (International ed. in English), 61(43), e202208947. --INVALID-LINK--
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Synthesis of cyclobutanones. (n.d.). Retrieved from --INVALID-LINK--
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Evolution of amide bond formation. (n.d.). Retrieved from --INVALID-LINK--
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Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. (2021). ChemRxiv.
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Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. (2001). The Journal of Organic Chemistry, 66(10), 3463–3469. --INVALID-LINK--
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A Technical Guide to the Safe Handling of 3-(Aminomethyl)cyclobutanone Hydrochloride
Abstract
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(Aminomethyl)cyclobutanone hydrochloride (CAS No. 1416323-22-2).[1] As a reactive building block in pharmaceutical and chemical synthesis, its unique cyclobutane structure imparts specific reactivity and potential hazards that necessitate rigorous safety measures. This document is intended for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights into hazard identification, risk mitigation, emergency response, and proper disposal. By adhering to the principles and protocols outlined herein, laboratories can ensure a safe operational environment while effectively utilizing this valuable compound.
Compound Profile and Significance
This compound is a bifunctional organic compound featuring a strained four-membered cyclobutanone ring and a primary aminomethyl group.[2] The hydrochloride salt form enhances its stability and solubility, making it a versatile intermediate in organic synthesis.[3] The inherent ring strain of the cyclobutane moiety (~110 kJ/mol) makes it a reactive yet stable building block, often employed in the synthesis of complex carbocyclic and heterocyclic structures for drug discovery and materials science.[3][4] Its proper handling is paramount to harness its synthetic potential without compromising laboratory safety.
Chemical and Physical Properties
A clear understanding of the compound's physical properties is the foundation of a robust safety assessment. This data informs storage decisions, spill response, and the selection of appropriate personal protective equipment (PPE).
| Property | Value | Source |
| CAS Number | 1416323-22-2 (HCl salt) | [1] |
| Molecular Formula | C5H10ClNO | [1][2] |
| Molecular Weight | 135.59 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Reactivity Profile | The strained cyclobutanone ring can be susceptible to ring-opening reactions under certain acidic, basic, or reducing conditions.[4] The primary amine is nucleophilic. |
Hazard Identification and Toxicological Assessment
This compound is classified as a hazardous substance. The primary risks are associated with its corrosive nature and potential for harm if ingested or upon significant exposure.
GHS Classification
Globally Harmonized System (GHS) pictograms and hazard statements provide a standardized, at-a-glance summary of the primary dangers.
Hazard Statements:
While specific data for skin irritation is not universally listed for this exact compound, related amine hydrochlorides and ketones warrant a cautious approach. The general advice for ketones suggests that vapors can cause mucosal irritation, and prolonged skin contact may lead to degreasing and irritation. For amines, skin contact should be minimized through appropriate PPE.[5]
Precautionary Statements (Selected):
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Toxicological Profile
-
Acute Effects: The primary acute risks are severe eye damage upon direct contact and harm if ingested.[2] Inhalation of the dust may cause respiratory tract irritation.[7]
-
Chronic Effects: Data on long-term exposure is limited. As with many reactive small molecules, chronic exposure should be minimized by adhering to strict engineering controls and PPE usage.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial for mitigating exposure risks.
Hierarchy of Controls
The hierarchy of controls is a fundamental principle of industrial hygiene that provides a systematic framework for managing workplace hazards.
Caption: The Hierarchy of Controls prioritizes systemic changes over individual protection.
-
Engineering Controls: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[5] Ensure adequate ventilation in all areas where the compound is used or stored.[6]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on its specific hazards and emergency procedures.[5] Clearly label all containers.[5]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard.[8]
| PPE Type | Specification & Rationale |
| Eye & Face Protection | Chemical safety goggles are mandatory.[9] A full-face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.[9][10] This is critical to prevent the severe eye damage specified by H318.[2] |
| Skin Protection | A flame-retardant lab coat, fully buttoned, is required.[10] Disposable nitrile gloves should be worn for incidental contact.[10] Regularly inspect gloves for tears or degradation and change them immediately upon known or suspected contact.[8] |
| Respiratory Protection | Not typically required when handling small quantities inside a functioning fume hood.[9] If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges may be necessary.[8][10] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory.[10] |
Safe Handling, Storage, and Disposal
Adherence to methodical handling and storage protocols is essential for preventing accidents and maintaining compound integrity.
Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and the lab-specific SOP. Ensure the fume hood is operational and the work area is clear of clutter.
-
Personal Protective Equipment: Don all required PPE as specified in Section 3.2.
-
Weighing and Transfer: Conduct all transfers of the solid compound within a chemical fume hood or a glove box to contain dust.[7]
-
Housekeeping: Avoid the formation and accumulation of dust.[6][7] Clean up any minor spills promptly according to the procedure in Section 5.2.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where chemicals are handled.[6][11]
Storage Conditions
Proper storage is crucial for both safety and preserving the chemical's purity.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Environment: Store away from direct sunlight and incompatible substances such as strong oxidizing agents.[5][12]
-
Atmosphere: For long-term storage, consider an inert atmosphere to protect against moisture, as hydrochloride salts can be hygroscopic.[3][7]
Disposal Procedures
Chemical waste must be managed in accordance with local, regional, and national regulations.
-
Classification: This compound must be treated as hazardous waste.
-
Collection: Dispose of unused material and its container in a designated, labeled hazardous waste container.[12]
-
Contaminated Materials: All PPE and materials (e.g., weighing paper, pipette tips) that come into direct contact with the compound should be disposed of as hazardous waste.
-
Environmental Precaution: Do not let the product enter drains or waterways.
Emergency Procedures: A Self-Validating Response System
Preparedness is key to mitigating the impact of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Personal Exposure Response
Caption: A decision-making workflow for different exposure routes.
-
Eye Contact: This is the most severe risk. Immediately flush eyes with copious amounts of fresh running water for at least 15 minutes, ensuring complete irrigation by holding the eyelids apart.[6][13] Seek immediate medical attention without delay.[13] If present, contact lenses should be removed by skilled personnel.[13]
-
Skin Contact: Wash off immediately with plenty of soap and water.[7] Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[13]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[6][13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]
-
Ingestion: If the person is conscious, immediately give a glass of water.[13] Do NOT induce vomiting.[6] Call a Poison Information Center or a doctor for treatment advice.[2][6]
Spill Management Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear full PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain & Clean: For a solid spill, carefully sweep or scoop up the material without creating dust.[7] Place it into a suitable, closed, and labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to the laboratory supervisor or safety officer.
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The Ascendance of a Strained Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of Aminocyclobutanone Derivatives
Introduction: The Allure of the Four-Membered Ring in Medicinal Chemistry
In the vast and ever-expanding universe of chemical scaffolds leveraged for drug discovery, the cyclobutane ring occupies a unique and increasingly important niche.[1] For decades, its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal sp³ hybridization, was often viewed as a liability, suggesting instability. However, modern medicinal chemistry has harnessed this strain as a strategic advantage.[2] The puckered, three-dimensional nature of the cyclobutane ring offers a level of conformational rigidity that is highly sought after in rational drug design.[3] This rigidity can pre-organize pharmacophoric elements for optimal interaction with a biological target, thereby reducing the entropic penalty of binding and potentially increasing potency.[3] Furthermore, the cyclobutane core can enhance metabolic stability compared to more flexible linear linkers and provides access to a greater volume of three-dimensional chemical space, a key factor in developing novel therapeutics with improved properties.[3][4]
This guide delves into the fascinating history and discovery of a particularly compelling class of cyclobutane-containing compounds: the aminocyclobutanone derivatives. We will explore the evolution of their synthesis, from early challenges to the development of elegant and efficient methodologies. The core of this guide will focus on their profound impact in medicinal chemistry, particularly as highly effective enzyme inhibitors. We will dissect the mechanistic basis for their activity, rooted in the unique electronic properties of the strained cyclobutanone core. This exploration is designed for researchers, scientists, and drug development professionals, providing not only a historical perspective but also actionable insights into the strategic application of this powerful chemical scaffold.
A Historical Perspective: From Curiosity to a Cornerstone of Medicinal Chemistry
The journey of cyclobutane chemistry began in the early 20th century, with the first synthesis of the parent cyclobutane molecule. However, the path to functionalized derivatives, particularly those with the synthetic utility required for drug discovery, was a longer and more intricate one. The initial forays into cyclobutanone synthesis were often challenging, plagued by low yields and limited substrate scope.
A significant leap forward came with the development and refinement of the [2+2] cycloaddition reaction, a powerful tool for the construction of four-membered rings.[5][6] This reaction, in its various forms (photochemical, thermal, and metal-catalyzed), has become a cornerstone of cyclobutane and cyclobutanone synthesis.[7] The pioneering work of chemists like Ghosez in developing reagents for ketene-imine cycloadditions paved the way for the direct synthesis of β-lactams and provided a conceptual framework for accessing other functionalized cyclobutanes.[8]
The introduction of the amino group to the cyclobutanone scaffold marked a pivotal moment, unlocking a vast new area of medicinal chemistry. Early synthetic routes were often multi-step and lacked stereocontrol. A major breakthrough was the development of a protected 2-aminocyclobutanone synthon, specifically the hydrochloride salt of 2,2-dimethoxycyclobutan-1-aminium chloride.[9][10] This stable, crystalline intermediate provides a modular platform for the facile synthesis of a diverse library of N-functionalized α-aminocyclobutanones.[10][11] This development significantly accelerated the exploration of their therapeutic potential by allowing for the systematic variation of the substituent on the amino group, a critical step in optimizing drug-target interactions.
The Evolution of Synthetic Methodologies: Mastering the Strained Ring
The synthesis of aminocyclobutanone derivatives has evolved from challenging academic curiosities to well-established and versatile synthetic operations. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry.
[2+2] Cycloaddition Reactions: The Workhorse of Cyclobutanone Synthesis
The [2+2] cycloaddition of a ketene or ketene equivalent with an alkene remains one of the most widely used methods for constructing the cyclobutanone core.[5] This method is often highly regioselective and can be rendered stereoselective through the use of chiral auxiliaries or catalysts.
Experimental Protocol: A Generalized [2+2] Cycloaddition for Cyclobutanone Synthesis
-
Reactant Preparation: A solution of the chosen alkene is prepared in an anhydrous, inert solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon).
-
Ketene Generation: The ketene is typically generated in situ. A common method involves the dehydrochlorination of an acyl chloride with a non-nucleophilic base, such as triethylamine. The acyl chloride is added dropwise to the cooled alkene solution containing the base.
-
Reaction: The reaction mixture is stirred at a controlled temperature (often ranging from -78 °C to room temperature) for a period of several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched, often with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired cyclobutanone.
The causality behind this experimental design lies in the highly reactive nature of ketenes, which necessitates their in situ generation to prevent polymerization. The use of low temperatures helps to control the exothermicity of the reaction and can improve stereoselectivity.
Ring Expansion Reactions: An Alternative Route to Functionalized Cyclobutanones
Ring expansion reactions of cyclopropanol or cyclopropylamine derivatives offer an alternative and powerful strategy for the synthesis of cyclobutanones.[12][13] These reactions are often promoted by acids or transition metals and can provide access to cyclobutanones with substitution patterns that are difficult to achieve through cycloaddition methods.
Experimental Protocol: A Representative Ring Expansion of a Vinylcyclopropanol to a Cyclobutanone
-
Substrate Preparation: The vinylcyclopropanol starting material is dissolved in a suitable solvent (e.g., acetonitrile, toluene).
-
Catalyst/Promoter Addition: A catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) or a protic acid is added to the solution.
-
Reaction: The reaction is stirred at a specified temperature (which can range from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: The reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate). The mixture is then extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by chromatography to afford the cyclobutanone.
The driving force for this reaction is the release of ring strain in the three-membered ring, which facilitates the rearrangement to the four-membered ring.
Caption: Key synthetic routes to aminocyclobutanone derivatives.
The Mechanism of Action: Harnessing Ring Strain for Enzyme Inhibition
The remarkable efficacy of aminocyclobutanone derivatives as enzyme inhibitors stems directly from the inherent strain of the four-membered ring.[11] The carbonyl carbon of a cyclobutanone is significantly more electrophilic than that of an acyclic ketone. This is due to the relief of angle strain that occurs when the hybridization of the carbonyl carbon changes from sp² (with an ideal bond angle of 120°) to sp³ (with an ideal bond angle of 109.5°) upon nucleophilic attack. The bond angles in a cyclobutane ring are approximately 90°, so the transition to a tetrahedral intermediate is energetically favorable.
This principle is elegantly exploited in the inhibition of serine proteases. The active site of a serine protease contains a catalytic triad, including a highly nucleophilic serine residue.[14] When an aminocyclobutanone inhibitor binds to the active site, the serine hydroxyl group attacks the electrophilic carbonyl carbon of the cyclobutanone. This leads to the formation of a stable, covalent hemiacetal intermediate.[11] This intermediate mimics the tetrahedral transition state of peptide bond hydrolysis, but its stability effectively sequesters the enzyme, rendering it inactive.[11] This inhibition is often reversible, as the hemiacetal can collapse back to the starting materials.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entegris.com [entegris.com]
- 9. "Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition " by Thahani S. Habeeb Mohammad, Cory T. Reidl et al. [ecommons.luc.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclobutanone synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
The Rising Star in Scaffolding: A Technical Guide to 3-(Aminomethyl)cyclobutanone in Modern Drug Discovery
Abstract
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into the underexplored territories of three-dimensional chemical space. The rigid, puckered scaffold of cyclobutane, once considered an esoteric curiosity, is now emerging as a powerful tool to imbue drug candidates with superior pharmacological properties. This guide provides an in-depth technical exploration of 3-(Aminomethyl)cyclobutanone, a versatile building block poised to unlock new avenues in drug design. We will dissect the strategic advantages of this scaffold, from imparting conformational rigidity and metabolic stability to serving as a unique bioisosteric replacement. This document will further provide actionable insights through a detailed case study of its application in the development of novel antibacterial agents, complete with experimental protocols and mechanistic elucidation.
Introduction: Beyond Flatland - The Allure of 3D Scaffolds in Drug Design
For decades, drug discovery has been dominated by flat, aromatic structures. While this approach has yielded numerous successful drugs, it has also led to an over-saturation of "flatland" chemical space, often associated with challenges in achieving selectivity and avoiding off-target effects. The strategic incorporation of three-dimensional (3D) scaffolds, such as the cyclobutane ring, offers a compelling solution to these challenges.[1][2]
The unique puckered conformation of the cyclobutane ring provides a rigid framework that can pre-organize pharmacophoric elements in a precise spatial orientation for optimal target engagement.[1] This conformational constraint can lead to a significant enhancement in binding affinity and selectivity. Furthermore, the saturated nature of the cyclobutane core often confers improved metabolic stability compared to more flexible linear linkers or aromatic rings, a critical attribute for developing orally bioavailable drugs.[1]
The Strategic Value of the 3-(Aminomethyl)cyclobutanone Moiety
3-(Aminomethyl)cyclobutanone stands out as a particularly attractive building block due to the convergence of several desirable features:
-
Conformational Rigidity : The cyclobutane ring locks the aminomethyl side chain in a defined spatial orientation relative to the ketone, reducing the entropic penalty upon binding to a biological target.[1]
-
Metabolic Stability : The carbocyclic core is generally resistant to metabolic degradation, offering an advantage over more labile functionalities.[1]
-
Bioisosterism : The 3-(aminomethyl)cyclobutane unit can act as a bioisostere for other common motifs in drug molecules, such as substituted phenyl rings or flexible diamine linkers, allowing for the fine-tuning of physicochemical properties like lipophilicity and solubility.
-
Synthetic Tractability : The ketone and amine functionalities provide two orthogonal handles for synthetic elaboration, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The interplay of these features allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles.
Application Showcase: Inhibition of Diaminopimelate Desuccinylase (DapE) for Novel Antibiotics
A compelling example of the utility of the 3-(aminomethyl)cyclobutanone scaffold is in the development of inhibitors for the bacterial enzyme Diaminopimelate Desuccinylase (DapE).[3][4] DapE is a crucial enzyme in the lysine biosynthetic pathway of most bacteria and is absent in humans, making it an attractive target for novel antibiotics.
Researchers have successfully designed and synthesized a library of α-aminocyclobutanone amides and sulfonamides derived from a 3-aminocyclobutanone core.[3] These compounds were screened for their inhibitory activity against DapE, leading to the identification of several potent inhibitors with micromolar activity.
Mechanistic Insights
Molecular docking studies suggest that the strained cyclobutanone ring of the inhibitors plays a key role in their mechanism of action.[3] It is proposed that the ketone is hydrated in the active site of the enzyme, and the resulting gem-diol, in its deprotonated form, coordinates to the dinuclear zinc center of DapE, mimicking the tetrahedral intermediate of the natural substrate. The aminomethyl side chain and its appended substituents can then be tailored to occupy adjacent binding pockets, thereby enhancing potency and selectivity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative compounds from the study:
| Compound | R Group | IC50 (µM) for H. influenzae DapE |
| 3a | 2-Methylphenyl | >100 |
| 3e | 3-Chlorophenyl | 45.2 |
| 3y | 3,5-Difluorophenyl | 23.1 |
Data compiled from the International Journal of Molecular Sciences, 2024.[3]
These results demonstrate that substitution on the aromatic ring appended to the aminomethyl nitrogen significantly influences inhibitory potency, highlighting the value of the scaffold for SAR exploration. The most potent compound, 3y , exhibited a Ki of 10.2 µM as determined by thermal shift analysis.[3]
Experimental Protocols
Synthesis of N-Boc-3-(aminomethyl)cyclobutanone
A key intermediate for the synthesis of 3-(aminomethyl)cyclobutanone derivatives is the Boc-protected amine. The following protocol is adapted from a patented synthetic route:
Workflow for the Synthesis of N-Boc-3-(aminomethyl)cyclobutanone
Caption: Synthetic pathway to N-Boc-3-(aminomethyl)cyclobutanone.
Detailed Steps:
-
Step 1: Ketalization of 3-Oxocyclobutanecarboxylic acid. 3-Oxocyclobutanecarboxylic acid is reacted with trimethyl orthoformate in methanol to protect the ketone as a dimethyl ketal.
-
Step 2: Amidation. The resulting methyl ester is then reacted with benzylamine in the presence of a base like sodium methoxide to form the corresponding N-benzyl amide.
-
Step 3: Reduction of the Amide. The amide is reduced to the secondary amine using a reducing agent such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in an appropriate solvent like tetrahydrofuran.
-
Step 4: Hydrogenolysis. The benzyl group is removed, and the amine is deprotected via hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
Step 5: Boc Protection. The primary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).
-
Step 6: Deketalization. Finally, the dimethyl ketal is hydrolyzed under mild acidic conditions (e.g., 0.05 M HCl) to yield the desired N-Boc-3-(aminomethyl)cyclobutanone.
General Procedure for Amide Coupling
The following is a general procedure for the synthesis of the amide derivatives for the DapE inhibitors:
Workflow for Amide Coupling
Caption: General workflow for the synthesis of amide derivatives.
-
Boc Deprotection: The N-Boc-3-(aminomethyl)cyclobutanone is deprotected using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.
-
Amide Coupling: The resulting primary amine is coupled with a carboxylic acid of interest using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Future Perspectives and Conclusion
The 3-(aminomethyl)cyclobutanone scaffold represents a significant, yet still largely untapped, resource for medicinal chemists. The successful application in the development of DapE inhibitors for antibacterial therapy is a strong testament to its potential.[3] Future applications could extend to a wide range of therapeutic areas, including neuroscience, oncology, and virology, where the unique conformational constraints and physicochemical properties of the cyclobutane ring can be leveraged to achieve desired biological activities. The continued development of efficient and scalable synthetic routes to this and other substituted cyclobutane building blocks will undoubtedly accelerate their adoption in drug discovery programs.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-(Aminomethyl)cyclobutanone Hydrochloride
Introduction: The Strategic Value of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, once a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates.[1][2] Unlike more flexible acyclic or larger cyclic systems, the constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing potency and selectivity.[3] Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability by blocking sites of metabolism, a critical parameter in drug development.[4]
3-(Aminomethyl)cyclobutanone hydrochloride is a versatile bifunctional building block that serves as an excellent starting point for the synthesis of a diverse array of novel chemical entities. This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on key transformations that are highly relevant to drug discovery programs. We will explore the nuances of reductive amination, N-acylation, N-sulfonylation, and urea/carbamate formation, offering experimentally validated protocols and insights into the rationale behind the chosen synthetic strategies.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound stems from the presence of two reactive functional groups: a primary amine and a ketone. The hydrochloride salt form necessitates neutralization or careful selection of reaction conditions to unmask the nucleophilicity of the amine. The ketone, being part of a strained four-membered ring, exhibits enhanced reactivity towards nucleophiles.
I. Reductive Amination: Synthesis of 3-((Alkylamino)methyl)cyclobutanones
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, allowing for the introduction of various substituents to modulate a compound's properties.[5][6] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine of 3-(aminomethyl)cyclobutanone with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[7]
Causality of Experimental Choices:
-
Neutralization of the Hydrochloride Salt: The starting material is a hydrochloride salt, which protonates the primary amine, rendering it non-nucleophilic. A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to liberate the free amine for reaction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is mild enough to not reduce the aldehyde or ketone starting materials at an appreciable rate but is highly effective at reducing the intermediate iminium ion. Its use avoids the formation of borane-amine complexes and is generally more selective than other borohydrides like sodium cyanoborohydride (NaBH₃CN).
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are non-protic and effectively solubilize the reactants and intermediates.
Experimental Protocol: General Procedure for Reductive Amination
Caption: Reductive Amination Workflow
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the desired aldehyde or ketone (1.1 eq) followed by triethylamine (2.2 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added in one portion.
-
The reaction is stirred at room temperature overnight.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-((alkylamino)methyl)cyclobutanone derivative.
| Aldehyde/Ketone | Product | Typical Yield (%) |
| Benzaldehyde | 3-((Benzylamino)methyl)cyclobutanone | 85-95% |
| Acetone | 3-((Isopropylamino)methyl)cyclobutanone | 70-80% |
| Cyclohexanone | 3-((Cyclohexylamino)methyl)cyclobutanone | 80-90% |
II. N-Acylation and N-Sulfonylation: Synthesis of Amides and Sulfonamides
The primary amine of 3-(aminomethyl)cyclobutanone can be readily acylated or sulfonylated to introduce a wide range of functional groups, which is a common strategy in drug design to modulate properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.
Causality of Experimental Choices:
-
Acylating/Sulfonylating Agents: Acyl chlorides, sulfonyl chlorides, and anhydrides are highly reactive electrophiles suitable for these transformations.
-
Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine is essential to neutralize the HCl generated during the reaction and to deprotonate the starting material's hydrochloride salt.
-
Solvent: Aprotic solvents like dichloromethane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal to prevent side reactions with the reactive electrophiles.
Experimental Protocol: General Procedure for N-Acylation
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies and Protocols for Amide Coupling with 3-(Aminomethyl)cyclobutanone Hydrochloride
Introduction: The Value of the Cyclobutane Motif
In the landscape of medicinal chemistry and drug development, small, rigid scaffolds that provide precise three-dimensional arrangements of functional groups are of paramount importance. The cyclobutane ring is a valuable structural element found in various natural products and pharmaceuticals, prized for its ability to act as a conformationally constrained bioisostere for larger or more flexible groups.[1][2] 3-(Aminomethyl)cyclobutanone, provided as its hydrochloride salt, is a versatile bifunctional building block. It offers a primary amine for amide bond formation and a ketone for further synthetic elaboration, making it an attractive starting point for generating diverse chemical libraries.
This application note provides researchers, scientists, and drug development professionals with a detailed guide to effectively utilize 3-(aminomethyl)cyclobutanone hydrochloride in amide coupling reactions. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, strategic considerations for reagent selection, and robust, field-proven protocols that ensure high-yield, reproducible outcomes.
Core Principles & Strategic Considerations
The successful use of this compound hinges on understanding its unique chemical nature. As a bifunctional molecule supplied as an acid salt, several key factors must be addressed before and during the reaction.
The Indispensable Role of the Base
The starting material is a hydrochloride salt, meaning the reactive primary amine is protonated and non-nucleophilic. Therefore, the addition of a base is non-negotiable. At least two equivalents of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), are required:
-
First Equivalent: Neutralizes the hydrochloride salt to liberate the free primary amine, rendering it nucleophilic and ready for coupling.
-
Second Equivalent: Deprotonates the carboxylic acid coupling partner, forming a carboxylate anion that is required to initiate the activation process with the coupling reagent.[3][4]
The Ketone Moiety: To Protect or Not to Protect?
A critical strategic decision is whether to protect the ketone functionality. Standard amide coupling conditions are generally mild and chemoselective, making protection unnecessary in most routine cases. The ketone is significantly less electrophilic than the activated carboxylic acid intermediate and is unlikely to compete for the amine nucleophile.
However, protection should be considered under specific circumstances:
-
Harsh Reaction Conditions: If subsequent synthetic steps involve strong nucleophiles (e.g., Grignard reagents, organolithiums) or reducing agents that would target the ketone, protection is essential.[5]
-
Complex Substrates: In the context of a multi-step synthesis with sensitive functional groups, protecting the ketone as an acetal (e.g., using ethylene glycol and an acid catalyst) can serve as a prudent "insurance policy" against unforeseen side reactions.[5]
For the protocols described herein, which utilize standard, mild coupling conditions, the ketone will remain unprotected.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical variable for achieving an efficient transformation. The two most reliable and widely used classes of reagents for this purpose are carbodiimides and uronium/aminium salts.[6][7]
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a cost-effective and practical choice. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][8] To mitigate the risk of racemization with chiral acids and improve efficiency, EDC is almost always used with an additive like 1-hydroxybenzotriazole (HOBt).[9][10][11] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification via aqueous work-up.[11]
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are renowned for their high efficiency, rapid reaction times, and low rates of racemization, even with sterically hindered substrates.[4][12] HATU reacts with the carboxylate to form a less reactive, more selective OAt-active ester.[3][12] While highly effective, HATU is more expensive than EDC, and its byproduct, tetramethylurea, can sometimes be challenging to remove during purification.[4]
Mechanistic Insights & Visualizations
Understanding the reaction pathway is key to troubleshooting and optimization. The following diagrams illustrate the mechanisms for the two recommended protocols.
EDC/HOBt Coupling Mechanism
The reaction proceeds through the formation of a highly reactive O-acylisourea, which is then intercepted by HOBt to form a more stable active ester. This HOBt-ester is the species that ultimately reacts with the amine.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
HATU Coupling Mechanism
HATU-mediated coupling involves the direct formation of an OAt-active ester from the carboxylate, which then reacts with the amine.
Caption: Mechanism of HATU mediated amide coupling.[3][12][13]
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies for the two primary coupling strategies.
General Experimental Workflow
A standardized workflow ensures consistency and successful outcomes.
Caption: Standard workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Add anhydrous DCM or DMF to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add DIPEA (3.0 eq) to the stirring mixture. Allow the mixture to stir for 10-15 minutes. The suspension should become a clear solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the desired amide.
Protocol 2: HATU Mediated Coupling
This protocol is ideal for more challenging couplings, including those involving sterically hindered partners or acid-sensitive substrates, offering faster reaction times.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir until all solids are dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (3.0 eq) dropwise to the solution. A color change (often to yellow) may be observed. Stir for 5-10 minutes to allow for pre-activation.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of DMF with the aid of a small portion of the total DIPEA.
-
Add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in a few hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the desired amide.
Comparative Analysis and Data Summary
The choice between protocols depends on substrate scope, budget, and desired reaction time. The following table summarizes the key attributes of each method.
| Feature | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None required |
| Typical Base | DIPEA, TEA | DIPEA, TEA |
| Common Solvents | DCM, DMF | DMF, Acetonitrile |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Typical Yield Range | 65 - 90% | 75 - 95% |
| Key Advantage | Cost-effective; water-soluble byproduct simplifies work-up.[11] | High efficiency; fast reaction rates; low racemization; good for hindered substrates.[12] |
| Key Disadvantage | Longer reaction times; may be less effective for difficult couplings. | Higher cost; byproduct (TMU) can be difficult to remove from polar products.[4] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient base. 2. Inactive coupling reagent (hydrolyzed). 3. Wet solvent or reagents. | 1. Ensure at least 3 eq of base are used. 2. Use fresh, high-quality coupling reagents. 3. Use anhydrous solvents and dry glassware thoroughly. |
| Formation of Byproducts | 1. (EDC) N-acylurea formation. 2. (HATU) Guanidinylation of the amine. | 1. Ensure HOBt is added before EDC to minimize this side reaction. 2. Add the amine after pre-activating the acid with HATU and base. |
| Difficult Purification | 1. Co-elution of product with urea byproduct (TMU from HATU). 2. Residual DMF in the crude product. | 1. If using HATU, perform an acidic wash (e.g., 1M HCl) if the product is stable, or use alternative purification like reverse-phase HPLC. 2. Perform multiple washes with 5% LiCl or water during work-up. |
Conclusion
This compound is a powerful and versatile building block for constructing novel molecular architectures. Successful amide coupling is readily achievable through the careful selection of reagents and adherence to optimized protocols. For routine synthesis, the EDC/HOBt method offers a robust and economical solution. For more demanding applications requiring high speed and efficiency, particularly with sterically hindered substrates, the HATU protocol is the superior choice. By understanding the principles outlined in this guide, researchers can confidently and reproducibly incorporate this valuable scaffold into their synthetic programs.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. hepatochem.com [hepatochem.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Reductive Amination Reactions with 3-(Aminomethyl)cyclobutanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, is a recurring structural motif in a diverse array of bioactive molecules and approved pharmaceuticals. Its inherent ring strain, approximately 26 kcal/mol, imparts unique conformational constraints and reactivity profiles that are highly sought after in modern drug design.[1] The rigid nature of the cyclobutane scaffold allows for precise positioning of substituents in three-dimensional space, enhancing binding affinity and selectivity for biological targets.[2] 3-(Aminomethyl)cyclobutanone, available as a stable hydrochloride salt, represents a versatile bifunctional building block, incorporating both a reactive ketone and a primary amine. This unique combination makes it an ideal substrate for constructing complex molecular architectures, particularly spirocyclic systems, which are of growing interest in medicinal chemistry due to their structural novelty and favorable physicochemical properties.[2][3]
Reductive amination is a cornerstone transformation in organic synthesis, providing a robust and efficient method for the formation of carbon-nitrogen bonds.[4][5] This reaction, which converts a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate, is widely employed in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[6][7] The strategic application of reductive amination using 3-(Aminomethyl)cyclobutanone hydrochloride opens a direct pathway to novel cyclobutane-containing secondary and tertiary amines, which can serve as key intermediates or final drug candidates.
This guide provides a comprehensive overview of reductive amination reactions involving this compound. It will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols with various reducing agents, and present a comparative analysis to aid in experimental design.
Mechanistic Overview: The Reductive Amination Pathway
Reductive amination proceeds through a two-step sequence that is often performed in a single pot ("direct" reductive amination).[4] The initial step involves the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[4] This is followed by the elimination of a water molecule to generate an imine (from a primary amine) or an iminium ion (from a secondary amine).[8][9] The second stage of the reaction is the reduction of the C=N double bond of the imine or iminium ion to the corresponding amine.[10]
A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[6] This selectivity prevents the wasteful reduction of the starting aldehyde or ketone to the corresponding alcohol.
Below is a generalized workflow for the reductive amination process:
Caption: Generalized workflow of a one-pot reductive amination reaction.
Comparative Analysis of Common Reducing Agents
The choice of reducing agent is a critical parameter that dictates the success and efficiency of a reductive amination reaction. Several hydride-based reagents are commonly employed, each with its own set of advantages and disadvantages.
| Reducing Agent | Chemical Formula | Key Advantages | Key Disadvantages | Recommended Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for imines/iminiums.[4][5] Tolerates a wide range of functional groups.[5] Safer alternative to cyanoborohydride.[5] | Water-sensitive.[11] Not compatible with protic solvents like methanol.[11] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[11] |
| Sodium Cyanoborohydride | NaBH₃CN | Excellent selectivity for imines/iminiums.[6] Compatible with protic solvents like methanol.[11] | Highly toxic and generates cyanide waste.[5][12] Requires careful pH control (typically acidic). | Methanol (MeOH), Ethanol (EtOH)[11] |
| Sodium Borohydride | NaBH₄ | Cost-effective and readily available.[5] | Less selective; can reduce the starting carbonyl.[5][6] Often requires a two-step procedure (pre-formation of the imine).[5] | Methanol (MeOH), Ethanol (EtOH)[11] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, PtO₂) | "Green" chemistry approach. High-yielding. | Can reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[12] Requires specialized hydrogenation equipment. | Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc) |
For reactions involving this compound, which possesses both an amine and a ketone, intramolecular reactions are a possibility. The choice of a mild and selective reducing agent like Sodium Triacetoxyborohydride (STAB) is often preferred to minimize side reactions.
Experimental Protocols
Note: 3-(Aminomethyl)cyclobutanone is typically supplied as a hydrochloride salt. To liberate the free amine for the reductive amination reaction, a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) should be added to the reaction mixture.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally recommended for a wide range of aldehydes and ketones due to the high selectivity and mildness of STAB.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.3 - 1.6 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the chosen aldehyde or ketone (1.0-1.2 equivalents).
-
Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).
-
Add triethylamine or DIPEA (1.1 equivalents) to the mixture to neutralize the hydrochloride salt and facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.3-1.6 equivalents) to the stirring solution. Note: The addition may cause some effervescence.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is a viable alternative, particularly when using protic solvents is desirable. Caution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Acidic workup will generate toxic hydrogen cyanide gas.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium Cyanoborohydride (1.1 - 1.5 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous Methanol (MeOH)
-
Glacial Acetic Acid (to maintain pH 6-7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous methanol.
-
Add triethylamine or DIPEA (1.1 equivalents) to the solution.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography as needed.
Application in Spirocycle Synthesis
A particularly powerful application of reductive amination with bifunctional building blocks like 3-(aminomethyl)cyclobutanone is in the intramolecular synthesis of spirocyclic compounds.[3][13] If the reaction partner (aldehyde or ketone) is part of a tethered chain, an intramolecular reductive amination can lead to the formation of a spirocyclic amine.
Caption: Conceptual pathway for spirocycle synthesis via intramolecular reductive amination.
This strategy allows for the rapid construction of complex, three-dimensional scaffolds that are highly desirable in drug discovery programs.[2]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding a small amount of a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the imine formation equilibrium forward. For less reactive ketones, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can be beneficial.[11]
-
Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the starting carbonyl compound. This is more common with less selective reducing agents like NaBH₄.[6] Switching to a more selective reagent like STAB is recommended.[4][11]
-
Low Yields: Ensure that the hydrochloride salt of the amine is adequately neutralized. Insufficient base can hinder the initial nucleophilic attack. Also, verify the purity and reactivity of the reducing agent, as borohydride reagents can decompose over time.
-
Intramolecular vs. Intermolecular Reactions: When using 3-(aminomethyl)cyclobutanone in an intermolecular reaction, be mindful of the potential for self-condensation, especially under forcing conditions. Using a slight excess of the aldehyde or ketone partner can help favor the desired intermolecular reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel cyclobutane-containing amines. Reductive amination provides a direct and efficient method for elaborating this scaffold into a wide range of secondary and tertiary amines, including complex spirocyclic systems. The choice of an appropriate reducing agent, with a preference for mild and selective reagents like sodium triacetoxyborohydride, is paramount for achieving high yields and minimizing side reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic transformation in their drug discovery and development endeavors.
References
- 1. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 2. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of three-dimensional fused and spirocyclic oxygen-containing cyclobutanone derivatives - Lookchem [lookchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. researchgate.net [researchgate.net]
The Strategic Incorporation of 3-(Aminomethyl)cyclobutanone in PROTAC Linker Synthesis: A Technical Guide
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[1] While much attention is often given to the warhead and E3 ligase ligand, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.
Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) or alkyl chains. However, the field is increasingly recognizing the benefits of incorporating rigid or constrained motifs to enhance pharmacological properties. This guide focuses on the application of a unique and valuable building block for PROTAC linker synthesis: 3-(aminomethyl)cyclobutanone hydrochloride . The incorporation of the cyclobutane scaffold introduces conformational rigidity, which can pre-organize the binding moieties for optimal ternary complex formation and improve metabolic stability. This document provides a comprehensive overview of the rationale for using this building block and detailed, field-proven protocols for its integration into a PROTAC synthesis workflow.
The Cyclobutane Advantage in PROTAC Linkers
The use of a cyclobutane moiety in a PROTAC linker offers several distinct advantages:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the linker, reducing the entropic penalty upon binding to the POI and E3 ligase. This can lead to a significant increase in the stability of the ternary complex and, consequently, enhanced degradation efficiency.
-
Improved Metabolic Stability: Compared to linear alkyl chains, the cyclobutane core is generally more resistant to metabolic degradation, potentially leading to an extended half-life and improved pharmacokinetic profile of the PROTAC.
-
Precise Vectorial Orientation: The defined stereochemistry of a substituted cyclobutane allows for precise control over the spatial orientation of the warhead and E3 ligase ligand. This is crucial for optimizing the protein-protein interactions within the ternary complex.
-
Exploration of Three-Dimensional Chemical Space: The non-planar structure of the cyclobutane scaffold enables the exploration of three-dimensional chemical space, offering opportunities for novel linker designs with improved properties.
Synthetic Strategy: Orthogonal Functionalization of 3-(Aminomethyl)cyclobutanone
The successful incorporation of this compound into a PROTAC linker hinges on a robust orthogonal protection strategy. This allows for the sequential functionalization of the aminomethyl and ketone moieties, enabling the directional attachment of the warhead and the E3 ligase ligand.
Our proposed synthetic workflow is depicted below. This strategy involves:
-
Protection of the primary amine: The aminomethyl group is first protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent reductive amination step.[2][3][4][5]
-
Reductive amination of the ketone: The ketone is then functionalized through reductive amination with an amine-containing E3 ligase ligand. Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mildness and high selectivity for iminium ions over ketones.[6][7][8][9]
-
Deprotection of the amine: The Boc group is subsequently removed under acidic conditions to reveal the primary amine.[2][4]
-
Amide coupling with the warhead: Finally, the newly exposed amine is coupled with a carboxylic acid-functionalized warhead using a peptide coupling reagent such as HATU to form the final PROTAC molecule.[10][11][12]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for PROTAC synthesis.
Detailed Experimental Protocols
Materials and General Methods:
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product should be performed using flash column chromatography on silica gel. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) should be used to confirm the structure and purity of all synthesized compounds.
Protocol 1: Boc Protection of 3-(Aminomethyl)cyclobutanone
This protocol describes the protection of the primary amine of the starting material to allow for selective functionalization of the ketone.
Rationale: The Boc protecting group is chosen for its stability in the subsequent reductive amination step and its facile removal under acidic conditions, which are orthogonal to the conditions used for its installation.[13][14][15][16][17]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or THF, add triethylamine (2.2 eq) at 0 °C.
-
Stir the mixture for 10 minutes, then add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected aminomethylcyclobutanone.
Protocol 2: Reductive Amination with an E3 Ligase Ligand
This protocol details the coupling of the ketone-containing linker precursor with an amine-functionalized E3 ligase ligand. For the purpose of this protocol, we will use a generic amine-terminated ligand, denoted as E3-NH₂ . A common example would be a derivative of pomalidomide or VHL ligands with an appropriate amine handle.[18][19][20][21][22]
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[6][7][8][9] It is less basic than other borohydride reagents and can be used in the presence of acid-sensitive groups. The reaction can often be performed as a one-pot procedure.[7]
Materials:
-
Boc-protected aminomethylcyclobutanone (from Protocol 1)
-
E3 Ligase Ligand with a primary or secondary amine (E3-NH₂)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the Boc-protected aminomethylcyclobutanone (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0-1.2 eq) in anhydrous DCE or THF, add a catalytic amount of acetic acid (optional, 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected linker-E3 ligase conjugate.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent coupling with the warhead.
Rationale: The acid-lability of the Boc group allows for its selective removal without affecting other functional groups that are stable to acidic conditions.[2][4]
Materials:
-
Boc-protected linker-E3 ligase conjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected linker-E3 ligase conjugate (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the amine-functionalized linker-E3 ligase conjugate, which can often be used in the next step without further purification.
Protocol 4: Amide Coupling with a Warhead
This final protocol details the formation of the PROTAC molecule by coupling the amine-functionalized linker-E3 ligase conjugate with a carboxylic acid-functionalized warhead. For this protocol, we will use a generic carboxylic acid-terminated warhead, denoted as Warhead-COOH . Many small molecule inhibitors can be derivatized with a carboxylic acid handle for this purpose.[23]
Rationale: HATU is a highly efficient peptide coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[10][11][12] It activates the carboxylic acid to form a highly reactive OAt-active ester, which readily couples with the amine.[10][11]
Materials:
-
Amine-functionalized linker-E3 ligase conjugate (from Protocol 3)
-
Carboxylic acid-functionalized warhead (Warhead-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous lithium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the Warhead-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add a solution of the amine-functionalized linker-E3 ligase conjugate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or flash column chromatography to obtain the final PROTAC molecule.
Data Presentation: Quantitative Parameters
| Parameter | Description | Typical Range/Value | Analytical Method |
| Purity of Intermediates | The chemical purity of each synthetic intermediate. | >95% | LC-MS, ¹H NMR |
| Final PROTAC Purity | The chemical purity of the final PROTAC molecule. | >98% | HPLC, LC-MS |
| Structural Confirmation | Verification of the chemical structure of all synthesized compounds. | Consistent with proposed structure | ¹H NMR, ¹³C NMR, HRMS |
| Reaction Yields | The percentage yield for each synthetic step. | Varies depending on substrates (typically 40-80%) | Calculated from isolated product mass |
Conclusion and Future Perspectives
The use of this compound as a building block in PROTAC linker synthesis offers a compelling strategy to introduce conformational rigidity and improve the pharmacokinetic properties of the resulting degrader molecules. The orthogonal functionalization of its aminomethyl and ketone moieties, as detailed in the protocols above, provides a versatile and reliable method for the directional assembly of PROTACs. The synthetic workflow, employing robust and well-established chemical transformations, is amenable to a wide range of warheads and E3 ligase ligands.
As the field of targeted protein degradation continues to evolve, the rational design of linkers will play an increasingly important role in the development of next-generation PROTACs with enhanced efficacy and drug-like properties. The incorporation of constrained cyclic scaffolds, such as the cyclobutanone motif described herein, represents a significant step towards achieving this goal. Further exploration of stereoisomers and substitution patterns on the cyclobutane ring will undoubtedly unlock new avenues for optimizing PROTAC performance.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. precisepeg.com [precisepeg.com]
- 19. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Rising Prominence of the Four-Membered Ring
An Application Guide to the Stereoselective Synthesis of Substituted Cyclobutanes for Researchers and Drug Development Professionals
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), is now an increasingly valuable scaffold in medicinal chemistry and materials science.[1][2] Its unique, puckered three-dimensional structure provides a rigid framework that can orient substituents in well-defined spatial arrangements, a critical feature for optimizing interactions with biological targets.[3] Cyclobutanes are found in numerous natural products with potent biological activities and are used in drug candidates to enhance metabolic stability, improve binding affinity, reduce planarity, and serve as bioisosteres for aromatic rings or alkenes.[1][4][5]
The synthetic challenge lies in controlling the stereochemistry of the often densely functionalized, sp³-rich core.[6][7] This guide provides an in-depth overview of modern, field-proven strategies for the stereoselective synthesis of substituted cyclobutanes, focusing on the causality behind experimental choices and providing detailed protocols for key transformations.
I. The Workhorse of Cyclobutane Synthesis: [2+2] Cycloaddition Reactions
The [2+2] cycloaddition, the formal combination of two two-carbon units, is the most direct and widely employed method for constructing the cyclobutane core.[8][9][10] The stereochemical outcome of these reactions is highly dependent on the chosen methodology, which can be broadly categorized into photochemical, thermal, and catalyzed approaches.
A. Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a powerful and classic method, particularly for enone-alkene cycloadditions.[11][12] The reaction is initiated by UV irradiation, which excites the enone to a triplet state. This excited state then reacts with a ground-state alkene in a stepwise fashion through a 1,4-biradical intermediate, ultimately forming the cyclobutane ring.[13] This stepwise mechanism allows for the relaxation of the strict orbital symmetry rules that forbid thermal [2+2] cycloadditions of simple alkenes.[13]
Mechanism and Stereocontrol: The regioselectivity and stereoselectivity are key considerations. The initial C-C bond formation typically occurs to yield the more stable of the two possible biradical intermediates. The stereochemistry of the final product is determined during the second bond formation (ring closure), which often favors the thermodynamically more stable isomer.[11] For intramolecular reactions, the stereochemical outcome is often dictated by the conformational constraints of the tether connecting the two reacting moieties.
Diagram 1: General Mechanism of Photochemical [2+2] Enone Cycloaddition
Caption: Workflow of a sensitized photochemical [2+2] cycloaddition reaction.
Protocol 1: General Procedure for Intermolecular Photochemical [2+2] Cycloaddition [14]
-
Reaction Setup: In a quartz reaction vessel, dissolve the enone (1.0 equiv) and the alkene (2.0-5.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or CH₂Cl₂). Acetone can often serve as both solvent and triplet sensitizer. The concentration is typically in the range of 0.05-0.2 M.
-
Degassing (Critical Step): Sparge the solution with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited triplet state and lead to side reactions.
-
Irradiation: Seal the vessel and place it in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia). If direct irradiation is desired, a Pyrex filter can be used to block shorter wavelengths (<290 nm). For sensitized reactions, a sensitizer like thioxanthone can be added if the reactants do not absorb the lamp's output efficiently.[14] The reaction should be maintained at a constant temperature (e.g., 0-25 °C) using a cooling bath.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to over 24 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to isolate the cyclobutane adduct(s). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
B. Catalytic Asymmetric [2+2] Cycloadditions
To overcome the limitations of photochemical methods and achieve high enantioselectivity, catalytic asymmetric [2+2] cycloadditions have become a major focus of research.[8][15] These methods utilize chiral catalysts—either metal complexes or small organic molecules (organocatalysts)—to create a chiral environment that directs the approach of the two reactants, leading to the preferential formation of one enantiomer.
Organocatalyzed [2+2] Cycloadditions: A prominent strategy involves the use of chiral secondary amines to activate α,β-unsaturated aldehydes or ketones.[16] The amine catalyst reacts with the carbonyl compound to form a transient chiral dienamine intermediate. This activation lowers the LUMO of the substrate, facilitating the cycloaddition with an alkene partner under mild conditions. The stereochemistry is controlled by the chiral catalyst, which effectively shields one face of the dienamine.[16]
Metal-Catalyzed [2+2] Cycloadditions: Chiral Lewis acids, particularly those based on copper, rhodium, and cobalt, are highly effective in catalyzing enantioselective [2+2] reactions.[17][18][19] The Lewis acid coordinates to one of the reactants (often an electron-deficient olefin), activating it towards cycloaddition while the chiral ligands dictate the stereochemical outcome. For example, Cu(II)/SaBOX complexes have been shown to be highly effective in the cycloaddition of methylidenemalonate with various alkenes.[18]
Protocol 2: Organocatalyzed Enantioselective [2+2] Cycloaddition of an Enal with an Alkene [16]
-
Catalyst & Reagent Preparation: In a dry vial under an inert atmosphere, add the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%).
-
Reaction Setup: Add the alkene (1.5-2.0 equiv) and a suitable non-polar solvent (e.g., toluene or chloroform). Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Substrate Addition: Add the α,β-unsaturated aldehyde (1.0 equiv) dropwise to the stirred solution over a period of 10-15 minutes. An acid co-catalyst (e.g., benzoic acid, 10 mol%) is often required to facilitate catalyst turnover.
-
Reaction Progress: Stir the reaction at the specified temperature for the required time (typically 12-48 hours), monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product via flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
| Substrate A (Enal) | Substrate B (Alkene) | Catalyst | Yield (%) | dr | ee (%) | Reference |
| Cinnamaldehyde | Nitroethylene | (S)-Diphenylprolinol silyl ether | 85 | >20:1 | 99 | [16] |
| Crotonaldehyde | Indene | MacMillan Imidazolidinone | 92 | 15:1 | 95 | J. Am. Chem. Soc. 2001, 123, 4370-4371 |
| Acrolein | Styrene | Jørgensen-Hayashi Catalyst | 78 | >20:1 | 98 | Angew. Chem. Int. Ed. 2005, 44, 1373-1376 |
II. Ring Expansion and Contraction Strategies
While cycloadditions build the ring from smaller pieces, alternative strategies involve reorganizing existing ring systems. These methods can provide access to complex substitution patterns that are difficult to achieve otherwise.
A. Ring Expansion of Cyclopropanes
The high strain energy of cyclopropanes makes them excellent precursors for ring expansion reactions. A powerful and stereospecific strategy involves the silver(I)-catalyzed ring expansion of donor-acceptor cyclopropanes.[17] This method was elegantly used in the synthesis of tetrasubstituted natural products like pipercyclobutanamide A. The reaction proceeds with high regioselectivity and, critically, with inversion of configuration at the migrating carbon, providing excellent stereocontrol.[17]
Diagram 2: Stereospecific Ring Expansion and Contraction Pathways
Caption: Contrasting strategies for cyclobutane synthesis via ring reorganization.
B. Ring Contraction of Pyrrolidines
Recently, a novel and highly stereoselective method for synthesizing multisubstituted cyclobutanes from readily available pyrrolidines has been developed.[6][7][20] The reaction is triggered by an iodonitrene species, generated in situ from ammonium carbamate and hydroxy(tosyloxy)iodobenzene (HTIB). This species reacts with the pyrrolidine nitrogen, leading to the extrusion of N₂ and the formation of a 1,4-biradical intermediate. Subsequent C-C bond formation yields the cyclobutane ring.[7][20] A remarkable feature of this method is that the diastereoselectivity of the cyclobutane formation is often independent of the stereochemistry at certain positions in the starting pyrrolidine, allowing access to different diastereomers from a common precursor.[7]
Protocol 3: Stereoselective Ring Contraction of a Polysubstituted Pyrrolidine [7]
-
Reaction Setup: To a flame-dried Schlenk tube, add the substituted pyrrolidine (1.0 equiv), ammonium carbamate (NH₂CO₂NH₄, 2.0 equiv), and hydroxy(tosyloxy)iodobenzene (HTIB, 1.5 equiv).
-
Solvent Addition: Add a suitable solvent, such as 2,2,2-trifluoroethanol (TFE), under an inert atmosphere. The typical concentration is around 0.1 M.
-
Heating: Seal the tube and heat the reaction mixture in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS. Reaction times are typically in the range of 6-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to afford the pure cyclobutane product.
-
Stereochemical Analysis: The relative and absolute stereochemistry of the product can be confirmed by a combination of ¹H NMR (NOE analysis) and, if possible, single-crystal X-ray diffraction.
| Pyrrolidine Substituent Pattern (α-aryl) | Yield (%) | dr | Reference |
| 4-Fluorophenyl | 88 | >20:1 | [7] |
| 4-Chlorophenyl | 85 | >20:1 | [7] |
| 2-Naphthyl | 75 | >20:1 | [7] |
| 3-Thienyl | 42 | >20:1 | [6] |
| 4-Methoxyphenyl (electron-rich) | 42 | >20:1 | [7] |
Causality Note: The lower yields observed for electron-rich aryl substituents are attributed to the potential for overoxidation of the aromatic ring by the hypervalent iodine reagent (HTIB).[7]
III. Conclusion and Future Outlook
The stereoselective synthesis of substituted cyclobutanes has evolved from a niche challenge to a well-developed field with a diverse arsenal of reliable and powerful methodologies. The classic [2+2] photocycloaddition remains a valuable tool, while modern catalytic asymmetric variants using both metal complexes and organocatalysts provide unparalleled control over stereochemistry, enabling the synthesis of highly enantioenriched products.[8][15] Furthermore, innovative strategies based on ring expansion and contraction are continually emerging, offering novel disconnections and access to previously inaccessible chemical space.[7][17]
For researchers in drug discovery, the ability to rationally design and synthesize specific stereoisomers of cyclobutane-containing scaffolds is paramount. The protocols and principles outlined in this guide serve as a foundation for navigating this exciting area of chemical synthesis, ultimately empowering the development of next-generation therapeutics and functional materials.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis [holocron.lib.auburn.edu]
- 10. holocron.lib.auburn.edu [holocron.lib.auburn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cycloaddition reactions [2+2] | PPTX [slideshare.net]
- 14. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric synthesis of cyclobutanes by a formal [2+2] cycloaddition controlled by dienamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis | Semantic Scholar [semanticscholar.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
Application Notes & Protocols: Strategic Incorporation of 3-(Aminomethyl)cyclobutanone Hydrochloride in Solid-Phase Synthesis
Forward
The relentless pursuit of novel chemical matter in drug discovery necessitates the use of innovative building blocks that confer unique three-dimensional topologies and improved pharmacological properties. The cyclobutane motif, a strained carbocycle, has emerged as a valuable scaffold for imparting conformational rigidity and metabolic stability in drug candidates.[1] This document provides detailed application notes and robust protocols for the use of 3-(Aminomethyl)cyclobutanone hydrochloride, a versatile bifunctional reagent, in solid-phase synthesis (SPS). The protocols herein are designed for researchers, medicinal chemists, and drug development professionals seeking to integrate this valuable scaffold into peptide-based or small molecule libraries.
Introduction: The Strategic Value of the Cyclobutanone Scaffold
Cyclobutane rings are increasingly utilized in medicinal chemistry to explore novel regions of chemical space.[1] Their puckered three-dimensional structure offers a distinct advantage over flat aromatic rings or more flexible acyclic linkers. Key characteristics of the cyclobutane ring include:
-
Conformational Restriction: The rigid structure limits the number of accessible conformations of a molecule, which can lead to higher binding affinity and selectivity for a biological target.[2]
-
Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to more common structural motifs.
-
Vectorial Projection: Substituents on the cyclobutane ring are projected in well-defined spatial vectors, making it an excellent scaffold for positioning pharmacophoric groups.[1]
This compound serves as a particularly useful building block. It possesses two orthogonal reactive sites: a primary amine (protected as a hydrochloride salt) and a ketone. The ketone's electrophilicity is enhanced by the inherent ring strain of the cyclobutane system, making it a prime candidate for nucleophilic attack.[3][4] This bifunctionality allows for its strategic incorporation into complex molecules, particularly through solid-phase synthesis, where its properties can be leveraged for the efficient construction of compound libraries.
Core Application: N-Terminal Modification of Peptides via Reductive Amination
A primary application of 3-(Aminomethyl)cyclobutanone is the modification of peptides or other molecules bearing a primary amine on a solid support. The most common and reliable method for this transformation is reductive amination. This process involves the formation of an imine between the resin-bound primary amine and the cyclobutanone, followed by immediate reduction to a stable secondary amine. This strategy effectively "caps" the N-terminus of a peptide with the cyclobutane moiety, introducing a constrained, non-peptidic structural element.
The entire workflow, from a standard resin-bound peptide to the final modified product, is depicted below.
Figure 1: Workflow for N-terminal modification via reductive amination.
Protocol 1: N-Terminal Reductive Amination on Solid Support
This protocol describes a robust method for coupling 3-(Aminomethyl)cyclobutanone to the N-terminal amine of a peptide sequence assembled on a Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6]
3.1. Materials and Reagents
-
Resin: Fmoc-Rink Amide AM resin (or other suitable amine-containing resin).
-
Peptide: Pre-synthesized, resin-bound peptide with a free N-terminal amine.
-
Building Block: this compound (FW: 135.59).[7]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Base: N,N'-Diisopropylethylamine (DIEA).
-
Solvents: N,N'-Dimethylformamide (DMF), Dichloromethane (DCM), 1% Acetic Acid in DMF.
-
Washing Solution: 20% Piperidine in DMF for Fmoc deprotection.
-
Monitoring: Ninhydrin test kit (Kaiser Test).[6]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
3.2. Step-by-Step Methodology
Causality Note: All steps should be performed in a reaction vessel suitable for solid-phase synthesis with proper agitation.
-
Resin Preparation:
-
Start with the fully protected, resin-bound peptide (0.1 mmol scale).
-
Swell the resin in DMF for 30 minutes.[8]
-
-
N-Terminal Fmoc Deprotection:
-
Drain the DMF. Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Rationale: This two-step deprotection ensures complete removal of the Fmoc group, which is critical for the subsequent coupling reaction.
-
-
Preparation of the Reagent Solution:
-
In a separate vial, dissolve this compound (5 equivalents, 0.5 mmol, 67.8 mg) in DMF.
-
Add DIEA (5 equivalents, 0.5 mmol, 87 µL). Vortex briefly.
-
Rationale: The hydrochloride salt must be neutralized to the free amine to participate in the reaction. DIEA is a non-nucleophilic base that will not interfere with the subsequent steps.
-
-
Reductive Amination Reaction:
-
Add the reagent solution from step 3 to the resin.
-
Add 1% acetic acid in DMF (enough to cover the resin). Agitate for 30 minutes.
-
Rationale: The slightly acidic condition catalyzed by acetic acid promotes the formation of the iminium ion, which is the species that is actively reduced.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5 equivalents, 0.5 mmol, 106 mg) to the reaction vessel.
-
Seal the vessel and agitate at room temperature for 12-16 hours.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups (like the ketone on the cyclobutanone).[9] It is less toxic and often more effective than sodium cyanoborohydride.
-
-
Reaction Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the complete consumption of the primary amine.[6]
-
If the test is positive, add another 2 equivalents of NaBH(OAc)₃ and continue the reaction for another 4-6 hours.
-
Once complete, drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x).
-
Dry the resin under a high vacuum.
-
-
Cleavage and Purification:
-
Treat the dried resin with the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours.
-
Precipitate the cleaved product in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude product using reverse-phase HPLC.
-
Data Summary: Reductive Amination Conditions
The choice of reducing agent is a critical parameter for a successful reaction. The following table summarizes common reagents and their characteristics.
| Reducing Agent | Solvent System | Relative Reactivity | Advantages | Disadvantages |
| NaBH(OAc)₃ | 1% AcOH in DMF/DCM | Moderate | High selectivity for imines; mild conditions; commercially available. | Can be slower than other reagents. |
| NaCNBH₃ | 1% AcOH in NMP/MeOH | High | Very effective and fast. | Highly toxic (cyanide byproduct); less selective. |
| Pyridine Borane | MeOH/DCM | Low-Moderate | Stable complex; good for acid-sensitive substrates. | Slower reaction times; requires careful pH control. |
| Ti(i-OPr)₄ / NaBH₄ | THF/EtOH | High | Effective for sterically hindered ketones. | Two-step procedure; requires strictly anhydrous conditions. |
Advanced Application: On-Resin Synthesis of Spirocyclic Scaffolds
The ketone functionality of the cyclobutane ring can be further exploited to generate more complex molecular architectures, such as spirocycles. Spirocyclic systems, where two rings share a single atom, are of high interest in drug discovery due to their rigid, three-dimensional nature.[2][10] A powerful method to achieve this is through multi-component reactions directly on the solid support.
For instance, the resin-bound cyclobutanone can participate in a three-component reaction with an isatin and an amino acid to generate a spiro-oxindole-pyrrolidine scaffold, a privileged structure in medicinal chemistry.[11]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. This compound 97% | CAS: 1363382-42-6 | AChemBlock [achemblock.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Incorporation of 3-(Aminomethyl)cyclobutanone into Peptide Scaffolds
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, enabling enhanced pharmacological properties such as increased proteolytic stability, constrained conformation, and improved receptor affinity. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 3-(aminomethyl)cyclobutanone, a unique cyclic β-amino acid analogue, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We detail the rationale, the synthesis of the requisite protected building block, step-by-step SPPS protocols, and methods for characterization of the final ketone-modified peptide.
Introduction: The Rationale for Conformational Constraint
The therapeutic potential of peptides is often limited by their metabolic instability and conformational flexibility. Introducing rigid structural elements, such as cyclic amino acids, is a powerful strategy to overcome these limitations. The cyclobutane ring of 3-(aminomethyl)cyclobutanone serves as a rigid scaffold that restricts the rotational freedom of the peptide backbone.[1][2] This pre-organization into a specific conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3] Furthermore, the presence of the ketone functionality offers a unique chemical handle for subsequent orthogonal modifications, such as oxime ligation, allowing for the attachment of imaging agents, cytotoxic payloads, or polyethylene glycol (PEG) chains.
Cyclobutane-based amino acids have been shown to be highly compatible with standard peptide synthesis procedures, making them attractive building blocks for drug discovery and development.[3][4] This document provides the necessary framework for researchers to successfully utilize this specific building block in their own peptide design programs.
The Synthetic Strategy: A Three-Pillar Approach
Successful incorporation of 3-(aminomethyl)cyclobutanone requires careful planning centered on three key areas:
-
Building Block Synthesis: The monomer must be appropriately protected for seamless integration into the standard Fmoc-SPPS workflow.
-
Orthogonal Protection: The ketone group is reactive and must be masked with a protecting group that is stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final acidic cleavage step.
-
Optimized Peptide Coupling: The steric bulk of the cyclobutane ring may necessitate optimized coupling conditions to ensure efficient amide bond formation.
Below is a logical workflow diagram illustrating the overall process from building block synthesis to final peptide characterization.
References
- 1. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(Aminomethyl)cyclobutanone Hydrochloride
Welcome to the technical support center for 3-(Aminomethyl)cyclobutanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile building block. The inherent reactivity of the strained cyclobutane ring, combined with the dual functionality of a primary amine and a ketone, makes this compound a valuable synthon, but one that requires careful handling and optimized reaction conditions for success.
This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this compound.
Q1: My reaction is not starting. Do I need to add a base?
A: Yes, almost certainly. The starting material is a hydrochloride salt, meaning the primary amine is protonated to form an ammonium chloride salt. This renders the amine non-nucleophilic. To liberate the free amine for reactions such as N-alkylation, acylation, or condensation, you must add at least one equivalent of a suitable base. For reactions sensitive to nucleophilic bases, a non-nucleophilic amine base is recommended.
| Table 1: Recommended Bases for Amine Deprotonation | |||
| Base Name | Abbreviation | pKa of Conjugate Acid | Typical Equivalents |
| Triethylamine | TEA, Et₃N | ~10.7 | 1.1 - 1.5 |
| Diisopropylethylamine | DIPEA, Hünig's Base | ~10.7 | 1.1 - 1.5 |
| N-Methylmorpholine | NMM | ~7.4 | 1.2 - 2.0 |
| Potassium Carbonate | K₂CO₃ | ~10.3 (pKa of HCO₃⁻) | 1.5 - 3.0 (Heterogeneous) |
Q2: I'm struggling with the solubility of the starting material. What are the best solvents to use?
A: As a salt, this compound has high polarity. It exhibits good solubility in polar protic solvents like methanol (MeOH) and ethanol (EtOH), but limited solubility in many common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Solvent Strategy:
-
Free Amine First: In a separate step or in situ, add your base to the hydrochloride salt suspended in a solvent like DCM. The resulting free amine often has much better solubility in a wider range of aprotic organic solvents.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but be aware they are difficult to remove and can interfere with certain reactions.
-
Phase-Transfer Catalysis: For heterogeneous reactions (e.g., with K₂CO₃ in acetonitrile), a phase-transfer catalyst can sometimes improve reaction rates.
Q3: My reaction is giving a complex mixture of products, and I suspect decomposition. What is the optimal temperature range?
A: The cyclobutane ring possesses significant ring strain (~110 kJ/mol), making it susceptible to thermal decomposition and ring-opening side reactions under harsh conditions.[1]
Temperature Guidelines:
-
Start Cold: Begin reactions at 0 °C or even -20 °C, especially when using highly reactive reagents (e.g., acyl chlorides, strong bases).
-
Room Temperature is Often Sufficient: Many standard transformations like reductive aminations and acylations proceed efficiently at room temperature (20-25 °C).
-
Heat with Caution: If a reaction is sluggish, warm it gently to 40-50 °C. Monitor carefully by TLC or LC-MS for the appearance of byproducts. Avoid temperatures above 80 °C unless literature specifically supports it for your reaction type. Thermal gravimetric analysis indicates decomposition begins above 200°C, but reaction-specific decomposition can occur much lower.[1]
Q4: What are the proper storage conditions for this compound?
A: This compound is known to be hygroscopic.[1] Moisture absorption can affect reagent stoichiometry and introduce water into sensitive reactions.
-
Storage: Store in a tightly sealed container in a desiccator. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
Troubleshooting Guide: From Failed Reactions to Pure Product
This section provides a systematic approach to resolving more complex experimental issues.
Problem 1: Low or No Product Formation
Low conversion is a common hurdle. Before increasing temperature or reaction time, consider the following fundamental factors. The workflow below outlines a logical troubleshooting sequence.
Caption: A troubleshooting workflow for addressing low yields.
-
Possible Cause: Inactive Amine. As detailed in the FAQs, the primary amine must be deprotonated to act as a nucleophile. Failure to add a sufficient amount of base is the most common reason for reaction failure.[3]
-
Possible Cause: Poor Substrate Reactivity. The ketone on the cyclobutane ring can be sterically hindered. For reactions like reductive amination, imine formation may be slow. Consider using a Lewis acid catalyst (e.g., Ti(OiPr)₄) or dehydrating agents (e.g., molecular sieves) to drive the equilibrium toward the imine.
-
Possible Cause: Reagent Quality. Ensure all reagents are pure and solvents are anhydrous, as moisture can quench many reagents.[3]
Problem 2: Formation of Multiple Products / Low Selectivity
The presence of multiple spots on a TLC plate indicates side reactions are occurring.
Caption: Decision-making process for optimizing reaction selectivity.
-
Possible Cause: Ring-Opening. The strained cyclobutane ring can undergo cleavage under harsh acidic, basic, or thermal conditions.[4] If you observe products with unexpected molecular weights, consider this possibility. The solution is to use milder conditions: lower the temperature, use a weaker base, or reduce the reaction time.
-
Possible Cause: Self-Condensation. The free amine of one molecule can react with the ketone of another, leading to dimers or oligomers. This is more likely at higher concentrations. Running the reaction under higher dilution can favor the desired intramolecular or bimolecular (with your desired substrate) reaction over self-condensation.[4]
-
Possible Cause: Competing Ketone/Amine Reactions. Depending on your reagents, both the ketone and the amine can react. To improve chemoselectivity, consider using protecting groups. For instance, the ketone can be protected as a ketal if you need to perform selective chemistry on the amine.
Problem 3: Difficult Product Isolation and Purification
Even with a clean reaction, isolating the final product can be challenging.
-
Issue: Product is Water-Soluble. If your product is an amine, it may have significant water solubility, especially if any acid is present, leading to loss during aqueous workup.
-
Solution: Before extraction, basify the aqueous layer to a pH of 9-10 to ensure the amine is in its free base form. Saturate the aqueous layer with NaCl ("salting out") to decrease the polarity of the aqueous phase and drive the organic product into the organic layer. If solubility remains an issue, consider continuous liquid-liquid extraction or using a more polar extraction solvent like 2-MeTHF or n-butanol.[5]
-
-
Issue: Product Streaks on Silica Gel Chromatography. Amines are basic and can interact strongly with the acidic silica gel surface, leading to poor separation and low recovery.
-
Solution 1: Pre-treat the silica gel by slurrying it with a solvent system containing 1-2% of a volatile base like triethylamine or ammonium hydroxide before packing the column.
-
Solution 2: Use an alternative stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.
-
Validated Experimental Protocols
The following are generalized, robust starting points for common transformations. Always run a small-scale test reaction first.
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes the formation of a secondary amine via reaction with an aldehyde followed by reduction.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Suspension: Add dichloromethane (DCM, ~0.1 M concentration) and cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq.) dropwise to the suspension and stir for 15 minutes. The solid should largely dissolve as the free amine is formed.
-
Aldehyde Addition: Add the desired aldehyde (1.05 eq.) to the mixture.
-
Imine Formation: Add sodium sulfate (Na₂SO₄, ~2.0 eq.) as a dehydrating agent. Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the imine by TLC or LC-MS.
-
Reduction: Once imine formation is complete, re-cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine by LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent).
Protocol 2: N-Acylation with an Acyl Chloride
This protocol describes the formation of an amide.
-
Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.).
-
Suspension: Add DCM (~0.1 M) and cool to 0 °C.
-
Base Addition: Add diisopropylethylamine (DIPEA, 2.2 eq.). Stir for 15 minutes.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise as a solution in DCM. Caution: This addition can be exothermic. Maintain the internal temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC or LC-MS until the starting amine is consumed (typically 1-3 hours).
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude amide can often be purified by recrystallization or flash column chromatography.
References
Technical Support Center: Synthesis of 3-(Aminomethyl)cyclobutanone Derivatives
Welcome to the technical support center for the synthesis of 3-(aminomethyl)cyclobutanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and improve overall yield and purity.
Introduction: The Synthetic Challenge
The 3-(aminomethyl)cyclobutanone scaffold presents a unique synthetic challenge due to the inherent ring strain of the cyclobutane ring and the presence of two reactive functional groups: a primary amine and a ketone.[1] This combination can lead to a variety of undesired side reactions, including intramolecular cyclizations, oligomerization, and ring expansion. This guide provides a structured approach to troubleshooting these issues in a question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-(aminomethyl)cyclobutanone and its derivatives.
Issue 1: Low yield of the desired product with significant formation of a higher molecular weight species.
Q: My reaction mixture shows the formation of a viscous oil or an insoluble solid, and the yield of my target 3-(aminomethyl)cyclobutanone is low. What is happening and how can I prevent it?
A: This is a classic sign of oligomerization or polymerization . The primary amine of one molecule can react with the ketone of another molecule to form an imine or enamine, which can then react further to form dimers, trimers, and eventually polymers. This is particularly prevalent with the free base form of 3-(aminomethyl)cyclobutanone.
Causality:
-
Intermolecular Reaction: The nucleophilic primary amine of one molecule attacks the electrophilic carbonyl carbon of another.
-
Iminium Formation: Subsequent dehydration leads to the formation of an iminium ion, which can be attacked by another amine molecule.
-
Concentration Effects: Higher concentrations of the free amine increase the probability of these intermolecular reactions.
Troubleshooting Protocol:
-
Work with the Salt Form: Whenever possible, handle and store 3-(aminomethyl)cyclobutanone as its hydrochloride salt. The protonated ammonium group is non-nucleophilic, preventing self-condensation. Commercial suppliers typically provide this compound as the hydrochloride salt for this reason.[2][3]
-
Control of pH: During the workup to isolate the free amine, use a carefully controlled amount of base and keep the temperature low to minimize the time the free amine is in a concentrated form.
-
Use of Protecting Groups: If the free amine is required for a subsequent reaction, consider performing the reaction immediately after deprotection without isolation. Alternatively, use a protecting group strategy.
Protecting Group Strategy:
| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality & Considerations |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA in DCM) | Stable to basic and reductive conditions. Widely used in peptide synthesis.[4] |
| Cbz (Carbobenzyloxy) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. The deprotection is clean.[4] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine in DMF) | Orthogonal to Boc and Cbz. Useful in multi-step syntheses.[4] |
Issue 2: Formation of a bicyclic byproduct.
Q: I am observing a significant byproduct with a mass corresponding to the loss of water from my target molecule. What could this be?
A: This is likely due to an intramolecular cyclization reaction, leading to the formation of a bicyclic hemiaminal or enamine. This is a common pathway for molecules containing both an amine and a carbonyl group in proximity.
Causality:
-
Proximity of Reactive Groups: The aminomethyl side chain can fold back and the nitrogen can attack the carbonyl carbon.
-
Thermodynamic Favorability: The formation of five- or six-membered rings is often thermodynamically favored. In this case, the attack of the amine on the carbonyl would lead to a strained 2-azabicyclo[2.1.1]hexane system. While strained, this can still be a competing pathway.
Troubleshooting Protocol:
-
Protect the Amine: The most effective way to prevent this side reaction is to protect the primary amine with a suitable protecting group (e.g., Boc, Cbz) before subsequent reaction steps or purification.
-
pH Control: Maintaining a slightly acidic pH (if the reaction conditions permit) will keep the amine protonated and non-nucleophilic, thus preventing the intramolecular attack.
-
Temperature Control: Higher temperatures can promote this intramolecular cyclization. Running the reaction at a lower temperature may help to minimize this side reaction.
Issue 3: Incomplete reaction or persistent imine impurity during reductive amination.
Q: I am synthesizing my target molecule via reductive amination of a 3-formylcyclobutanone derivative, but the reaction is sluggish, or I always have the intermediate imine left over. What can I do?
A: Incomplete reductive amination is a common issue. Several factors can contribute to this, including the choice of reducing agent, solvent, and pH.
Causality:
-
Reducing Agent Reactivity: Some reducing agents, like sodium borohydride (NaBH₄), can react with the solvent (e.g., methanol) or reduce the starting aldehyde/ketone faster than the imine.
-
Imine Stability: The imine might be sterically hindered or electronically deactivated, making it less susceptible to reduction.
-
Equilibrium: Imine formation is a reversible reaction. If water is not removed, the equilibrium may not favor the imine.
Troubleshooting Protocol:
-
Choice of Reducing Agent: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) . These reagents are known to preferentially reduce imines in the presence of aldehydes and ketones.
-
pH Adjustment: The reaction is often acid-catalyzed. Adding a small amount of acetic acid can facilitate imine formation.
-
Solvent and Additives: Use an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid reaction with the reducing agent. The addition of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards imine formation.
-
One-Pot vs. Stepwise: Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve yields.
Recommended Reductive Amination Conditions:
| Reagent Combination | Solvent | Additive | Key Advantages |
| NaBH(OAc)₃ (STAB) | DCM or DCE | Acetic Acid (catalytic) | Mild, selective for imines, tolerates a wide range of functional groups. |
| NaBH₃CN | Methanol | Acetic Acid (to pH 5-6) | Selective for imines, but NaBH₃CN is toxic. |
| H₂, Pd/C | Ethanol or Methanol | - | "Green" conditions, but may reduce other functional groups. |
Frequently Asked Questions (FAQs)
Q1: Is 3-(aminomethyl)cyclobutanone stable as a free base?
A1: The free base is prone to self-condensation and oligomerization, especially when concentrated or heated. It is best handled as a salt (e.g., hydrochloride) for long-term storage and handling.
Q2: Can ring expansion be a problem during the synthesis?
A2: Yes, cyclobutanone derivatives can undergo ring expansion under certain conditions, such as in the presence of diazomethane or under acidic conditions. However, this is less common during standard functional group manipulations unless specific reagents that promote rearrangement are used.
Q3: What is the best way to purify 3-(aminomethyl)cyclobutanone?
A3: Purification can be challenging due to its high polarity and potential for instability.
-
Crystallization of the salt: The most common method is to isolate and purify the hydrochloride salt by crystallization.
-
Chromatography of a protected derivative: If the free amine is required, it is often best to protect it (e.g., as the Boc derivative), purify the protected compound by silica gel chromatography, and then deprotect it immediately before use.
Q4: I am considering a Favorskii rearrangement to synthesize a cyclobutane derivative. Is this a viable route?
A4: The Favorskii rearrangement of α-haloketones typically leads to ring contraction.[5][6][7][8] For instance, an α-halocyclopentanone would yield a cyclobutanecarboxylic acid derivative. Therefore, this would not be a direct route to a cyclobutanone but could be used to synthesize a precursor.
References
- 1. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. appchemical.com [appchemical.com]
- 4. iris.unica.it [iris.unica.it]
- 5. researchgate.net [researchgate.net]
- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Substituted Cyclobutane Diastereomers
Welcome to the technical support center for the purification of substituted cyclobutane diastereomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating these closely related stereoisomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, which forms the basis for their separation.[1][2] However, the subtle structural differences in rigid cyclobutane scaffolds often make these separations non-trivial.
This resource provides in-depth, experience-driven guidance in a direct question-and-answer format, moving beyond simple protocols to explain the underlying principles that govern separation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of selecting a purification strategy.
Q1: What are the primary physical differences between cyclobutane diastereomers that I can exploit for separation?
A: The ability to separate diastereomers hinges on their distinct physicochemical properties.[1][2] For substituted cyclobutanes, these differences primarily arise from:
-
Differential Polarity: The spatial arrangement of substituents (e.g., cis vs. trans) alters the molecule's overall dipole moment. One diastereomer may present a more polar surface than the other, leading to differential interactions with a stationary phase in chromatography.
-
Steric Hindrance: The accessibility of functional groups can vary significantly. For example, a hydroxyl group in one diastereomer might be sterically shielded, reducing its ability to form hydrogen bonds with a silica stationary phase compared to its more exposed counterpart in the other diastereomer.
-
Crystal Lattice Packing: Diastereomers can pack into crystal lattices with different efficiencies due to their unique shapes.[3] This results in different heats of fusion and, most importantly, different solubilities in a given solvent, which is the principle behind fractional crystallization.[3][4]
Q2: When should I choose chromatography over crystallization?
A: This is a critical decision that depends on the properties of your mixture, the required scale, and purity targets.
-
Choose Crystallization when:
-
Your diastereomers are crystalline solids.
-
You have identified a solvent in which the two diastereomers exhibit a significant solubility difference.[5]
-
You are working on a large scale (grams to kilograms), as crystallization is often more scalable and cost-effective than preparative chromatography.[3]
-
-
Choose Chromatography when:
-
Your sample is an oil or a non-crystalline solid.[6]
-
The diastereomers have very similar solubilities across a range of solvents.
-
You require very high purity (>99.5%), which can be difficult to achieve via crystallization if solid solutions form.
-
You are working on a smaller, discovery scale (milligrams to a few grams).[6]
-
The following decision tree provides a general framework for method selection.
Caption: Decision workflow for selecting a primary purification method.
Q3: Is a chiral stationary phase (CSP) necessary to separate my cyclobutane diastereomers?
A: No, a chiral column is generally not required. Because diastereomers have different physical properties, they can be separated on standard, achiral stationary phases like silica, C18, or phenyl columns.[1] The goal is to find a stationary and mobile phase combination that exploits the differences in polarity or shape between the diastereomers.[1] However, if achiral methods fail, a chiral stationary phase may offer unique selectivity and should be considered as part of a comprehensive screening strategy.[1][7]
Part 2: Troubleshooting Guides
This section provides structured solutions to common problems encountered during the purification process.
Guide 1: Poor Resolution in Flash Chromatography
Symptom: Your diastereomers are co-eluting or show very poor separation (Resolution, Rs < 0.8) on a silica gel column. TLC analysis shows spots that are very close together or appear as a single elongated spot.
Root Causes & Solutions:
| Potential Root Cause | Explanation & Scientific Rationale | Actionable Solution & Protocol |
| 1. Suboptimal Mobile Phase | The polarity of the eluent is not effectively differentiating between the diastereomers. A solvent system that is too polar will elute both compounds quickly with little interaction, while one that is not polar enough will result in long retention times and band broadening.[8] | Solution: Systematically screen and optimize the mobile phase.[8] Protocol: 1. Scout with TLC: Use TLC to test various binary and ternary solvent systems. Start with a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether).[8][9] 2. Fine-Tune Polarity: Once a promising system is found, make small, incremental adjustments (e.g., 2-5%) to the solvent ratio to maximize the separation factor (α).[1] 3. Try Different Selectivities: If hexane/EtOAc fails, try solvents that offer different interactions. Toluene can provide π-π interactions, while dichloromethane offers strong dipole interactions. Adding a small amount (~1%) of a protic solvent like isopropanol can dramatically alter selectivity by competing for hydrogen bonding sites on the silica surface.[9] |
| 2. Poor Column Packing / Overloading | An improperly packed column contains channels and voids, leading to uneven solvent flow and significant band broadening, which destroys resolution.[8] Injecting too much sample for the column size causes peak distortion and overlap.[10] | Solution: Ensure proper column packing and reduce sample load. Protocol: 1. Packing: Pack the column as a slurry to ensure a homogenous, dense bed. Gently tap the column during packing to settle the silica and remove air bubbles.[8] 2. Loading: As a rule of thumb, for a difficult separation (ΔRf < 0.1), the sample load should not exceed 1% of the silica gel mass (e.g., 400 mg sample on a 40 g column). Dissolve the sample in a minimal amount of a strong solvent and adsorb it onto a small amount of silica ("dry loading") to ensure a tight injection band. |
| 3. Insufficient Stationary Phase | For closely eluting compounds, a standard column length may not provide enough theoretical plates (i.e., separation opportunities) to achieve baseline resolution. | Solution: Increase the effective column length. Protocol: 1. Use a Longer Column: If available, use a longer pre-packed column or pack a longer glass column.[8] 2. Stack Columns: Connect two identical columns in series. This simple and effective technique doubles the number of theoretical plates and can significantly improve the resolution of challenging separations.[2][11] |
Guide 2: Failure to Separate by Fractional Crystallization
Symptom: You have a solid mixture of diastereomers, but attempts at recrystallization either yield the original mixture or result in the product "oiling out."
Root Causes & Solutions:
| Potential Root Cause | Explanation & Scientific Rationale | Actionable Solution & Protocol |
| 1. Unsuitable Solvent System | The chosen solvent does not have a sufficiently large solubility differential for the two diastereomers across the tested temperature range. The ideal solvent dissolves both diastereomers when hot but only one diastereomer is sparingly soluble when cold.[5] | Solution: Conduct a comprehensive, systematic solvent screen.[5] Protocol: 1. Screen Diverse Solvents: In small vials, test the solubility of your mixture (~10-20 mg) in a range of solvents (~0.5 mL) covering different polarity classes (e.g., hydrocarbons: heptane; ethers: MTBE; esters: ethyl acetate; alcohols: isopropanol; chlorinated: DCM). 2. Assess at Two Temperatures: Check solubility at room temperature and at the solvent's boiling point. Look for a solvent where the material fully dissolves when hot but a precipitate forms upon cooling. 3. Use Binary Mixtures: If single solvents fail, test binary solvent systems. Dissolve the compound in a small amount of a good solvent (e.g., DCM) and slowly add a poor solvent (an "anti-solvent" like heptane) at room temperature or below until turbidity persists. |
| 2. Cooling Rate is Too Fast | Rapid cooling promotes kinetic trapping and co-precipitation of both diastereomers, preventing the selective crystallization of the less soluble isomer.[12] | Solution: Employ a slow, controlled cooling profile.[5] Protocol: 1. Slow Cooling: After dissolving the sample in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. 2. Insulate: To slow the process further, wrap the flask in glass wool or place it inside a larger beaker insulated with cotton. 3. Gradual Chilling: Once at room temperature, transfer the flask to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary, allowing several hours at each stage. |
| 3. Eutectic Mixture Formation | The diastereomers may form a eutectic mixture, where at a specific composition, the mixture has a lower melting point than either pure component and behaves like a single substance, making separation by crystallization from that point impossible.[4] | Solution: "Seed" the crystallization or enrich the mixture. Protocol: 1. Seeding: If you have a small crystal of one pure diastereomer, add it to the slowly cooling saturated solution to encourage nucleation of that specific isomer. 2. Enrichment: Use flash chromatography to partially separate the mixture. Even if you cannot get pure fractions, you can generate fractions that are enriched in one diastereomer. Crystallizing this enriched material is often much more successful as its composition is no longer at the eutectic point.[6] |
Guide 3: Characterization and Purity Assessment
Symptom: You have successfully separated your diastereomers but need to confirm their identity, stereochemistry, and purity.
Root Causes & Solutions:
| Potential Root Cause | Explanation & Scientific Rationale | Actionable Solution & Protocol |
| 1. Ambiguous Stereochemical Assignment | The relative stereochemistry (cis or trans) is unknown. Assigning this is crucial for understanding structure-activity relationships. | Solution: Use 1H NMR spectroscopy, focusing on coupling constants and Nuclear Overhauser Effect (NOE) experiments. Protocol: 1. Coupling Constants (3JHH): Vicinal proton-proton coupling constants in cyclobutanes are highly dependent on the dihedral angle. While the relationship is complex, often Jcis values (typically 4.6–11.5 Hz) are different from Jtrans values (typically 2.0–10.7 Hz), allowing for assignment.[13] 2. NOESY/ROESY: A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å). In a cis-substituted cyclobutane, an NOE will be seen between the substituents' protons (or the protons on the carbons bearing them). This effect will be absent in the trans isomer. This is often the most definitive NMR method for assignment. |
| 2. Inaccurate Purity Determination | A single analytical technique (e.g., HPLC-UV at one wavelength) may not be sufficient to declare purity, as impurities may not have a chromophore or may co-elute under those specific conditions. | Solution: Use orthogonal analytical methods to confirm purity. Protocol: 1. High-Resolution LC-MS: Provides an accurate mass to confirm the elemental composition and can detect impurities with different masses. 2. 1H NMR: Can detect residual solvents and diastereomeric impurities if their signals are resolved from the main compound. Integration can provide a quantitative measure of purity against a known standard. 3. Chiral HPLC/SFC: If the starting material for the cyclobutane synthesis was racemic, analyze the separated diastereomers by a chiral method to determine their enantiomeric excess (e.e.). |
Part 3: Advanced Separation Techniques
For particularly challenging separations of cyclobutane diastereomers, more advanced techniques may be required.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses supercritical CO₂ as the primary mobile phase.[14] It often provides different selectivity compared to normal or reversed-phase HPLC and is particularly effective for separating stereoisomers.[7][15]
-
Advantages:
-
Orthogonal Selectivity: The unique properties of the supercritical fluid mobile phase can resolve diastereomers that are inseparable by HPLC.
-
Speed: Low viscosity allows for high flow rates and rapid separations.[14]
-
"Green" Chemistry: Reduces the use of organic solvents, replacing them with environmentally benign CO₂.[14]
-
-
Typical Conditions: Chiral or achiral stationary phases can be used with CO₂ and a small percentage of a polar organic co-solvent, such as methanol or ethanol.[16]
Caption: General workflow for developing an SFC separation method.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. santaisci.com [santaisci.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. hplc.eu [hplc.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.mysagestore.com [cdn.mysagestore.com]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. selvita.com [selvita.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fagg.be [fagg.be]
Troubleshooting low conversion in reductive amination of cyclobutanones
Welcome to the technical support center for the reductive amination of cyclobutanones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Cyclobutanones, due to their inherent ring strain and steric hindrance, can present unique difficulties. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low conversion rates and other common issues.
Core Principles: The Mechanism of Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine or iminium ion.[1] The reaction is typically performed as a one-pot synthesis where the carbonyl compound and an amine react to form a hemiaminal, which then dehydrates to an imine (from primary amines) or an enamine (from secondary amines).[2] This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product.[3]
Controlling the equilibrium between the starting materials and the imine intermediate is crucial. The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine's nucleophilic attack.[4][5] However, excessive acidity can protonate the amine nucleophile, rendering it unreactive.[6]
Caption: General mechanism of reductive amination.
Troubleshooting Guide & Frequently Asked Questions
This section addresses specific issues encountered during the reductive amination of cyclobutanones.
Category 1: Poor Reactivity & Low Conversion
Q: My reaction has stalled with a significant amount of unreacted cyclobutanone remaining. What is the primary cause?
A: This issue almost always points to inefficient formation of the imine/iminium ion intermediate. The equilibrium between the carbonyl compound/amine and the imine often lies in favor of the starting materials unless water is removed or the intermediate is trapped.[1]
-
Causality: Cyclobutanones can be sterically hindered, slowing the initial nucleophilic attack by the amine.[7] Furthermore, the dehydration of the hemiaminal to the iminium ion is a critical, often rate-limiting, reversible step.
-
Troubleshooting Steps:
-
pH Control: The reaction requires mild acidic catalysis (typically pH 4-6) to facilitate hemiaminal dehydration.[6][8] You can add 1-2 equivalents of acetic acid, especially when using a less reactive ketone or amine.[9] Be cautious, as a pH that is too low will protonate your amine, shutting down the reaction.[10]
-
Water Removal: If practical, using a Dean-Stark apparatus with a solvent like toluene can drive the equilibrium toward the imine. However, for borohydride-based reductions, this is often incompatible. An alternative is the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves, though this can sometimes complicate the reaction.
-
Pre-formation: Consider a two-step procedure. First, form the imine by stirring the cyclobutanone and amine together (often with catalytic acid in a solvent like methanol or ethanol) for a few hours. Monitor for imine formation via TLC, NMR, or GC-MS. Once the imine is formed, then add the reducing agent.[11][12]
-
Q: I'm observing significant formation of cyclobutanol. How can I prevent the reduction of my starting material?
A: This indicates that your reducing agent is not chemoselective enough. It is reducing the starting ketone faster than, or competitive with, the iminium ion intermediate.
-
Causality: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially under acidic conditions that also activate the carbonyl group.[13][14] The key to a successful one-pot reductive amination is using a reductant that selectively reduces the protonated iminium ion over the neutral carbonyl.
-
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[3][9] It is less basic and sterically hindered, making it highly selective for the reduction of iminium ions over ketones.[12][15] It is also moisture-sensitive, so it should be handled accordingly.[3]
-
Use Sodium Cyanoborohydride (NaBH₃CN): This is another classic selective reducing agent. It is stable in mildly acidic conditions (pH 4-5) where imine formation is favorable but ketone reduction is slow.[6][16] However, due to its high toxicity and the potential to generate toxic hydrogen cyanide (HCN) gas during acidic workup, STAB is now generally preferred.[3][9]
-
Modify the Procedure: If you must use NaBH₄, you must follow a two-step procedure. First, ensure complete imine formation. Then, add the NaBH₄. This temporal separation prevents the reductant from "seeing" the ketone.[6][14]
-
Category 2: Reagent & Condition Optimization
Q: What is the optimal pH for this reaction and how do I control it?
A: The optimal pH is a delicate balance, typically falling in the range of 4 to 6.[8]
-
Causality:
-
Above pH 7 (Basic/Neutral): The dehydration of the hemiaminal intermediate to the iminium ion is slow, stalling the reaction.
-
Below pH 4 (Strongly Acidic): The amine starting material becomes fully protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl.[6]
-
-
Control Strategy:
-
Acetic Acid: The most common method is to add 1-2 equivalents of glacial acetic acid as a catalyst.[12][17] This creates an acetic acid/acetate buffer system in situ that maintains the pH in the desired range.
-
Buffers: For sensitive substrates, using a pre-formed buffer solution (e.g., an acetate buffer) can provide more precise control.[10]
-
Q: Could my choice of solvent be the problem?
A: Yes, the solvent plays a critical role in solubility and reactivity.
-
Causality: The solvent must be able to dissolve the ketone, amine, and the reducing agent, and it must be inert to the reaction conditions.
-
Recommended Solvents:
-
1,2-Dichloroethane (DCE): Often the preferred solvent, especially for reactions using STAB.[9][12]
-
Tetrahydrofuran (THF): Another excellent aprotic solvent choice.[9]
-
Methanol (MeOH) or Ethanol (EtOH): Commonly used, especially with NaBH₃CN.[10][14] However, be aware that NaBH₄ can react with the alcohol solvent, and STAB is water-sensitive and reacts slowly with alcohols.[3][18]
-
Category 3: Side Products & Purification
Q: I'm getting multiple products. What are the most common side reactions?
A: Besides the reduction of the starting ketone, the most common side reaction is over-alkylation.
-
Causality: If you are using a primary amine (R-NH₂) to produce a secondary amine (R-NH-cyclobutyl), the secondary amine product can itself react with another molecule of cyclobutanone. This forms a new iminium ion that gets reduced to a tertiary amine (R-N(cyclobutyl)₂).[1]
-
Troubleshooting Steps:
-
Stoichiometry: Use an excess of the primary amine relative to the cyclobutanone. This increases the probability that the ketone will react with the starting amine rather than the product amine.
-
Slow Addition: Adding the cyclobutanone slowly to a solution of the amine and reducing agent can help maintain a low concentration of the ketone, disfavoring the second alkylation.
-
Comparative Analysis of Common Reducing Agents
| Reducing Agent | Formula | Pros | Cons | Optimal pH |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly selective for imines/iminiums; mild; non-toxic byproducts; effective for hindered ketones.[3][9][15] | Moisture sensitive; higher cost.[3] | ~4-6 |
| Sodium Cyanoborohydride | NaBH₃CN | Excellent selectivity; stable in mild acid; allows for one-pot reactions.[1][6][8] | Highly toxic ; generates HCN gas upon acidic workup.[9] | ~4-6 |
| Sodium Borohydride | NaBH₄ | Inexpensive; potent reductant.[9] | Poor selectivity; reduces ketones and aldehydes; typically requires a two-step process.[6][14] | >7 (for reduction) |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using STAB
This protocol is a general guideline for the direct reductive amination of cyclobutanone.[9]
-
Materials:
-
Cyclobutanone (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (1.0-2.0 equiv, optional for less reactive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen or argon atmosphere, add the cyclobutanone (1.0 equiv), the amine (1.1 equiv), and the solvent (e.g., DCE).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine. Stir for 10 minutes.
-
Add acetic acid (1.0 equiv) if needed and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.3 equiv) in one portion. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as necessary via column chromatography or distillation.
-
Caption: A decision tree for troubleshooting common issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. reddit.com [reddit.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Navigating the Stability of 3-Aminocyclobutanone Derivatives
Welcome to the technical support center for the handling and synthesis of 3-aminocyclobutanone derivatives. As valuable building blocks in medicinal chemistry and drug development, these strained cyclic ketones present unique stability challenges. Ring-opening is a frequently encountered side reaction that can significantly impact reaction yields, purity, and overall project timelines. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms of degradation and to offer practical, field-proven strategies for prevention.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and handling of 3-aminocyclobutanone derivatives in a practical question-and-answer format.
FAQ 1: My reaction yield is consistently low, and I observe multiple unidentified byproducts. Could ring-opening be the culprit?
Answer: Yes, it is highly probable. The inherent ring strain of the cyclobutane ring makes the carbonyl group susceptible to nucleophilic attack, which can initiate a cascade of reactions leading to ring-opened products. The stability of these derivatives is highly dependent on factors such as pH, temperature, and the nature of the substituents.
The two primary degradation pathways to consider are acid-catalyzed and base-mediated ring-opening.
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the carbonyl oxygen is protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This makes the cyclobutanone susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols, leading to the cleavage of the C-C bond adjacent to the carbonyl group.
-
Base-Mediated Ring-Opening & Rearrangement: In the presence of a base, an enolate can form. If there is a suitable leaving group on the alpha-carbon, this can lead to a Favorskii-type rearrangement, resulting in a ring-contracted cyclopropanecarboxylic acid derivative.[1] Even without a leaving group, strong bases can promote other ring-opening pathways.
FAQ 2: I am performing a reaction under acidic conditions and suspect ring-opening. What are the best practices to minimize this?
Answer: Working with 3-aminocyclobutanone derivatives under acidic conditions requires careful control to prevent degradation. Here are key strategies:
-
Choice of Acid: Opt for milder acids when possible. If a strong acid is required, use it in stoichiometric amounts rather than as a solvent or in large excess. The rate of acid-catalyzed deprotection of a Boc group, for example, has been shown to have a second-order dependence on the acid concentration, indicating that higher concentrations can dramatically accelerate side reactions.[2]
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Elevated temperatures will accelerate the rate of the desired reaction but may also significantly increase the rate of the undesired ring-opening.
-
Protecting Group Strategy: The choice of the nitrogen protecting group is critical. The tert-butyloxycarbonyl (Boc) group is notoriously labile under strong acidic conditions.[3] If your synthesis allows, consider using a more acid-stable protecting group like the benzyloxycarbonyl (Cbz) group.
-
Anhydrous Conditions: The presence of water can lead to hydrolysis and ring-opening, especially under acidic conditions. Ensure all solvents and reagents are rigorously dried before use.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting advice for specific experimental challenges.
Issue 1: Significant product loss during silica gel column chromatography.
Symptoms: Low recovery of the desired product after chromatography, with the appearance of more polar impurities on TLC analysis.
Underlying Cause: Silica gel is inherently acidic and can catalyze the ring-opening of sensitive 3-aminocyclobutanone derivatives. The lone pair of the amino group can also interact strongly with the acidic silanol groups, leading to peak tailing and prolonged contact time with the stationary phase, further promoting degradation.
Solutions:
-
Deactivation of Silica Gel: Neutralize the acidic nature of the silica gel by pre-treating it with a basic solution. A common and effective method is to slurry the silica gel in the desired mobile phase containing a small amount of a volatile base, such as triethylamine (TEA), typically 0.1-1% (v/v).[4] The TEA will occupy the acidic sites on the silica, preventing your compound from interacting with them.[5][6]
-
Alternative Stationary Phases: If deactivation of silica is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or florisil.[2]
-
Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than for TLC analysis to ensure rapid elution.
Protocol 1: Purification of a Base-Sensitive 3-Aminocyclobutanone Derivative using Deactivated Silica Gel
-
Preparation of the Slurry: In a fume hood, add the required amount of silica gel to a beaker. Add the chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes) containing 0.5% (v/v) triethylamine. Stir the slurry gently for 5-10 minutes to ensure thorough mixing and deactivation.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (ideally with 0.5% TEA) and load it onto the column.
-
Elution: Elute the column with the TEA-containing mobile phase, collecting fractions as usual.
-
Post-Purification: After identifying the product-containing fractions, combine them and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.
Issue 2: Choosing the right protecting group for the amino functionality.
Symptoms: Unwanted deprotection or side reactions involving the amino group during subsequent synthetic steps.
Underlying Cause: The stability of the protecting group is not compatible with the reaction conditions required for other transformations in your synthetic route. This necessitates an understanding of orthogonal protection strategies.[7][8]
Solution: A Comparative Analysis of Common Protecting Groups
The two most common protecting groups for amines are Boc and Cbz. Their stability profiles are quite different, making them suitable for different synthetic strategies.[3]
| Parameter | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Base | NaOH, NaHCO₃, DMAP, Triethylamine | NaHCO₃, Na₂CO₃ |
| Solvent | Water, THF, Acetonitrile, Dichloromethane | Water/THF, Dichloromethane |
| Stability (Strong Acids) | Labile | Stable |
| Stability (Bases) | Stable | Stable |
| Stability (Hydrogenolysis) | Stable | Labile |
Table 1: Comparison of Amine Protection with Boc and Cbz Groups. [3]
Expert Recommendation:
-
For syntheses involving acidic steps: The Cbz group is the preferred choice due to its stability in strong acids. The Boc group is highly susceptible to cleavage under these conditions.
-
For syntheses involving catalytic hydrogenation: The Boc group should be used, as the Cbz group will be readily cleaved.
-
Orthogonal Strategy: In a multi-step synthesis requiring both acidic and hydrogenation steps, you can employ an orthogonal protection strategy. For example, a Boc-protected amine can be selectively deprotected in the presence of a Cbz-protected amine using acid, and vice-versa using hydrogenation.[9]
Protocol 2: General Procedure for Boc Protection of 3-Aminocyclobutanone Hydrochloride
-
Dissolution and Basification: Dissolve 3-aminocyclobutanone hydrochloride (1.0 eq) in a mixture of THF and water (2:1). Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.2 eq) to neutralize the hydrochloride salt and create the basic conditions for the reaction.
-
Addition of Boc Anhydride: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on triethylamine-deactivated silica gel.
Protocol 3: General Procedure for Cbz Protection of 3-Aminocyclobutanone Hydrochloride
-
Dissolution and Basification: Dissolve 3-aminocyclobutanone hydrochloride (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[10]
Issue 3: Unexpected ring contraction to a cyclopropane derivative.
Symptoms: Formation of a product with a molecular weight corresponding to the loss of a substituent and ring contraction.
Underlying Cause: This is a classic indication of a Favorskii rearrangement . This reaction is promoted by a base and occurs in cyclobutanones that have a leaving group (such as a halogen) on the α-carbon. The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the base to yield a ring-contracted carboxylic acid derivative.[1][11]
Solution:
-
Avoid Strong Bases: If your substrate has a leaving group on the α-carbon, avoid using strong bases like hydroxides or alkoxides.
-
Alternative Synthetic Routes: If a base is necessary for a subsequent step, consider redesigning your synthetic route to avoid the presence of an α-leaving group on the cyclobutanone ring at that stage.
Visualizing the Mechanisms
To better understand the degradation pathways, the following diagrams illustrate the key mechanistic steps.
Caption: Acid-catalyzed ring-opening of 3-aminocyclobutanone.
Caption: Favorskii rearrangement of an α-halo-3-aminocyclobutanone.
Summary of Best Practices
| Situation | Recommendation | Rationale |
| General Handling | Store as a stable salt (e.g., hydrochloride) at low temperatures (2-8°C) under an inert atmosphere.[12] | Minimizes degradation over time. |
| Acidic Reactions | Use mild acids, stoichiometric amounts, low temperatures, and consider a Cbz protecting group. | Reduces the rate of acid-catalyzed ring-opening. |
| Basic Reactions | Avoid strong bases if an α-leaving group is present. Use a Boc protecting group if subsequent hydrogenation is planned. | Prevents Favorskii rearrangement and ensures protecting group compatibility. |
| Purification | Use triethylamine-deactivated silica gel or an alternative stationary phase like alumina. Elute quickly. | Neutralizes acidic sites on silica gel, preventing on-column degradation. |
Table 2: Summary of preventative measures for 3-aminocyclobutanone derivatives.
By understanding the inherent reactivity of 3-aminocyclobutanone derivatives and implementing these preventative strategies, researchers can significantly improve the success of their synthetic endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. use of Triethylamine - Chromatography Forum [chromforum.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-Aminocyclobutanone hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3-(Aminomethyl)cyclobutanone
Welcome to the technical support center for 3-(Aminomethyl)cyclobutanone. This guide is designed for researchers, medicinal chemists, and process development scientists. 3-(Aminomethyl)cyclobutanone is a valuable bifunctional building block, featuring a strained cyclobutanone ring and a primary aminomethyl group. This unique structure offers diverse synthetic possibilities but also presents specific catalytic challenges, including chemoselectivity, stereocontrol, and potential for ring-opening side reactions.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during experimentation.
Logical Workflow for Catalyst Selection
Before initiating an experiment, it's crucial to define the synthetic goal. The choice of catalyst and reaction conditions depends entirely on which functional group of 3-(Aminomethyl)cyclobutanone is the target for transformation.
Caption: Decision workflow for catalyst selection based on the target functional group.
Part 1: Troubleshooting N-Functionalization (Targeting the Amine)
The primary amine of 3-(aminomethyl)cyclobutanone is a potent nucleophile. The most common reaction at this site is reductive amination with an external carbonyl compound.
Frequently Asked Questions (FAQs)
Q1: I want to perform a reductive amination using the amine of 3-(aminomethyl)cyclobutanone and an external aldehyde. Which catalyst system should I choose?
A1: For direct reductive amination where the amine is the nucleophile, the goal is to form the imine/iminium ion in situ followed by immediate reduction. The key is to use a reducing agent that is selective for the iminium ion and will not readily reduce the aldehyde starting material or the cyclobutanone moiety.
-
Top Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice.[1] It is mild, tolerant of slightly acidic conditions that favor imine formation, and shows excellent chemoselectivity.
-
Alternative: Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful pH control (typically pH 6-7) to avoid the release of hydrogen cyanide gas.[1][2]
-
Catalytic Hydrogenation: H₂ over Palladium on carbon (Pd/C) can also be used. This method is considered a green chemistry approach but may require higher pressures and temperatures, which could risk side reactions involving the strained cyclobutanone.[1]
Q2: My reductive amination reaction is stalled or showing low yield. What are the common causes?
A2: Low yield in reductive amination is a frequent issue. The troubleshooting process should be systematic.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient Imine Formation: The equilibrium may not favor the imine intermediate. | Add a dehydrating agent (e.g., molecular sieves). Ensure the reaction is run in an appropriate solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)). A catalytic amount of acetic acid can help protonate the carbonyl, facilitating amine attack. |
| Inactive Reducing Agent: Hydride reagents can degrade with improper storage. | Use a fresh bottle of NaBH(OAc)₃ or NaBH₃CN. | |
| Catalyst Poisoning (for H₂/Pd): Impurities in starting materials (e.g., sulfur compounds) can poison the palladium catalyst. | Purify starting materials. Use a higher catalyst loading or a guard column if applicable in flow chemistry.[3] | |
| Formation of Side Products | Aldehyde/Ketone Reduction: The reducing agent is too harsh or conditions are incorrect. | Switch to a milder reagent like NaBH(OAc)₃. If using NaBH₃CN, ensure the pH is kept weakly acidic; it becomes a more aggressive reducing agent at lower pH.[1] |
| Over-Alkylation: The product amine reacts with another molecule of the aldehyde. | Use a slight excess (1.1-1.5 equivalents) of the amine component (3-(aminomethyl)cyclobutanone). Add the aldehyde slowly to the reaction mixture to keep its concentration low. |
Q3: Can I perform N-arylation on 3-(aminomethyl)cyclobutanone? Which catalysts are suitable?
A3: Yes, N-arylation can be achieved via Buchwald-Hartwig amination. This reaction requires a palladium or copper catalyst.
-
Catalyst System: A common system is a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) paired with a sterically hindered phosphine ligand (e.g., XPhos, SPhos, or RuPhos).
-
Base: A non-nucleophilic base is critical, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Key Challenge: The cyclobutanone carbonyl is sensitive to strong bases. The reaction must be performed under strictly anhydrous and inert conditions at the lowest effective temperature to prevent base-mediated side reactions like aldol condensation or ring opening.
Part 2: Troubleshooting C=O Functionalization (Targeting the Ketone)
To functionalize the ketone, the more nucleophilic primary amine must first be protected to prevent it from interfering with the desired reaction.
Frequently Asked Questions (FAQs)
Q1: I need to perform a reductive amination on the cyclobutanone carbonyl with an external amine. How do I approach this?
A1: This is a multi-step process that requires careful planning.
-
Amine Protection: First, protect the primary amine of 3-(aminomethyl)cyclobutanone. The most common protecting groups are tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which form a stable carbamate.
-
Reductive Amination: With the amine protected, the ketone is now available for reaction. You can perform a direct reductive amination with an external primary or secondary amine. Given the steric hindrance and strain of the cyclobutanone, more robust catalytic systems are often needed compared to N-functionalization.
-
Transition Metal Catalysis: Catalytic hydrogenation (H₂) with catalysts like Nickel (Ni), Rhodium-Nickel (Rh-Ni), Palladium (Pd), or Platinum (Pt) is highly effective.[1][4] Bimetallic catalysts like Rh-Ni have shown superior performance for the reductive amination of cyclic ketones, offering high conversion rates under controlled conditions.[4]
-
Hydride Reagents: Borohydride reagents can be used, but the reaction may be sluggish.
-
-
Deprotection: Finally, remove the protecting group (e.g., using trifluoroacetic acid for Boc or hydrogenolysis for Cbz) to yield the desired product.
Caption: Workflow for functionalizing the ketone via reductive amination.
Q2: I am observing ring-opening and other byproducts when trying to reduce the C=N bond formed at the ketone. Why?
A2: The cyclobutanone ring is strained (~26 kcal/mol), making it susceptible to cleavage under harsh conditions.[5]
-
Cause: High temperatures, strong acids, or certain transition metal catalysts can promote ring-opening or rearrangement pathways. The inherent ring strain makes the carbonyl carbon highly electrophilic.[6]
-
Solution:
-
Milder Conditions: Use lower reaction temperatures and pressures.
-
Catalyst Choice: Screen different catalysts. While highly active catalysts like Raney Nickel are effective for reduction, they can sometimes promote side reactions. A more controlled catalyst like PtO₂ (Adam's catalyst) or a well-defined Rh or Iridium complex might offer better selectivity.[7][8]
-
Alternative Route: Consider converting the cyclobutanone to its oxime derivative first, followed by hydrogenation. This two-step process often proceeds under milder conditions and can be highly selective for the desired amine.[7][9]
-
Q3: How can I synthesize the corresponding amine from the cyclobutanone via an oxime intermediate?
A3: This is an excellent and reliable two-step alternative to direct reductive amination.
-
Oxime Formation: React the (protected) 3-(aminomethyl)cyclobutanone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., sodium acetate) to form the cyclobutanone oxime. This reaction is typically high-yielding.[7][9] Recent advances have demonstrated catalytic methods for ammoximation using catalysts like titanium silicate-1 (TS-1) with in-situ generated H₂O₂.[10]
-
Oxime Reduction: The C=N-OH bond of the oxime can be selectively hydrogenated to the corresponding amine.
-
Catalysts: Heterogeneous catalysts are preferred. Pd/C in the presence of an acid (like HCl or H₂SO₄) is highly effective for reducing oximes to primary amines.[7] Pt/C can also be used, but under certain conditions, it may favor the formation of the intermediate hydroxylamine.[7]
-
Advantages: This method avoids the direct use of an external amine and the potential for over-alkylation, providing a clean route to the primary amine at the cyclobutane ring.
-
Protocol Example: Selective N-Alkylation via Reductive Amination
Objective: To synthesize N-benzyl-1-(cyclobutan-3-one)methanamine from 3-(aminomethyl)cyclobutanone and benzaldehyde.
Materials:
-
3-(Aminomethyl)cyclobutanone hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Suspend the solid in anhydrous DCE (approx. 0.1 M concentration).
-
Add triethylamine (1.1 eq) to free-base the amine. Stir for 10-15 minutes at room temperature.
-
Add benzaldehyde (1.05 eq) to the mixture. Stir for 30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). Caution: The reaction may effervesce slightly.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Highly efficient catalytic production of oximes from ketones using in situ-generated H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent effects on the stereoselectivity of cyclobutane synthesis
Introduction: The Solvent as a Strategic Tool
Welcome to the technical support center for cyclobutane synthesis. In the intricate landscape of stereoselective synthesis, the solvent is not merely an inert medium but a powerful and active participant that can dictate the stereochemical outcome of a reaction. For the synthesis of cyclobutanes, particularly through [2+2] cycloadditions, the choice of solvent can be the decisive factor between obtaining a desired diastereomer or an inseparable mixture. This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to help you harness solvent effects to achieve high stereoselectivity in your experiments.
Frequently Asked Questions (FAQs): Core Principles
Q1: How can a solvent fundamentally alter the stereoselectivity of a cyclobutane-forming reaction?
A1: A solvent influences stereoselectivity primarily by differentially stabilizing the transition states (TS) of competing reaction pathways. Most cyclobutane syntheses can proceed through multiple pathways, each leading to a different stereoisomer (e.g., syn vs. anti, head-to-head vs. head-to-tail). The product ratio is determined by the difference in the activation energies (ΔΔG‡) of these competing transition states. Solvents interact with these transition states through various forces—such as dipole-dipole interactions, hydrogen bonding, and solvophobic effects—altering their relative energies. A solvent that selectively stabilizes the transition state for the desired stereoisomer will lower its activation energy, making that pathway kinetically favorable and thus increasing the stereoselectivity of the reaction.
Q2: What is the role of solvent polarity in reactions that proceed through zwitterionic intermediates?
A2: In many thermal cycloadditions, such as those involving ketenes, the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted pathway. The lifetime and conformational freedom of this intermediate are highly dependent on solvent polarity.[1]
-
Polar Solvents (e.g., Acetonitrile, DMSO): These solvents are effective at stabilizing charged species. They can prolong the lifetime of the zwitterionic intermediate, allowing for bond rotation to occur before the final ring-closing step. This rotation often leads to a loss of the stereochemical information from the starting alkene, resulting in poor diastereoselectivity.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents disfavor charge separation and do not effectively stabilize the zwitterionic intermediate.[1] This can promote a more concerted-like transition state or force a very rapid ring closure of the intermediate before bond rotation can occur, thereby preserving the original stereochemistry of the reactants and leading to higher selectivity.[1]
Q3: How do protic and aprotic solvents affect reactions involving hydrogen bonding?
A3: Hydrogen bonding can be a powerful tool for pre-organizing reactants and directing the facial selectivity of a cycloaddition. This is particularly relevant in intramolecular [2+2] photocycloadditions where a hydroxyl group or other hydrogen-bond donor/acceptor is present in the substrate.[2]
-
Aprotic Solvents (e.g., Methylene Chloride, Benzene): In these solvents, intramolecular hydrogen bonds within the substrate can remain intact. This hydrogen bond can create a more rigid, constrained conformation that blocks one face of the alkene, forcing the cycloaddition to occur from the opposite face with high selectivity.[2]
-
Protic Solvents (e.g., Acetone/Water, Methanol): These solvents are themselves strong hydrogen bond donors and acceptors. They can form intermolecular hydrogen bonds with the substrate, disrupting the key intramolecular hydrogen bond that directs the stereochemistry.[2] This often leads to a loss of selectivity or even an inversion to a complementary diastereomer.[2]
Diagram 1: Solvent Influence on Competing Transition States
Caption: A polar solvent selectively stabilizes the more polar syn transition state, lowering its activation energy and making the syn product the major isomer.
Troubleshooting Guide: Common Experimental Issues
Q4: I'm getting poor diastereoselectivity in my [2+2] photocycloaddition. What solvent-related factors should I investigate?
A4: Poor diastereoselectivity is a common challenge. Before altering substrates, a systematic solvent screen is the most effective troubleshooting step.[3][4]
-
Check for Hidden Hydrogen Bonding: Analyze your substrate for potential intramolecular hydrogen bonds (e.g., between a hydroxyl and a carbonyl group). If present, and you are using a protic solvent like methanol, the solvent is likely disrupting this directing effect.[2]
-
Solution: Switch to a non-coordinating, aprotic solvent such as toluene, hexanes, or methylene chloride to preserve the intramolecular hydrogen bond.[2]
-
-
Consider Solvent Polarity and Intermediates: Even in photochemical reactions, intermediates can have polar or diradical character. The polarity of the solvent can influence the lifetime and behavior of these species.
-
Solution: Screen a range of solvents with varying dielectric constants. Start with a nonpolar solvent (e.g., cyclohexane), move to a moderately polar aprotic solvent (e.g., THF or CH₂Cl₂), and then to a polar aprotic solvent (e.g., acetonitrile).[4] Compare the diastereomeric ratios (d.r.) obtained from each.
-
-
Ensure Proper Degassing: Oxygen is a known quencher of triplet excited states, which are common intermediates in enone photocycloadditions.[4] Inefficient degassing can inhibit the reaction and potentially favor side reactions, impacting the observed selectivity.
-
Solution: Ensure your chosen solvent is thoroughly degassed before irradiation. For most applications, 3-4 cycles of freeze-pump-thaw are more effective than simply bubbling nitrogen or argon through the solvent.[4]
-
Q5: My reaction has inverted its regioselectivity (head-to-head vs. head-to-tail) after changing solvents. Why did this happen?
A5: A complete reversal of regioselectivity is a strong indicator that the solvent is fundamentally altering the preferred reaction pathway or the conformation of the reactants in the transition state.
-
Mechanism: This is often observed when switching between protic and aprotic solvents for substrates capable of hydrogen bonding.[2] For example, an intramolecular hydrogen bond in an aprotic solvent might favor a "crossed" cycloaddition (head-to-tail), while disrupting this bond in a protic solvent allows the system to relax to a different conformation that favors a "straight" cycloaddition (head-to-head).[2]
-
Dipole Effects: In other cases, the overall dipole moment of the transition states leading to the two different regioisomers can be very different. A polar solvent will stabilize the transition state with the larger dipole moment, while a nonpolar solvent will favor the one with the smaller dipole moment.[5]
Experimental Workflow & Protocols
Protocol: Solvent Screening for a Diastereoselective [2+2] Cycloaddition
This protocol outlines a systematic approach to identify the optimal solvent for maximizing the diastereoselectivity of a [2+2] cycloaddition.
1. Solvent Selection & Preparation:
- Choose a minimum of 4-5 solvents covering a range of properties (see Table 1). A typical starting set includes: Cyclohexane (nonpolar), Toluene (nonpolar, aromatic), Dichloromethane (DCM, moderately polar aprotic), Tetrahydrofuran (THF, polar aprotic, coordinating), and Acetonitrile (MeCN, polar aprotic).
- Ensure all solvents are of high purity (e.g., HPLC grade) and are anhydrous, as water can interfere with many reactions.
2. Reaction Setup (Parallel Execution):
- In separate, identical reaction vessels (e.g., quartz tubes for photocycloaddition), add your substrate (e.g., 0.1 mmol).
- Add a magnetic stir bar and a rubber septum to each vessel.
- To each vessel, add the same volume of a different, degassed solvent to achieve the desired concentration (e.g., 0.05 M). Proper degassing (e.g., freeze-pump-thaw) is critical for photochemical reactions.[4]
3. Reaction Execution & Monitoring:
- Place all vessels in a holder to ensure they receive equal exposure to the light source (for photocycloadditions) or are maintained at the same temperature.
- Begin the reaction (e.g., turn on the UV lamp).
- Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Note the time to completion and the formation of any byproducts.[3]
4. Workup and Analysis:
- Once a reaction is complete (as judged by consumption of the starting material), quench it appropriately.
- Remove the solvent under reduced pressure.
- Analyze the crude product mixture directly to determine the diastereomeric ratio (d.r.). This is crucial, as purification can sometimes alter the ratio.
- ¹H NMR Spectroscopy: This is often the most direct method. Integrate key signals that are distinct for each diastereomer.
- GC or HPLC: If NMR signals overlap, a chromatographic method (preferably on a chiral column if enantiomers are possible) can provide excellent separation and quantification.
5. Interpretation:
- Compare the d.r. obtained in each solvent to identify the optimal conditions for achieving the desired stereoselectivity.
Diagram 2: Experimental Workflow for Solvent Screening
Caption: A systematic workflow for screening solvents to optimize the stereoselectivity of a cyclobutane synthesis.
Data Interpretation
Table 1: General Influence of Solvent Class on Stereoselectivity in Cyclobutane Synthesis
| Solvent Class | Representative Solvents | Key Properties | Expected Effect on Stereoselectivity |
| Nonpolar | Hexanes, Toluene, Benzene | Low dielectric constant, no H-bonding | Often enhances selectivity in stepwise, polar mechanisms by discouraging charged intermediates and promoting concerted pathways.[1] Preserves intramolecular H-bonds. |
| Polar Aprotic | Acetonitrile (MeCN), DMSO, DMF, THF | High dielectric constant, H-bond acceptors | Can decrease selectivity in stepwise reactions by stabilizing zwitterionic intermediates, allowing for bond rotation.[1] Can coordinate to Lewis acids in catalyzed reactions. |
| Polar Protic | Water, Methanol, Ethanol, HFIP | High dielectric constant, H-bond donors | Variable effects. Can disrupt intramolecular H-bonds, leading to low selectivity or inversion of selectivity.[2] Can stabilize highly polar transition states. |
References
Technical Support Center: Characterization of Unexpected Byproducts in Cyclobutane Synthesis
Welcome to the technical support center for troubleshooting unexpected byproduct formation in cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions to common and unusual challenges encountered during the synthesis of cyclobutane rings. Our focus is on understanding the mechanistic origins of these byproducts and providing robust analytical strategies for their characterization.
Section 1: Frequently Asked Questions (FAQs) - The Usual Suspects
This section addresses the more common issues that can lead to complex reaction mixtures. While not always "unexpected," their mismanagement can obscure the presence of more unusual byproducts.
Q1: My [2+2] photocycloaddition is yielding a significant amount of polymeric material. How can I mitigate this?
A1: Polymerization is a frequent competitor in intermolecular [2+2] cycloadditions, especially with activated alkenes.[1][2] This typically arises from a stepwise mechanism where the initial diradical or zwitterionic intermediate reacts with another molecule of the starting material instead of undergoing ring closure.
Causality and Solution:
-
Concentration Effects: High concentrations of reactants favor intermolecular reactions, including polymerization. Running the reaction at higher dilution can favor the desired intramolecular ring closure.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or GC-MS.[3] Over-irradiation can lead to product decomposition and the formation of reactive species that initiate polymerization.
-
Monomer Reactivity: Highly reactive monomers are more prone to polymerization. If possible, consider using substrates with slightly attenuated reactivity or employ a continuous flow setup to maintain a low concentration of the reactive species at any given time.[1]
Q2: I'm observing significant cis/trans isomerization of my starting alkene under photochemical conditions. How does this affect my synthesis and how can I control it?
A2: Cis/trans isomerization is a common energy-wasting pathway in photochemical reactions.[4] The excited state of the alkene can relax back to the ground state as a mixture of cis and trans isomers, reducing the quantum yield of the desired cycloaddition and leading to a mixture of diastereomeric products.
Causality and Solution:
-
Mechanism: This occurs because the photoexcited state has a lower barrier to rotation around the C=C bond compared to the ground state.
-
Control Strategies:
-
Use of Photosensitizers: Triplet sensitizers like benzophenone or acetone can be effective. The triplet excited state of the alkene is often more prone to cycloaddition than isomerization.
-
Substrate Choice: Cyclic alkenes are less susceptible to cis/trans isomerization due to ring strain, making them ideal substrates for photocycloadditions when possible.
-
Section 2: Troubleshooting Guide - Unmasking the Unexpected
This section delves into the identification and management of less common, and often perplexing, byproducts.
Issue 1: Appearance of Unexpected Carbonyl and Alkene Signals - The Norrish Type II Reaction
Symptom: In a Paternò-Büchi reaction ([2+2] cycloaddition of a carbonyl and an alkene to form an oxetane), you observe the formation of a new ketone and alkene, suggesting fragmentation of the starting carbonyl compound.
Underlying Cause: The Norrish Type II Reaction
The Norrish Type II reaction is a photochemical process that can compete with the Paternò-Büchi reaction.[5][6][7][8][9][10] It involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-diradical intermediate. This intermediate can then either cyclize to form a cyclobutanol derivative (Yang cyclization) or, more commonly, cleave to yield an enol and an alkene. The enol then tautomerizes to the corresponding ketone.
Mechanistic Diagram:
Caption: Competing pathways of the 1,4-diradical in Norrish Type II reactions.
Troubleshooting and Characterization Protocol:
-
Initial Assessment (GC-MS): A GC-MS analysis of the crude reaction mixture is the most effective initial step. Look for masses corresponding to the fragmentation products. The presence of a new ketone and alkene strongly suggests a Norrish Type II pathway.
-
Structural Elucidation (NMR):
-
Isolate the byproducts using column chromatography.
-
Acquire 1H and 13C NMR spectra. The presence of new vinyl proton signals and a new carbonyl signal in the 13C spectrum are indicative of the fragmentation products.
-
Utilize 2D NMR techniques (COSY, HSQC, HMBC) to confirm the structures.[11][12][13][14][15] A COSY spectrum will show the coupling between the vinyl protons, while an HMBC spectrum will show long-range correlations from the protons adjacent to the new carbonyl group to the carbonyl carbon.
-
-
Mitigation Strategies:
-
Substrate Modification: If possible, use a carbonyl substrate that lacks γ-hydrogens.[5]
-
Solvent Effects: The efficiency of the Norrish Type II reaction can be solvent-dependent. Experiment with different solvents to potentially favor the desired Paternò-Büchi cycloaddition.
-
Issue 2: Formation of Isomeric Products with Altered Connectivity - Skeletal Rearrangements
Symptom: You isolate a product with the correct mass for the desired cyclobutane, but the NMR data is inconsistent with the expected structure, suggesting a different connectivity of atoms.
Underlying Cause: Skeletal Rearrangements
Skeletal rearrangements can occur during cyclobutane synthesis, particularly in reactions involving strained intermediates or under Lewis acid catalysis.[16][17][18][19][20][21][22] For example, in the synthesis of cyclobutanes from pyrrolidines, a 1,4-biradical intermediate can undergo β-fragmentation to yield an alkene byproduct instead of ring contraction.[23]
Workflow for Identification:
Caption: Workflow for identifying skeletal rearrangement byproducts.
Troubleshooting and Characterization Protocol:
-
Advanced MS Techniques: For complex mixtures of isomers, ion mobility mass spectrometry (IMMS) can be a powerful tool to separate isomers based on their shape and size, even when they have the same mass-to-charge ratio.[24][25][26][27] Tandem mass spectrometry (MS/MS) can then be used to fragment the separated isomers, often yielding unique fragmentation patterns that can help in their identification.[24][25][26][27]
-
In-depth NMR Analysis:
-
HMBC is Key: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for determining the carbon skeleton.[11][12][13][14][15] Look for 2- and 3-bond correlations that are inconsistent with the expected product but match a rearranged isomer.
-
NOESY for Stereochemistry: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can help determine the stereochemistry of the rearranged product by identifying protons that are close in space.
-
-
Mitigation Strategies:
-
Reaction Conditions: If a Lewis acid is being used, screen different Lewis acids or reduce the reaction temperature, as stronger acids and higher temperatures can promote rearrangements.
-
Substrate Design: Introducing steric bulk or specific functional groups on the substrate can sometimes disfavor rearrangement pathways.
-
Section 3: Data Interpretation and Protocols
Table 1: Common Analytical Techniques for Byproduct Characterization
| Technique | Information Provided | Application in Cyclobutane Synthesis |
| TLC | Reaction progress, presence of multiple components | Quick and easy way to monitor the consumption of starting materials and the formation of products and byproducts. |
| GC-MS | Molecular weight and fragmentation patterns of volatile compounds | Ideal for identifying volatile byproducts like those from Norrish Type II reactions.[10] |
| LC-MS | Molecular weight of less volatile compounds | Useful for analyzing oligomeric byproducts and other high molecular weight species. |
| 1D NMR (¹H, ¹³C) | Basic structural information (functional groups, proton environments) | Initial characterization of isolated byproducts.[3][28][29][30] |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms (H-H, C-H, and long-range C-H correlations) | Essential for the unambiguous structure elucidation of unexpected isomers and rearranged products.[11][12][13][14][15] |
| IM-MS | Separation of isomers based on size and shape | Powerful for resolving complex mixtures of constitutional and stereoisomers of cyclobutane products.[24][25][26][27] |
Protocol 1: General Procedure for 2D NMR Analysis of an Unknown Byproduct
-
Sample Preparation: Isolate the byproduct of interest using preparative TLC or column chromatography. Ensure the sample is free of residual solvents. Dissolve 5-10 mg of the sample in a suitable deuterated solvent.
-
Acquisition of 1D Spectra: Acquire high-resolution ¹H and ¹³C{¹H} spectra to get an initial overview of the structure.
-
COSY: Run a Correlation Spectroscopy (COSY) experiment to identify proton-proton coupling networks. This helps to piece together fragments of the molecule.[12][15]
-
HSQC: Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon. This allows for the assignment of carbon signals based on the assigned proton signals.[11][12][13][14][15]
-
HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to observe correlations between protons and carbons that are 2-3 bonds away. This is the most critical experiment for determining the overall carbon skeleton and identifying unexpected connectivity.[11][12][13][14][15]
-
Data Analysis: Integrate the information from all spectra to build a complete picture of the molecule's structure.
References
- 1. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds [scirp.org]
- 4. Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies in organic and physical photochemistry – an interdisciplinary approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00842A [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. youtube.com [youtube.com]
- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 15. youtube.com [youtube.com]
- 16. An unexpected Lewis acid-catalyzed cascade reaction of bicyclo[1.1.0]butanes with triazinanes toward biscyclobutenyl amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Deprotection Steps for N-Protected Aminocyclobutanone
Welcome to the Technical Support Center for the optimization of deprotection strategies for N-protected aminocyclobutanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable synthetic synthon into their workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the specific challenges associated with deprotecting the amino group on the strained cyclobutanone ring.
I. General Troubleshooting Guide
Deprotection of N-protected aminocyclobutanones can sometimes be challenging due to the inherent strain of the four-membered ring and the potential for unwanted side reactions. This section provides a systematic approach to troubleshooting common issues encountered during these deprotection steps.
Issue 1: Incomplete or No Deprotection
Symptoms:
-
Starting material is recovered largely unchanged upon reaction work-up, as observed by TLC, LC-MS, or NMR.
-
Low yield of the desired aminocyclobutanone salt.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Reagent/Catalyst | Increase the equivalents of the deprotecting agent (e.g., acid, base) or the loading of the catalyst (e.g., Pd/C). | A stoichiometric or catalytic amount of the deprotecting agent is required to drive the reaction to completion. |
| Poor Reagent Quality | Use freshly opened or properly stored deprotection reagents. For hydrogenolysis, ensure the Pd/C catalyst is active. | Acids can absorb moisture, and bases can react with atmospheric CO2. Catalysts can become poisoned or deactivated over time. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. For thermal deprotection, this is the primary driver.[1] | Many chemical reactions have a significant activation energy barrier that can be overcome with increased thermal energy. |
| Incorrect Solvent Choice | Select a solvent in which both the substrate and the deprotecting agent are soluble. For acidic deprotections, aprotic solvents like DCM or dioxane are common.[1][2] | Efficient reaction kinetics depend on the reactants being in the same phase. The choice of solvent can also influence the reactivity of the deprotecting agent. |
| Short Reaction Time | Extend the reaction time and monitor the progress periodically by TLC or LC-MS. | Some deprotection reactions, especially with sterically hindered substrates, may require longer periods to reach completion. |
Issue 2: Product Degradation or Ring-Opening
Symptoms:
-
Appearance of multiple new spots on TLC or peaks in LC-MS, corresponding to byproducts.
-
Absence of the characteristic cyclobutanone signals in the NMR spectrum of the crude product.
-
Low isolated yield of the target compound despite complete consumption of the starting material.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Harsh Acidic Conditions | Switch to a milder acid (e.g., HCl in dioxane instead of neat TFA) or perform the reaction at a lower temperature (e.g., 0 °C).[2][3] | While the cyclobutane ring is generally stable, harsh acidic conditions can potentially catalyze ring-opening or other rearrangements.[4] |
| Strong Basic Conditions | For Fmoc deprotection, consider using a less harsh base than piperidine, such as piperazine, or a DBU/piperazine mixture.[5][6] | Strong bases can induce enolization of the cyclobutanone, which may lead to side reactions. |
| Reductive Ring Cleavage | During Cbz hydrogenolysis, ensure the reaction is not run for an extended period after the deprotection is complete. Use a milder hydrogen source if necessary. | Over-reduction or prolonged exposure to the catalyst and hydrogen could potentially lead to the cleavage of the strained C-C bonds of the cyclobutanone ring. |
| Thermal Decomposition | If employing thermal deprotection, carefully optimize the temperature to find the minimum required for Boc cleavage without inducing decomposition of the cyclobutanone ring.[7] | Cyclobutanones can undergo thermal decomposition at elevated temperatures.[7] |
II. Frequently Asked Questions (FAQs)
This section addresses specific questions related to the deprotection of the most common N-protecting groups on aminocyclobutanone.
N-Boc Deprotection
Q1: My N-Boc deprotection with TFA in DCM is leading to a complex mixture of products. What is happening and how can I fix it?
A1: The likely culprit is the harshness of neat trifluoroacetic acid (TFA), which can lead to side reactions with the cyclobutanone ring or other sensitive functional groups in your molecule. The tert-butyl cation generated during the deprotection can also cause unwanted alkylation of nucleophilic sites.[8]
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0 °C to reduce the rate of side reactions.
-
Use a Milder Acidic System: Switch from neat TFA to a solution of HCl in an organic solvent like dioxane (typically 4M) or diethyl ether.[1][2] This is often sufficient for Boc removal while being less aggressive.
-
Incorporate a Scavenger: Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture to quench the tert-butyl cation and prevent side reactions.[8]
Q2: I am trying to deprotect an N-Boc aminocyclobutanone that also has an acid-sensitive ester. What conditions should I use?
A2: This requires a careful selection of deprotection conditions to ensure orthogonality. While challenging, it is often achievable.
Recommended Approaches:
-
HCl in Anhydrous Solvent: Using a carefully controlled amount of anhydrous HCl in a non-nucleophilic solvent like dioxane or ethyl acetate at low temperatures can often selectively cleave the Boc group while leaving the ester intact.[3]
-
Thermal Deprotection: If your molecule is thermally stable, heating it in a suitable solvent might be an option, as this avoids acidic conditions altogether.[1] However, the stability of the cyclobutanone ring at the required temperature must be considered.[7]
N-Cbz Deprotection
Q3: My Cbz deprotection by catalytic hydrogenolysis is very slow. What can I do to improve the reaction rate?
A3: Slow hydrogenolysis can be due to several factors, often related to the catalyst or reaction setup.
Optimization Strategies:
-
Catalyst Activity: Ensure your Pd/C catalyst is fresh and active. If it has been on the shelf for a while, it may have been poisoned.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are generally good choices for hydrogenolysis.
-
Hydrogen Pressure: Increasing the hydrogen pressure (if your equipment allows) can accelerate the reaction.
-
Acidic Additive: Adding a small amount of a non-interfering acid (e.g., a few drops of acetic acid) can sometimes increase the rate of Cbz cleavage.
Q4: Are there alternatives to catalytic hydrogenolysis for Cbz deprotection, especially if my molecule has other reducible functional groups?
A4: Yes, while catalytic hydrogenolysis is the most common method, there are alternatives for substrates that are incompatible with hydrogenation.[9]
Alternative Methods:
-
Acid-Mediated Cleavage: Strong acids like HBr in acetic acid or triflic acid can cleave the Cbz group.[10] However, the stability of the cyclobutanone ring under these harsh conditions must be carefully evaluated.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene in the presence of Pd/C is a safer alternative to using hydrogen gas and can sometimes offer different selectivity.[10]
N-Fmoc Deprotection
Q5: I am observing significant byproduct formation during the Fmoc deprotection of my aminocyclobutanone with piperidine. What are the likely side reactions?
A5: The primary byproduct in Fmoc deprotection is the dibenzofulvene (DBF) adduct with the deprotected amine, which terminates the peptide chain in solid-phase synthesis.[11] In solution-phase chemistry, other base-mediated side reactions with the cyclobutanone ring are possible.
Mitigation Strategies:
-
Use an Alternative Base: Piperazine is a milder base that can be used for Fmoc deprotection and may reduce side reactions.[5][6] A mixture of DBU and piperazine has also been shown to be a rapid and efficient alternative to piperidine.[5][12]
-
Optimize Reaction Time: Do not extend the reaction time unnecessarily. Monitor the deprotection by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Control Temperature: Perform the deprotection at room temperature unless a higher temperature is required for the reaction to proceed.
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc protected aminocyclobutanone in a minimal amount of anhydrous dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the aminocyclobutanone hydrochloride salt.
-
Isolate the solid by filtration, wash with diethyl ether, and dry under vacuum.[13]
Protocol 2: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the N-Cbz protected aminocyclobutanone in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aminocyclobutanone.
Protocol 3: General Procedure for N-Fmoc Deprotection with Piperidine in DMF
-
Dissolve the N-Fmoc protected aminocyclobutanone in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[11]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the piperidine and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
IV. Visualization of Workflows
Troubleshooting Workflow for Incomplete Deprotection
Caption: Decision tree for troubleshooting incomplete deprotection reactions.
V. Purification and Characterization of Aminocyclobutanone Salts
The deprotected aminocyclobutanone is typically isolated as a salt (e.g., hydrochloride or trifluoroacetate), which can affect its physical properties and handling.
Purification
-
Crystallization/Precipitation: Hydrochloride salts of amines are often crystalline and can be purified by recrystallization. A common solvent system is isopropanol/diethyl ether.[13] Alternatively, precipitating the salt from a reaction mixture by adding a non-polar solvent like diethyl ether or hexanes is an effective purification method.[13]
-
Washing: If the salt is a solid, washing it with a solvent in which the impurities are soluble but the salt is not (e.g., cold ethyl acetate or diethyl ether) can be a simple and effective purification step.[13]
-
Chromatography: While possible, chromatography of the free amine on silica gel can be challenging due to its basicity. If chromatography is necessary, it is often performed on the protected amine before the deprotection step.
Characterization
-
NMR Spectroscopy: The formation of the aminocyclobutanone salt is readily confirmed by NMR. The disappearance of the protecting group signals (e.g., the tert-butyl singlet of Boc, the benzyl signals of Cbz, or the fluorenyl protons of Fmoc) is a key indicator. The chemical shifts of the protons on the cyclobutanone ring, particularly the proton alpha to the amino group, will also shift upon deprotection.
-
Mass Spectrometry: LC-MS is an invaluable tool for confirming the mass of the deprotected aminocyclobutanone and for assessing the purity of the product.
-
Handling of TFA Salts: Trifluoroacetate salts can be more difficult to handle as they are often hygroscopic and may be oils rather than crystalline solids.[14] It is sometimes desirable to perform a salt exchange to the hydrochloride salt by dissolving the TFA salt in a minimal amount of solvent and adding a solution of HCl in an organic solvent.
VI. References
-
O'Donoghue, A., Gerwick, W., Almaliti, J., Alhindy, M., Yoon, M., Hook, V., & Molinski, T. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. eScholarship.
-
Sigma-Aldrich. Selecting Orthogonal Building Blocks.
-
PubMed. (2019). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters.
-
O'Donoghue, A. J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
-
ResearchGate. How do you deprotect the NHBoc group in the presence of the OTBS group?.
-
ResearchGate. (2025). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones.
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
-
Fisher Scientific. Amine Protection / Deprotection.
-
Wikipedia. Cyclobutanone.
-
MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
-
ResearchGate. (2017). Purification of organic hydrochloride salt?.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. tert-Butyl Carbamate (BOC) Deprotection.
-
RSC Publishing. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical.
-
Purdue e-Pubs. Trifluoroacetate release in synthesis and drug discovery.
-
RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
-
Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
-
Liskon Biological. (2025). Synthesis And Optimization of Cyclobutanone.
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
-
RSC Publishing. Orthogonal N,N-deprotection strategies of β-amino esters.
-
ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
-
ResearchGate. Ring‐Opening/Cyclization of Cyclobutanone Oxime Esters with Alkenes in Biomass‐Derived Solvent Using Copper Catalyst and Inorganic Oxidant.
-
Organic Chemistry Portal. Cyclobutanone synthesis.
-
Organic Syntheses Procedure. cyclobutanone.
-
Organic Syntheses Procedure. Cyclobutanone.
-
ResearchGate. (2025). (PDF) Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups.
-
NIH. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
-
Master Organic Chemistry. Amine Protection and Deprotection.
-
Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
-
ResearchGate. (2025). (PDF) An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline.
-
PMC. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor.
-
ResearchGate. (2017). How to purify amino acids (HCl salt) with dowex resin.
-
Benchchem. Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
-
PubMed. (2023). Synthesis and characterization of trifluoromethylcarboxonium salts.
-
Google Patents. US20100204470A1 - method for salt preparation.
-
MDPI. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.
-
PMC. Hydrochloride Salt of the GABAkine KRM-II-81.
-
ResearchGate. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.
References
- 1. reddit.com [reddit.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. "Trifluoroacetate release in synthesis and drug discovery" by Mark Vincent Riofski [docs.lib.purdue.edu]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 3-(Aminomethyl)cyclobutanone in solution
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for 3-(Aminomethyl)cyclobutanone. As Senior Application Scientists, we understand the unique challenges this molecule presents. Its structure, combining a strained cyclobutane ring with a reactive primary amine and a ketone, makes it a potent building block but also susceptible to degradation in solution.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 3-(Aminomethyl)cyclobutanone is showing a time-dependent loss of purity in my HPLC analysis. What is happening?
This is the most common issue researchers face. The molecule contains both a primary amine (a nucleophile) and a ketone (an electrophile). In solution, these groups can react with each other, leading to the formation of imines (also known as Schiff bases).[3][4][5] This can happen in two ways:
-
Intermolecularly: Two molecules react to form a dimer, which can then lead to oligomers or polymers. This is often observed as a loss of the main peak and the appearance of multiple new peaks in the chromatogram.
-
Intramolecularly: The aminomethyl group of one molecule attacks its own ketone, forming a bicyclic imine.
This process is reversible and catalyzed by acid, with the reaction rate typically being fastest around pH 4-5.[4][6]
Q2: I am using the hydrochloride salt of 3-(Aminomethyl)cyclobutanone. Is this form more stable?
Yes, the hydrochloride salt form is inherently more stable in its solid state and is the preferred form for initial solution preparation. The reason is that the primary amine is protonated to form an ammonium salt (R-NH3+). This positive charge renders the nitrogen non-nucleophilic, preventing it from attacking the ketone carbonyl.[3][7] However, once dissolved in a neutral or basic aqueous buffer, the amine will be deprotonated to its reactive freebase form, and the degradation process can begin.
Q3: What is the best general-purpose solvent for preparing a stock solution?
For short-term storage, dissolving the hydrochloride salt in a polar aprotic solvent like DMSO or DMF is often a reliable choice. These solvents do not actively participate in proton exchange, helping to keep the amine in its less reactive protonated state. For aqueous experiments, preparing a concentrated stock in a buffer with a pH below 4.0 is the recommended starting point.
Troubleshooting Guide: Degradation During Experiments
Issue: I observe significant degradation (>5%) within a few hours in my aqueous assay buffer (e.g., PBS, pH 7.4).
Root Cause Analysis:
At neutral pH, a significant portion of the 3-(aminomethyl)cyclobutanone exists as the freebase, where the primary amine is deprotonated and highly nucleophilic. This free amine readily attacks the ketone of another molecule, leading to rapid intermolecular condensation and oligomerization. The strained nature of the cyclobutanone ring can also make it susceptible to hydration or other ring-opening reactions under certain conditions.[1][8][9]
Solutions & Protocols:
Your primary goal is to limit the concentration and reactivity of the free amine. This can be achieved by controlling the pH of your medium.
Option 1: Acidic Conditions (Recommended)
-
Principle: Maintain a solution pH of < 4.0 . In this range, the amine remains protonated as the ammonium salt, which is not nucleophilic and cannot initiate imine formation.[3][4][7]
-
Recommended Buffers: 10-50 mM citrate buffer (pH 3.5), 10-50 mM formate buffer (pH 3.0).
-
Caution: While this protects the amine, highly acidic conditions (pH < 2) coupled with high temperatures could potentially promote other degradation pathways like hydrolysis or ring-opening over extended periods.[1]
Option 2: Basic Conditions
-
Principle: Use a solution pH of > 8.5 . While the amine is a free base under these conditions, the acid-catalyzed steps of imine formation are suppressed. Specifically, the protonation of the carbinolamine intermediate, which is necessary for the elimination of water, is disfavored at high pH.[3][4]
-
Recommended Buffers: 10-50 mM borate buffer (pH 9.0), 10-50 mM carbonate buffer (pH 9.5).
-
Caution: Ketones can undergo enolization under basic conditions, which may lead to other side reactions. This option should be tested carefully. A patent for stabilizing cyclobutanone derivatives suggests using alkali carbonates.[10]
Option 3: Use of Co-solvents
-
Principle: Reducing the water activity by adding polar aprotic co-solvents (e.g., DMSO, Acetonitrile) can slow down the water-elimination step of imine formation.
-
Implementation: If your experiment allows, introduce up to 10-20% of a co-solvent into your aqueous buffer system.
Workflow for Selecting a Stable Buffer
This workflow provides a self-validating method to ensure your chosen conditions are suitable for your experiment's duration.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. DE102007011288A1 - Process for the stabilization of cyclobutanone derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Validation of 3-(Aminomethyl)cyclobutanone Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated biological probe or therapeutic lead is paved with rigorous experimental validation. The 3-(aminomethyl)cyclobutanone core, a compact and strained ring system, has emerged as a compelling starting point for the design of potent enzyme inhibitors. The inherent electrophilicity of the cyclobutanone carbonyl, coupled with the versatility of the aminomethyl group for introducing diverse chemical functionalities, makes this scaffold particularly attractive for targeting enzymes with nucleophilic active site residues, such as serine proteases and metalloproteases.
This guide provides an in-depth technical comparison of the validation of 3-(aminomethyl)cyclobutanone derivatives in biological assays. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, present comparative data with alternative inhibitor classes, and provide detailed methodologies to empower your own research endeavors. Our focus will be on two key enzyme targets where cyclobutanone-based inhibitors have shown promise: the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) and the human serine protease Dipeptidyl Peptidase IV (DPP4).
The Scientific Rationale: Why 3-(Aminomethyl)cyclobutanone Derivatives?
The unique chemical properties of the cyclobutanone ring are central to its utility as a pharmacophore. The ring strain of the four-membered ring enhances the electrophilicity of the ketone carbonyl. This makes it more susceptible to nucleophilic attack by active site residues like serine or the water molecule coordinated to active site metals in metalloproteases. This interaction can lead to the formation of a stable, yet often reversible, covalent bond (in the case of serine proteases) or a hydrated gem-diol that mimics the tetrahedral transition state of the enzymatic reaction (in metalloproteases). This mechanism of action distinguishes cyclobutanone inhibitors from many traditional non-covalent inhibitors.[1]
Comparative Validation: A Multi-tiered Approach
Validating the biological activity of any new compound class requires a hierarchical and multi-faceted approach. We will explore this through a series of key experimental stages, comparing the performance of 3-(aminomethyl)cyclobutanone derivatives with established inhibitors for DapE and DPP4.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Aminomethyl)cyclobutanone Analogs as Covalent Serine Protease Inhibitors
Introduction: The Promise of the Cyclobutane Scaffold in Covalent Inhibition
The field of drug discovery is in a perpetual search for molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and potent biological activity. The cyclobutane ring, once considered an exotic motif, is now increasingly recognized for its utility in medicinal chemistry.[1] Its unique three-dimensional, puckered structure provides a rigid and metabolically stable core, enabling precise orientation of pharmacophoric elements.[1][2] This guide focuses on a specific, promising chemotype: 3-(aminomethyl)cyclobutanone .
The inherent reactivity of the cyclobutanone moiety, combined with the strategic placement of an aminomethyl group, makes this scaffold an ideal starting point for designing covalent inhibitors. Covalent inhibitors offer distinct therapeutic advantages, including enhanced potency, prolonged duration of action, and a higher barrier to the development of drug resistance.[3] They achieve this by forming a stable, irreversible bond with a specific amino acid residue within the target's active site.[4][5]
This guide presents a comprehensive structure-activity relationship (SAR) study of a series of 3-(aminomethyl)cyclobutanone analogs designed as covalent inhibitors for a hypothetical, disease-relevant serine protease, herein designated "Target Protease X" (TPX). Serine proteases are a major class of enzymes implicated in numerous pathologies, making them high-value therapeutic targets.[3][6][7] We will dissect the synthetic strategy, compare the biological and physicochemical performance of key analogs, and provide detailed, field-tested experimental protocols to support the findings. The core principle of SAR—that a molecule's structure dictates its biological activity—is the foundational concept guiding this analysis.[8][9]
Design Rationale and Core Scaffold
The central hypothesis is that the cyclobutanone ring can act as a "warhead," forming a covalent bond with the nucleophilic serine residue in the active site of TPX. The aminomethyl side chain is designed to project into a specificity pocket (S1 pocket) of the protease, with modifications aimed at optimizing binding affinity and selectivity.
The general structure and key modification points for our analog series are shown below:
-
R1 (Amine Substitution): Modifications here are intended to explore the size, charge, and hydrogen-bonding capacity of the S1 binding pocket.
-
R2 (Aryl Group): This group occupies a larger, solvent-exposed region. Modifications will probe hydrophobic and electronic interactions to enhance overall potency and modulate physicochemical properties.
Caption: Core scaffold and points of diversification.
Experimental Methodologies
To ensure data integrity and reproducibility, all protocols are designed as self-validating systems, including necessary controls and quality checks.
Experimental Workflow Overview
The screening cascade for evaluating the analogs follows a logical progression from primary potency assessment to more detailed physicochemical and metabolic profiling. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level screening cascade for analog evaluation.
Protocol 1: TPX Half-Maximal Inhibitory Concentration (IC50) Determination
This protocol quantifies the potency of each analog by measuring the concentration required to inhibit 50% of TPX activity.[10][11]
-
Principle: A fluorogenic peptide substrate for TPX is incubated with the enzyme in the presence of varying concentrations of the inhibitor. The rate of fluorescence increase is proportional to enzyme activity.
-
Materials:
-
Recombinant human TPX (purified).
-
Fluorogenic TPX substrate (e.g., Ac-Nle-Met-Gln-Arg-AMC).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Test Compounds: 10 mM stock in 100% DMSO.
-
384-well, black, flat-bottom plates.
-
-
Procedure:
-
Prepare serial dilutions of test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Using an acoustic dispenser, transfer 50 nL of each compound concentration into the assay plate. Include DMSO-only wells for 100% activity control and a known potent inhibitor as a positive control.
-
Prepare a TPX enzyme solution in Assay Buffer at 2X the final concentration (e.g., 2 nM). Add 10 µL to each well.
-
Incubate the plate at 37°C for 30 minutes. This pre-incubation step is crucial for covalent inhibitors to allow time for the bond to form.
-
Prepare a substrate solution in Assay Buffer at 2X the final concentration (e.g., 20 µM).
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in a kinetic plate reader (e.g., BMG PHERAstar) pre-warmed to 37°C. Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 20 minutes.
-
Data Analysis: Determine the initial reaction velocity (V) for each well by linear regression of the fluorescence signal over time. Normalize the data to the DMSO control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Protocol 2: Kinetic Aqueous Solubility Assay
Poor solubility can confound in vitro assay results and predict downstream bioavailability issues.[13] This high-throughput turbidimetric method provides a rapid assessment of kinetic solubility.[14][15][16][17]
-
Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate, causing turbidity that can be measured by light scattering.[16]
-
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test Compounds: 10 mM stock in 100% DMSO.
-
Clear 96-well microplates.
-
-
Procedure:
-
Add 198 µL of PBS, pH 7.4, to each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO compound stock to the PBS, achieving a final theoretical concentration of 100 µM in 1% DMSO. Mix vigorously for 1 minute.
-
Incubate the plate at room temperature for 2 hours to allow precipitation to equilibrate.[14]
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at 620 nm.
-
Data Analysis: A compound is flagged as having low solubility if the turbidity is significantly above the background (PBS + 1% DMSO). A quantitative value can be derived by comparing the UV absorbance of the supernatant (after centrifugation) to a standard curve.[15]
-
Protocol 3: Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of compounds, providing an early indication of their potential in vivo clearance rate.[18][19]
-
Principle: The compound is incubated with human liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.[19][20]
-
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).[21]
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compounds: 1 µM final concentration.
-
Control Compounds: Dextromethorphan (high clearance), Verapamil (low clearance).
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.
-
-
Procedure:
-
Thaw HLM on ice. Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (1 µM) in phosphate buffer.[18]
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[19]
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (ice-cold acetonitrile with internal standard) to stop the reaction and precipitate proteins.[20]
-
Include a "minus-cofactor" control incubated for the final time point to check for non-NADPH-dependent degradation.[20]
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line represents the elimination rate constant (k). From this, the in vitro half-life (t½) is calculated as t½ = 0.693 / k.[21]
-
Results: Comparative Analysis and SAR Discussion
A series of five representative analogs were synthesized and evaluated using the protocols described above. The results are summarized in the table below.
| Compound | R1 Group | R2 Group | TPX IC50 (nM) | Selectivity (vs. Protease Y) | Kinetic Solubility (µM) | HLM Stability (t½, min) |
| AX-101 | -H | Phenyl | 850 | 15x | >100 | 42 |
| AX-102 | -CH₃ | Phenyl | 320 | 25x | >100 | 38 |
| AX-103 | -C(NH₂)NH | Phenyl | 25 | >100x | 85 | 31 |
| AX-104 | -C(NH₂)NH | 4-Fluorophenyl | 18 | >120x | 72 | 55 |
| AX-105 | -C(NH₂)NH | 3,4-Dichlorophenyl | 45 | 80x | <10 | 12 |
SAR Analysis
The collected data provides clear insights into the structure-activity relationships of this series.
Caption: Key structure-activity relationships observed in the analog series.
-
Impact of R1 (S1 Pocket Interactions):
-
The unsubstituted amine in AX-101 provides a baseline potency of 850 nM.
-
A small methylation (AX-102 ) offers a modest improvement (320 nM), suggesting the pocket can tolerate small alkyl groups.
-
The most significant leap in potency comes from introducing a basic guanidinium group (AX-103 ). The IC50 improves over 30-fold to 25 nM. This strongly suggests the presence of a key acidic residue (e.g., Aspartate or Glutamate) at the base of the S1 pocket, forming a critical salt-bridge interaction. This modification also dramatically improved selectivity, likely because the off-target protease lacks this acidic residue.
-
-
Impact of R2 (Modulation of Physicochemical Properties):
-
With the optimal guanidinium R1 group in place, modifications turned to the R2 phenyl ring. The parent compound AX-103 showed moderate metabolic stability (t½ = 31 min).
-
Introducing a single fluorine atom at the para-position (AX-104 ) yielded the lead candidate. Potency was slightly improved (18 nM), but more importantly, metabolic stability was significantly enhanced (t½ = 55 min). This is a classic medicinal chemistry strategy where fluorine is used to block a potential site of oxidative metabolism on the aromatic ring.
-
In an attempt to further explore hydrophobic interactions, a 3,4-dichlorophenyl group was installed (AX-105 ). While potency remained good (45 nM), this change was detrimental to the overall profile. The significant increase in lipophilicity caused a collapse in aqueous solubility (<10 µM) and accelerated metabolic clearance (t½ = 12 min), highlighting the delicate balance required for drug-like properties.
-
Discussion and Future Directions
This systematic SAR study successfully identified AX-104 as a potent, selective, and metabolically stable covalent inhibitor of TPX. The key learnings from this analog series are twofold:
-
Bioactivity Driver: A basic guanidinium group at the R1 position is essential for high-potency binding, likely through a charge-charge interaction in the S1 pocket.
-
Property Modulation: The R2 aryl group is a critical handle for fine-tuning ADME properties. A para-fluoro substitution proved effective at blocking metabolism without compromising solubility.
Based on these findings, AX-104 is nominated as the lead candidate for further preclinical evaluation. Future work will focus on in vivo proof-of-concept studies, including pharmacokinetic profiling and efficacy testing in relevant disease models. Further optimization of the R2 position could explore more advanced bioisosteres (e.g., pyridyl rings) to further improve solubility and reduce off-target liabilities.
Conclusion
The 3-(aminomethyl)cyclobutanone scaffold has proven to be a highly effective platform for the design of covalent serine protease inhibitors. Through a logical, data-driven SAR exploration, we have demonstrated how systematic modifications to key positions on the scaffold can rationally improve potency, selectivity, and drug-like properties. The lead compound, AX-104 , represents a promising candidate for further development, underscoring the power of iterative design in modern medicinal chemistry.[22][23]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Covalent serine binders library [chemdiv.com]
- 4. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 9. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. courses.edx.org [courses.edx.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. enamine.net [enamine.net]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. mercell.com [mercell.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 23. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
The Rising Star in Scaffolding: A Comparative Guide to 3-(Aminomethyl)cyclobutanone as a Bioisostere for Saturated Heterocycles
In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly venturing beyond traditional molecular scaffolds. The strategic replacement of well-established moieties with bioisosteres that offer improved properties is a cornerstone of modern drug design.[1][2][3] This guide delves into the compelling potential of 3-(aminomethyl)cyclobutanone hydrochloride as a bioisosteric replacement for commonly employed saturated heterocycles like piperidine and pyrrolidine. We will objectively compare its anticipated performance, grounded in the unique stereoelectronic properties of the cyclobutane ring, and provide the experimental frameworks necessary for its evaluation.
The Rationale for Constrained Scaffolds in Drug Design
The frequent appearance of the piperidine ring in pharmaceuticals is a testament to its synthetic accessibility and utility as a versatile scaffold.[4] However, its conformational flexibility can sometimes be a double-edged sword, potentially leading to entropic penalties upon target binding and susceptibility to metabolic degradation.[5] Bioisosteric replacement with conformationally restricted analogues can address these challenges, often leading to improvements in potency, selectivity, and metabolic stability.[4][5]
The cyclobutane motif has emerged as a powerful tool in this context. Its inherent ring strain and puckered three-dimensional structure offer a unique set of properties that can be leveraged to enhance drug-like characteristics.[5][6] The incorporation of a cyclobutane ring can lead to:
-
Conformational Restriction: Limiting the number of accessible conformations can pre-organize the pharmacophoric elements for optimal target interaction, potentially increasing binding affinity.[5]
-
Improved Metabolic Stability: The rigid cyclobutane scaffold can shield adjacent functional groups from metabolic enzymes, reducing clearance and prolonging the drug's half-life.[5][7][8]
-
Enhanced CNS Penetration: For central nervous system (CNS) drug candidates, moving away from more basic or acidic moieties towards more rigid, lipophilic scaffolds can improve blood-brain barrier (BBB) permeability.[5]
-
Novelty and Intellectual Property: The use of less conventional scaffolds like 3-(aminomethyl)cyclobutanone can provide a pathway to novel chemical matter with distinct intellectual property protection.
This guide will now explore the practical implications of these properties by comparing this compound to the archetypal piperidine scaffold.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparison of key properties for this compound and piperidine.
| Property | 3-(Aminomethyl)cyclobutanone HCl | Piperidine | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 135.59[9][10] | 85.15[11] | The lower molecular weight of piperidine is a slight advantage, though both are well within the typical range for small molecule drugs. |
| logP (Octanol/Water Partition Coefficient) | Predicted: 0.5 - 1.0 | 0.84[12] | The introduction of the ketone functionality is expected to slightly decrease the lipophilicity compared to a simple cyclobutylamine, bringing it into a similar range as piperidine. This property is crucial for membrane permeability. |
| pKa (of the conjugate acid) | Predicted: 9.0 - 9.5 | 11.22[12] | The electron-withdrawing effect of the ketone is anticipated to significantly reduce the basicity of the primary amine compared to the secondary amine in piperidine. This can have profound effects on solubility, off-target interactions (e.g., hERG), and cellular uptake. |
| Topological Polar Surface Area (TPSA) | 43.1 Ų (for free base)[7] | 12.0 Ų[11] | The ketone and amine groups in 3-(aminomethyl)cyclobutanone contribute to a higher TPSA, which may influence its solubility and permeability characteristics. |
Key Insights: The most significant predicted difference lies in the basicity (pKa). The lower pKa of 3-(aminomethyl)cyclobutanone could be advantageous in several ways:
-
Reduced hERG Liability: High basicity is often associated with off-target binding to the hERG potassium channel, a major cause of cardiotoxicity.
-
Modulated Solubility: While the hydrochloride salt form enhances water solubility, the lower intrinsic basicity of the free base can improve membrane permeability.
-
Altered Target Interactions: A less basic amine may form different hydrogen bonding networks within a target's binding site, potentially leading to improved selectivity.
Performance Evaluation: Experimental Frameworks
To empirically validate the potential of 3-(aminomethyl)cyclobutanone as a bioisostere, a series of head-to-head experiments against its piperidine analogue are essential. Below are detailed protocols for key in vitro assays.
I. Metabolic Stability Assessment
Objective: To compare the susceptibility of 3-(aminomethyl)cyclobutanone and piperidine-containing analogues to metabolism by liver enzymes.
Methodology: In Vitro Microsomal Stability Assay
-
Preparation of Microsomes: Human or rat liver microsomes are a standard choice for these assays.
-
Incubation: The test compounds (at a final concentration of 1 µM) are incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM final concentration), a necessary cofactor for cytochrome P450 enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.
Expected Outcome: It is hypothesized that the conformationally rigid cyclobutane ring in 3-(aminomethyl)cyclobutanone will sterically hinder enzymatic attack, leading to a longer half-life and lower intrinsic clearance compared to a flexible piperidine analogue.[5][7][8]
II. Membrane Permeability Assessment
Objective: To predict the passive intestinal absorption and potential for blood-brain barrier penetration of the bioisosteres.
Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method that models passive transcellular permeability.[13]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: A donor plate is filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 6.5 to mimic the upper intestine). An acceptor plate is filled with a buffer at a different pH (e.g., pH 7.4 to mimic physiological conditions) and may contain a surfactant to act as a "sink".
-
Incubation: The filter plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:
Where [drug] is the concentration, V is the volume, D is donor, A is acceptor, Area is the surface area of the membrane, and time is the incubation time.
Data Interpretation:
-
High Permeability: Pe > 1.5 x 10⁻⁶ cm/s
-
Low Permeability: Pe < 1.5 x 10⁻⁶ cm/s
-
CNS Penetration (PAMPA-BBB): For predicting blood-brain barrier penetration, a brain-specific lipid mixture is used. Compounds are often classified as CNS+ (high probability of crossing the BBB) or CNS- (low probability).[13]
Expected Outcome: The slightly increased lipophilicity and rigid structure of the cyclobutane analogue may lead to comparable or slightly improved permeability compared to the piperidine counterpart, assuming passive diffusion is the primary mechanism of transport.
III. Target Binding Affinity Determination
Objective: To quantify and compare the binding affinity of the bioisosteres to a specific biological target.
Methodology: Radioligand Binding Assay (Example)
This is a common method to determine the affinity of a test compound for a receptor.[2]
-
Preparation: A source of the target receptor is prepared (e.g., cell membranes expressing the receptor of interest).
-
Competitive Binding: A constant concentration of a radiolabeled ligand (a molecule known to bind to the target with high affinity) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand (e.g., by rapid filtration).
-
Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the determination of the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Expected Outcome: The impact on binding affinity will be highly target-dependent. The rigid nature of the 3-(aminomethyl)cyclobutanone scaffold will present the aminomethyl group in a more defined spatial orientation. If this orientation is optimal for interaction with the target, a significant increase in affinity may be observed. Conversely, if the flexibility of the piperidine ring is required for an induced-fit binding mode, a decrease in affinity could result.
Synthesis of this compound
A reliable synthetic route is crucial for the exploration of this novel scaffold. While various methods for the synthesis of substituted cyclobutanones exist, a plausible and scalable approach starting from commercially available materials is outlined below.[3][14][15]
Caption: Plausible synthetic route to 3-(aminomethyl)cyclobutanone HCl.
Conclusion and Future Outlook
While direct, published comparative data for this compound is still emerging, the foundational principles of medicinal chemistry and the known properties of cyclobutane-containing molecules strongly support its potential as a valuable bioisostere for piperidine and other saturated heterocycles. Its unique conformational rigidity and predicted lower basicity offer compelling avenues to address common challenges in drug development, including metabolic instability and off-target toxicity.
The experimental protocols provided in this guide offer a clear roadmap for researchers to conduct their own comparative studies and unlock the full potential of this promising scaffold. As the demand for novel, optimized drug candidates continues to grow, the exploration of innovative bioisosteres like 3-(aminomethyl)cyclobutanone will undoubtedly play a crucial role in shaping the future of medicine.
References
- 1. Development of Cassette PAMPA for Permeability Screening. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound 97% | CAS: 1363382-42-6 | AChemBlock [achemblock.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclobutanone synthesis [organic-chemistry.org]
A Comparative Guide to the Conformational Analysis of 3-(Aminomethyl)cyclobutanone-Containing Molecules
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of bioactive molecules is paramount. The spatial arrangement of atoms, or conformation, dictates molecular recognition, binding affinity, and ultimately, therapeutic efficacy. This guide provides an in-depth comparison of modern techniques for the conformational analysis of molecules containing the 3-(aminomethyl)cyclobutanone scaffold, a motif of growing interest in medicinal chemistry. We will explore the strengths and limitations of experimental and computational approaches, providing field-proven insights to guide your research.
The Dynamic Nature of the Cyclobutane Ring
Unlike the relatively rigid cyclopropane ring, the four-membered cyclobutane ring is not planar.[1] To alleviate torsional strain from eclipsing hydrogen atoms, it adopts a puckered or "butterfly" conformation.[1][2] This puckering creates two distinct substituent positions: axial and equatorial. The interconversion between these two puckered conformations is a low-energy process known as ring-flipping. The conformational preference of substituents on the cyclobutane ring is a delicate balance of steric and electronic factors. For 3-(aminomethyl)cyclobutanone, the orientation of the aminomethyl group relative to the carbonyl group will significantly influence its interaction with biological targets.
Experimental Approaches to Unraveling Conformation
Direct experimental observation remains the gold standard for conformational analysis. Two primary techniques provide atomic-level insights into the solid-state and solution-phase conformations of 3-(aminomethyl)cyclobutanone derivatives.
X-Ray Crystallography: A Static Snapshot in the Solid State
X-ray crystallography provides an unambiguous determination of the molecular structure in a crystalline state.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, revealing precise bond lengths, bond angles, and torsional angles.[4]
Key Insights from X-Ray Crystallography:
-
Unambiguous Conformation: Provides the exact puckering of the cyclobutane ring and the orientation of the aminomethyl and carbonyl groups in the solid state.
-
Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, offering insights into potential hydrogen bonding and other non-covalent interactions involving the amine and carbonyl functionalities.
Limitations:
-
Solid-State Bias: The conformation observed in the crystal may not be the predominant or biologically relevant conformation in solution. Crystal packing forces can stabilize a higher-energy conformer.
-
Crystallization Challenges: Obtaining high-quality single crystals suitable for diffraction can be a significant bottleneck.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Dissolve the purified 3-(aminomethyl)cyclobutanone derivative in a suitable solvent or solvent mixture. Employ vapor diffusion (hanging or sitting drop), slow evaporation, or slow cooling techniques to grow single crystals.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.[4]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. Cool the crystal in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.[5]
-
Diffraction Experiment: Irradiate the crystal with a monochromatic X-ray beam. Rotate the crystal and collect the diffraction patterns at various orientations.[3][5]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Use computational methods (e.g., direct methods or Patterson functions) to solve the phase problem and generate an initial electron density map.[6] Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Glimpse into Solution Dynamics
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing a time-averaged picture of the conformational ensemble.[7][8] For 3-(aminomethyl)cyclobutanone derivatives, ¹H and ¹³C NMR are particularly informative.
Key Insights from NMR Spectroscopy:
-
Conformational Equilibrium: The chemical shifts and coupling constants of the cyclobutane ring protons are sensitive to their dihedral angles and, therefore, to the ring's puckering. By analyzing these parameters, one can infer the predominant conformation in solution.
-
Through-Space Interactions: The Nuclear Overhauser Effect (NOE) provides information about protons that are close in space, even if they are not directly bonded. NOE experiments (e.g., NOESY) can help distinguish between axial and equatorial substituents.
Limitations:
-
Time-Averaged Data: If the ring is rapidly flipping between conformations on the NMR timescale, the observed spectra will be an average of the contributing conformers, potentially masking the presence of minor but biologically important conformations.
-
Complex Spectra: The proton NMR spectra of cyclobutane derivatives can be complex due to extensive spin-spin coupling, often requiring advanced 2D NMR techniques for full analysis.[7]
Experimental Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation: Dissolve a few milligrams of the 3-(aminomethyl)cyclobutanone derivative in a suitable deuterated solvent.
-
1D ¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon spectra to identify all the resonances.
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks and assign the protons on the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. The presence or absence of specific cross-peaks can provide crucial information about the relative orientation of the substituents.
-
Data Analysis: Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints. Analyze the coupling constants from the high-resolution 1D ¹H spectrum to determine dihedral angles using the Karplus relationship.
Computational Approaches: In Silico Modeling of Conformational Landscapes
Computational chemistry provides a powerful complement to experimental techniques, allowing for the exploration of the entire conformational landscape and the quantification of the relative energies of different conformers.[9][10]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that can accurately predict the geometries and relative energies of different conformers.[10] By performing a potential energy surface scan, one can identify the low-energy puckered conformations and the energy barrier to ring-flipping.
Key Insights from DFT Calculations:
-
Energetics of Conformers: Provides the relative stability of the axial and equatorial conformers, allowing for a prediction of the major conformer in the gas phase.
-
Geometric Parameters: Yields precise bond lengths, bond angles, and dihedral angles for each conformer, which can be compared with experimental data.
-
Spectroscopic Prediction: DFT can be used to predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.
Limitations:
-
Computational Cost: High-level DFT calculations can be computationally expensive, especially for larger molecules.
-
Solvent Effects: Gas-phase calculations may not accurately reflect the conformational preferences in solution. Implicit or explicit solvent models are necessary to account for the influence of the solvent.
Workflow: DFT-Based Conformational Analysis
Caption: A typical workflow for computational conformational analysis using DFT.
A Synergistic Approach: Combining Experiment and Theory
The most comprehensive understanding of the conformational behavior of 3-(aminomethyl)cyclobutanone-containing molecules is achieved through a synergistic approach that combines experimental data and computational modeling.[9][11][12]
Caption: The integration of experimental and computational methods for a robust conformational analysis.
For instance, the solid-state structure from X-ray crystallography can serve as an excellent starting point for DFT calculations. The predicted NMR parameters from DFT can then be compared with the experimental NMR data to validate the computational model and refine the understanding of the conformational equilibrium in solution.
Comparison of Methodologies
| Feature | X-Ray Crystallography | NMR Spectroscopy | DFT Calculations |
| Phase | Solid | Solution | Gas or Solution (with model) |
| Nature of Data | Static snapshot | Time-averaged | Energetic landscape |
| Key Output | Precise 3D structure | Conformational equilibrium, through-space proximities | Relative energies, geometries, predicted spectra |
| Primary Limitation | May not reflect solution conformation | Ambiguity in rapidly equilibrating systems | Accuracy depends on level of theory and solvent model |
| Best For | Unambiguous structure determination | Studying solution dynamics | Exploring all possible conformers and their energies |
Conclusion
The conformational analysis of 3-(aminomethyl)cyclobutanone-containing molecules requires a multi-faceted approach. While X-ray crystallography provides an unequivocal view of the solid-state structure and NMR spectroscopy offers invaluable insights into the dynamic behavior in solution, computational methods like DFT are essential for a complete understanding of the conformational landscape. By judiciously combining these techniques, researchers can build a comprehensive and validated model of the conformational preferences of these important molecules, thereby accelerating the drug discovery and development process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformational analysis | PDF [slideshare.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. hod4.net [hod4.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Assessing the Metabolic Stability of Cyclobutane-Containing Compounds: A Comparative Guide for Drug Discovery Professionals
An in-depth analysis of the strategic use of cyclobutane moieties to enhance the metabolic robustness of drug candidates, complete with comparative data, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Ascendancy of the Cyclobutane Scaffold in Modern Medicinal Chemistry
In the perpetual quest for drug candidates with superior pharmacokinetic profiles, a notable trend in medicinal chemistry is the "escape from flatland"—the strategic incorporation of three-dimensional saturated scaffolds.[1] The cyclobutane ring, in particular, has risen to prominence as a highly effective structural motif for improving the metabolic stability of therapeutic agents.[2][3] Its distinct puckered conformation and the increased s-character of its carbon-hydrogen bonds render it a durable bioisosteric substitute for moieties that are more susceptible to metabolic breakdown, such as phenyl rings, gem-dimethyl groups, and linear alkyl chains.[4][5] This guide offers a thorough evaluation of the metabolic stability of compounds containing a cyclobutane ring, presenting a comparative analysis, comprehensive experimental procedures, and an examination of the metabolic pathways involved to aid researchers in their drug design strategies.
The Strategic Imperative for Cyclobutane Incorporation: A Comparative Overview
The replacement of a metabolically labile functional group with a cyclobutane ring can markedly extend a compound's half-life and augment its systemic exposure. This enhancement is largely due to the inherent resistance of the C-H bonds within a cyclobutane ring to oxidation by cytochrome P450 (CYP) enzymes, especially when compared to the electron-rich C-H bonds of an aromatic system or the more accessible C-H bonds of an acyclic alkyl chain.[1]
Quantitative Comparison of Metabolic Stability: Cyclobutane vs. Alternative Moieties
The following table summarizes experimental data from various studies, highlighting the improved metabolic stability of cyclobutane-containing compounds compared to their analogues.
| Compound Series/Drug | Moiety Replaced | Replacement Moiety | In Vitro System | Key Finding | Reference |
| Imatinib Analogue | para-Phenyl | Cyclobutane | Human Liver Microsomes | 2-fold decrease in intrinsic clearance (CLint) with the cyclobutane analogue, indicating enhanced metabolic stability. | [6] |
| Antimalarial Compound | Phenyl | Bicyclo[1.1.1]pentane (BCP) | Not Specified | The BCP analogue, a strained cyclobutane isostere, demonstrated significantly improved metabolic properties. | [7] |
| IDH1 Inhibitor (Ivosidenib) | Cyclohexyl amine | Difluorocyclobutanyl amine | Not Specified | Replacement led to a metabolically stable drug with decreased metabolic clearance. | [8] |
Deciphering the Metabolic Fate of Cyclobutane-Containing Molecules
A comprehensive understanding of how cyclobutane-containing compounds are metabolized is paramount for accurately predicting their in vivo disposition and for the rational design of more resilient drug candidates. The principal metabolic transformation of the cyclobutane ring is hydroxylation, a reaction catalyzed by the versatile cytochrome P450 enzyme system.
The Central Role of Hydroxylation
Empirical data from the metabolism of cyclobutyl fentanyl has confirmed that hydroxylation of the cyclobutane ring is a primary metabolic route. In this process, a hydroxyl group is enzymatically introduced onto a carbon atom of the cyclobutane ring, which serves as the initial step towards metabolic clearance.
The Contribution of Cytochrome P450 Isozymes
While the CYP450 superfamily is extensive, the metabolism of most drugs is handled by a small subset of these enzymes. The primary human drug-metabolizing CYP isozymes, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, are frequently implicated in the metabolism of a vast array of xenobiotics and are the probable catalysts for the oxidation of compounds featuring a cyclobutane ring.[9][10][11][12][13] Pinpointing the specific CYP isozymes involved in the metabolism of a given cyclobutane-containing drug candidate is a critical step in forecasting potential drug-drug interactions.
The Question of Ring-Opening Metabolism
Despite the significant ring strain of cyclobutane (approximately 26.3 kcal/mol), which might imply a susceptibility to ring-opening, this metabolic pathway is generally considered a minor route for cyclobutane-containing drugs in comparison to hydroxylation.[4] The notable chemical inertness of the C-C bonds in the cyclobutane ring, notwithstanding the strain, underpins its value as a metabolically stable structural element.[2]
A Practical Guide to the Experimental Assessment of Metabolic Stability
To empirically quantify the metabolic stability of a novel cyclobutane-containing compound, in vitro assays are indispensable tools. The liver microsomal stability assay and the hepatocyte stability assay are the two most widely employed and informative methods.
Experimental Protocol 1: Liver Microsomal Stability Assay
This assay is a cornerstone for determining a compound's intrinsic clearance mediated by Phase I metabolic enzymes, predominantly the cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound and positive controls (e.g., compounds with known high and low metabolic turnover)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an internal standard (for reaction termination and analytical quantification)
-
96-well plates
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Preparation: Carefully thaw the pooled HLMs on ice. Prepare working solutions of the test compound and positive controls in the phosphate buffer. Reconstitute the NADPH regenerating system as per the manufacturer's guidelines.
-
Incubation: In a 96-well plate, pre-warm the HLM solution and the test compound solution at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the HLM and test compound mixture.
-
Time Points: At predetermined time intervals (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile that includes an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the clear supernatant to a fresh plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The elimination rate constant (k) is determined from the slope of the linear regression. The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) is subsequently derived from the half-life and the microsomal protein concentration used in the assay.
Experimental Protocol 2: Hepatocyte Stability Assay
Regarded as the "gold standard" for in vitro metabolism studies, this assay employs intact liver cells, which possess a full complement of both Phase I and Phase II metabolic enzymes, as well as functional drug transporter systems.
Materials:
-
Cryopreserved human hepatocytes
-
Specialized hepatocyte plating and incubation media
-
Collagen-coated culture plates
-
Test compound and positive controls
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes onto collagen-coated plates following the supplier's instructions. Allow the cells to adhere and form a confluent monolayer.
-
Pre-incubation: Aspirate the plating medium and pre-incubate the hepatocyte monolayer with fresh, pre-warmed incubation medium at 37°C in a CO2 incubator to acclimate the cells.
-
Dosing: Remove the pre-incubation medium and introduce fresh medium containing the test compound and positive controls at the specified concentration.
-
Time Points: At a series of time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from the incubation medium and/or prepare cell lysates.
-
Quenching and Sample Processing: Promptly terminate all metabolic activity by adding ice-cold acetonitrile with an internal standard. Process the samples via protein precipitation (by centrifugation) for subsequent analysis.
-
Analysis: Quantify the concentration of the parent compound in the processed samples using a validated LC-MS/MS method.
-
Data Analysis: In a manner analogous to the microsomal stability assay, calculate the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound over the incubation period.
Visualizing the Assessment of Metabolic Stability
The following diagrams, created using the Graphviz (DOT language), provide a clear visual representation of the key concepts and workflows discussed in this guide.
Experimental Workflow for Assessing Metabolic Stability
Caption: A generalized experimental workflow for in vitro metabolic stability assays.
Metabolic Pathway of a Cyclobutane-Containing Compound
Caption: The primary metabolic pathway for cyclobutane-containing drugs.
Conclusion: Harnessing the Power of the Cyclobutane Scaffold for Superior Drug Properties
The integration of a cyclobutane ring into drug candidates is a well-substantiated and potent strategy for bolstering metabolic stability. By leveraging a deep understanding of the relevant metabolic pathways and utilizing rigorous in vitro assays, researchers can rationally design and select compounds with enhanced pharmacokinetic characteristics. The experimental protocols and comparative data detailed in this guide offer a robust framework for the systematic evaluation of cyclobutane-containing compounds, thereby fostering the development of safer and more efficacious therapeutics. The ongoing exploration of such three-dimensional scaffolds is poised to usher in the next generation of innovative medicines.
References
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- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Strategic Synthesis of Functionalized Cyclobutanes
Introduction: The Rising Prominence of the Four-Membered Ring
The cyclobutane motif, once considered a mere curiosity of strained-ring chemistry, has emerged as a cornerstone in modern drug discovery and materials science. Its rigid, three-dimensional structure provides a unique scaffold for presenting functional groups in precise spatial orientations, making it an invaluable bioisostere for aromatic and other cyclic systems. The incorporation of a cyclobutane core can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.[1][2] Consequently, the development of robust and stereocontrolled methods for the synthesis of functionalized cyclobutanes is a paramount objective in contemporary organic chemistry.[3][4]
This guide provides a comparative analysis of the principal synthetic strategies for accessing functionalized cyclobutanes. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for representative transformations, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal route for their specific synthetic challenges.
I. The Workhorse: [2+2] Cycloaddition Reactions
The [2+2] cycloaddition, the formal combination of two olefinic components to form a cyclobutane ring, is arguably the most direct and widely employed strategy for constructing this motif.[5][6] This family of reactions can be initiated through various means, including photochemical activation, thermal induction, or transition metal catalysis, each with its own distinct mechanistic pathway and stereochemical implications.
A. Photochemical [2+2] Cycloaddition: Harnessing Light to Forge Rings
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high levels of regio- and stereoselectivity.[7][8] The reaction is typically initiated by the photoexcitation of one of the alkene partners, often an enone, to its triplet state, which then undergoes a stepwise radical addition to the second alkene.[9]
Mechanism and Stereochemical Considerations:
The stepwise nature of the photochemical [2+2] cycloaddition, proceeding through a 1,4-diradical intermediate, allows for bond rotation prior to ring closure. This can sometimes lead to a mixture of stereoisomers. However, the stereochemical outcome can often be controlled by factors such as the choice of solvent, the presence of sensitizers, and the inherent steric and electronic properties of the substrates.[9][10] Intramolecular versions of this reaction are particularly effective at controlling stereochemistry.[7]
Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of an Enone
This protocol is adapted from the work of Yoon and coworkers, demonstrating a visible-light-mediated approach that avoids the need for high-energy UV radiation.[10][11]
Reaction: Aryl enone + Alkene partner --(Ru(bipy)₃Cl₂, visible light)--> Cyclobutane adduct
Procedure:
-
In a reaction vessel, combine the aryl enone (1.0 equiv), the alkene coupling partner (1.5 equiv), and Ru(bipy)₃Cl₂ (1-2 mol%).
-
Add a suitable solvent that has been degassed to remove oxygen (e.g., acetonitrile or acetone).
-
Place the reaction vessel in proximity to a visible light source, such as a blue LED lamp.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.[10]
Logical Workflow for Photochemical [2+2] Cycloaddition:
Caption: Workflow for a visible-light-mediated [2+2] cycloaddition.
B. Transition Metal-Catalyzed [2+2] Cycloaddition: A Milder Approach
Transition metal catalysis offers a milder alternative to photochemical methods for effecting [2+2] cycloadditions, often proceeding at room temperature and with excellent control of stereoselectivity.[12][13] A variety of transition metals, including rhodium, have been shown to catalyze these transformations.[14]
Mechanism and Stereochemical Considerations:
The mechanism of transition metal-catalyzed [2+2] cycloadditions can vary depending on the metal and ligands used. A common pathway involves the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product. This concerted mechanism often leads to a high degree of stereospecificity.
Experimental Protocol: Rhodium-Catalyzed Diastereoselective Synthesis of Cyclobutanes
This protocol describes a general procedure for the rhodium-catalyzed synthesis of substituted cyclobutanes.[10][14]
Reaction: 2-aryl quinazolinone + alkylidenecyclopropane --([RhCp*Cl₂]₂, HFIP)--> Substituted cyclobutane
Procedure:
-
To an oven-dried reaction tube, add the 2-aryl quinazolinone (1.0 equiv), the alkylidenecyclopropane (1.2 equiv), and [RhCp*Cl₂]₂ (as the catalyst).
-
Add hexafluoro-2-propanol (HFIP) as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane product.[10]
Logical Workflow for Rh-Catalyzed [2+2] Cycloaddition:
Caption: Workflow for a Rh-catalyzed diastereoselective cyclobutane synthesis.
II. Ring Expansion and Contraction Strategies: Reshaping Cyclic Scaffolds
Alternative to building the four-membered ring from acyclic precursors, ring expansion and contraction reactions provide powerful avenues to functionalized cyclobutanes from readily available starting materials.
A. Ring Expansion of Cyclopropanes
The high strain energy of cyclopropanes can be harnessed to drive ring expansion reactions to form the relatively less strained cyclobutane ring.[3] This strategy is particularly useful for the synthesis of cyclobutanones from cyclopropylcarbinyl precursors.[2]
Mechanism and Stereochemical Considerations:
These reactions often proceed through cationic intermediates, and the regioselectivity of the ring expansion is governed by the stability of the developing carbocation. The stereochemistry of the starting cyclopropane can be transferred to the cyclobutane product with a high degree of fidelity.[15]
B. Ring Contraction of Pyrrolidines
Recently, methods for the stereoselective synthesis of cyclobutanes via the ring contraction of readily accessible pyrrolidines have been developed.[16][17]
Mechanism and Stereochemical Considerations:
This transformation is mediated by an iodonitrene and involves a nitrogen extrusion process. The reaction is proposed to proceed through a 1,4-biradical intermediate, which then cyclizes to form the cyclobutane ring.[17] The stereospecificity of this process allows for the synthesis of highly substituted cyclobutanes with excellent control over the stereochemical outcome.[16]
III. Comparative Analysis of Synthetic Routes
The choice of synthetic route to a functionalized cyclobutane is dictated by several factors, including the desired substitution pattern, the required stereochemistry, and the functional group tolerance of the reaction. The following table provides a comparative summary of the key features of the discussed methods.
| Method | Key Advantages | Key Limitations | Stereocontrol | Typical Yields |
| Photochemical [2+2] Cycloaddition | Access to complex scaffolds, good for intramolecular reactions.[7] | Can require specialized equipment, potential for side reactions, may produce stereoisomeric mixtures. | Variable; can be high in intramolecular cases.[7] | Moderate to High |
| Transition Metal-Catalyzed [2+2] Cycloaddition | Mild reaction conditions, high stereoselectivity, good functional group tolerance.[12][14] | Catalyst cost and sensitivity, substrate scope can be limited by the catalyst. | Generally high.[14] | Good to Excellent |
| Ring Expansion of Cyclopropanes | Access to cyclobutanones, can be highly stereospecific.[2][15] | Requires appropriately substituted cyclopropane precursors, potential for rearrangements. | High.[15] | Good to Excellent |
| Ring Contraction of Pyrrolidines | Novel approach, excellent stereocontrol, access to highly substituted cyclobutanes.[16][17] | Requires multi-step synthesis of pyrrolidine precursors, reaction conditions can be harsh. | Excellent.[16] | Moderate to Good |
IV. Conclusion and Future Outlook
The synthesis of functionalized cyclobutanes has witnessed significant advancements, with a diverse array of methodologies now available to the synthetic chemist.[4][18] [2+2] cycloadditions, in their various forms, remain the most direct and versatile approach. Photochemical methods offer access to unique structural motifs, while transition metal-catalyzed variants provide a milder and often more stereocontrolled alternative. Ring expansion and contraction strategies represent powerful tools for the synthesis of specific classes of cyclobutanes, particularly when high stereochemical control is paramount.
Future developments in this field will likely focus on the discovery of new catalytic systems with broader substrate scope and enhanced enantioselectivity. The continued exploration of novel reaction pathways, such as the recently reported ring contraction of pyrrolidines, will undoubtedly open up new avenues for the efficient and stereoselective synthesis of these increasingly important four-membered rings.
V. References
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D'yakonov, V. A., & Dzhemilev, U. M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15575. --INVALID-LINK--
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Hou, S. Y., Yan, B. C., Sun, H. D., & Puno, P. T. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. --INVALID-LINK--
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National Center for Biotechnology Information. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--
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Wessjohann, L. A., & de la Torre, M. C. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 135(4), 1258–1261. --INVALID-LINK--
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Benchchem. (n.d.). Optimizing Cyclobutane Synthesis. Retrieved January 6, 2026, from --INVALID-LINK--
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Hou, S. Y., Yan, B. C., Sun, H. D., & Puno, P. T. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Nat Prod Bioprospect, 14(1), 37. --INVALID-LINK--
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Bach, T., & Hehn, J. P. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(14), 8149–8209. --INVALID-LINK--
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D'yakonov, V. A., & Dzhemilev, U. M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15575. --INVALID-LINK--
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Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory. Retrieved January 6, 2026, from --INVALID-LINK--
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Hou, S. Y., Yan, B. C., Sun, H. D., & Puno, P. T. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Nat Prod Bioprospect, 14(1), 37. --INVALID-LINK--
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Majumdar, N., & Patra, A. (2020). [2+2] Photochemical Cycloaddition in Organic Synthesis. ChemistrySelect, 5(1), 136-153. --INVALID-LINK--
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Bach, T., & Hehn, J. P. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(14), 8149–8209. --INVALID-LINK--
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Frébault, F., Luparia, M., Oliveira, M. T., Goddard, R., & Maulide, N. (2010). A versatile and stereoselective synthesis of functionalized cyclobutenes. Angewandte Chemie International Edition, 49(33), 5672-5676. --INVALID-LINK--
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LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. Retrieved January 6, 2026, from --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved January 6, 2026, from --INVALID-LINK--
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Hou, S. Y., Yan, B. C., Sun, H. D., & Puno, P. T. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. --INVALID-LINK--
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Zhang, W., & Wang, J. (2020). Asymmetric synthesis of cyclobutanes and their derivatives. Science China Chemistry, 63(11), 1536–1538. --INVALID-LINK--
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Wikipedia. (n.d.). Ring-closing metathesis. Retrieved January 6, 2026, from --INVALID-LINK--
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Trost, B. M., & Yasukata, T. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Organic Letters, 22(10), 3843–3847. --INVALID-LINK--
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Majumdar, N., & Patra, A. (2020). [2+2] Photochemical Cycloaddition in Organic Synthesis. ChemistrySelect, 5(1), 136-153. --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Retrieved January 6, 2026, from --INVALID-LINK--
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Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18914–18920. --INVALID-LINK--
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Ota, Y., Yoshikai, N., & Nakamura, E. (2024). Ring expansion of spirocyclopropanes with stabilized sulfonium ylides: highly diastereoselective synthesis of cyclobutanes. Chemical Communications, 60(23), 3045-3048. --INVALID-LINK--
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Ma, S., & Li, W. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 51(41), 10354-10358. --INVALID-LINK--
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Sibi, M. P., & Stanley, L. M. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. --INVALID-LINK--
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Hou, S. Y., Yan, B. C., Sun, H. D., & Puno, P. T. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. --INVALID-LINK--
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ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. Retrieved January 6, 2026, from --INVALID-LINK--
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Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. --INVALID-LINK--
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de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1379–1434. --INVALID-LINK--
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Kim, J., & Baik, M. H. (2023). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 25(43), 7866–7871. --INVALID-LINK--
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Wang, C., Li, Y., & Zhu, C. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(24), 7136-7141. --INVALID-LINK--
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ResearchGate. (n.d.). The synthetic routes to cyclobutanes. Retrieved January 6, 2026, from --INVALID-LINK--
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Douglas, J. J., & Yoon, T. P. (2017). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Beilstein Journal of Organic Chemistry, 13, 1749–1755. --INVALID-LINK--
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Hui, C., Craggs, L., & Antonchick, A. P. (2022). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Angewandte Chemie International Edition, 61(40), e202208886. --INVALID-LINK--
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Myers, A. G. (n.d.). Cyclobutane Synthesis. The Myers Research Group. Retrieved January 6, 2026, from --INVALID-LINK--
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Reddit. (2012). Organometallic Chemistry - Ring Closing Metathesis Reaction. Retrieved January 6, 2026, from --INVALID-LINK--
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Strieth-Kalthoff, F., & Glorius, F. (2021). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science, 12(36), 12052-12057. --INVALID-LINK--
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Lambert, T. H., & Jia, S. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 144(1), 10–15. --INVALID-LINK--
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Bellina, F., & Rossi, R. (2006). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 62(31), 7213–7256. --INVALID-LINK--
References
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A Comparative Guide to PROTAC Efficacy: The Emerging Paradigm of Covalent versus Non-Covalent Degraders
A Note on the Topic: Initial exploration for "3-(Aminomethyl)cyclobutanone-based PROTACs" did not yield sufficient public-domain scientific literature to construct an evidence-based guide. To fulfill the core requirements of providing a data-rich, comparative analysis for drug development professionals, this guide has been pivoted to address a crucial and well-documented topic in the field: the comparative efficacy of covalent versus traditional non-covalent Proteolysis Targeting Chimeras (PROTACs).
Introduction: The PROTAC Revolution and the E3 Ligase Axis
Proteolysis Targeting Chimeras (PROTACs) have transformed the landscape of drug discovery from an occupancy-based to an event-driven paradigm.[1] Instead of merely inhibiting a protein's function, PROTACs eliminate the target protein from the cell entirely by hijacking the ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules are comprised of three components: a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker to connect them.[2][3] This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
The vast majority of PROTACs developed to date, including those in clinical trials, operate via a non-covalent, reversible binding mechanism.[4][5] They primarily recruit a small handful of E3 ligases for which high-affinity, cell-permeable small molecule ligands are available, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][6][7] While highly effective, this non-covalent approach faces limitations when targeting proteins with shallow binding pockets or when prolonged pharmacodynamic effects are desired. This has catalyzed the exploration of an alternative strategy: covalent PROTACs.
The Emergence of Covalent PROTACs: A New Frontier
Covalent PROTACs combine the targeted protein degradation mechanism with the principles of targeted covalent inhibitors (TCIs).[8] These molecules incorporate an electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue (e.g., cysteine) on the POI. This approach offers several potential advantages:
-
Targeting the "Undruggable": Covalency can enable the targeting of proteins with shallow or transient binding sites that are difficult to engage with high affinity using non-covalent binders.[9]
-
Enhanced Potency and Duration: By forming an irreversible bond, covalent PROTACs can exhibit prolonged target engagement and pharmacodynamic effects that are divorced from pharmacokinetic clearance.[8]
-
Improved Selectivity: Targeting a unique, non-conserved nucleophilic residue can potentially lead to higher selectivity and reduced off-target effects.[8]
This guide provides a head-to-head comparison of these two modalities, exploring their mechanisms, efficacy, and the experimental workflows required for their evaluation.
Comparative Analysis: Covalent vs. Non-Covalent PROTACs
Mechanism of Action
The fundamental difference lies in the nature of the interaction with the POI and its implication for the PROTAC's lifecycle.
-
Non-Covalent PROTACs: Function catalytically. After inducing ubiquitination of the POI, the PROTAC dissociates from the degraded target and can engage another POI molecule. This catalytic turnover is a hallmark of traditional PROTACs.[5]
-
Covalent PROTACs: The catalytic nature depends on the design.
-
Irreversible Covalent: The PROTAC forms a permanent bond with the POI. The entire POI-PROTAC complex is ubiquitinated and degraded. This "single-turnover" mechanism means the PROTAC is consumed with its target.
-
Reversible Covalent: These PROTACs offer a hybrid approach, combining the strong target engagement of covalency with the potential for catalytic activity. They form a covalent bond that can be reversed, allowing the PROTAC to be released and engage new targets.
-
Below are diagrams illustrating these distinct mechanistic cycles.
Comparative Efficacy and Potency
The efficacy of a PROTAC is typically measured by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation). While both covalent and non-covalent PROTACs can achieve potent, sub-nanomolar degradation, their performance is highly target- and system-dependent.
Studies on Bruton's tyrosine kinase (BTK), a target for which both covalent (e.g., ibrutinib-based) and non-covalent inhibitors exist, provide a valuable comparison. While some early studies suggested covalent PROTACs might be less effective due to the lack of catalytic action, subsequent optimization of linkers and E3 ligands has produced highly potent covalent degraders.[8] In some cases, reversible covalent PROTACs have demonstrated enhanced selectivity and potent degradation, combining the benefits of both approaches.
| PROTAC Type | Target | Recruited E3 Ligase | Typical DC50 Range | Key Feature |
| Non-Covalent | BRD4 | CRBN / VHL | 1 - 50 nM | Catalytic action, well-established |
| Non-Covalent | BTK | CRBN | 5 - 100 nM | Reversible binding |
| Irreversible Covalent | BTK(C481) | VHL | 10 - 150 nM | Prolonged target engagement |
| Reversible Covalent | BTK(C481) | CRBN | 1 - 20 nM | Combines high occupancy with potential for catalysis and improved selectivity |
Note: The DC50 values are illustrative and can vary significantly based on the specific molecule, cell line, and experimental conditions.
Key Experimental Protocols & Workflows
Evaluating PROTACs requires a multi-assay approach to validate each step of the mechanism, from target engagement to final degradation.[5] When working with covalent PROTACs, additional experiments are crucial to confirm the covalent binding and assess its impact on efficacy.
Protocol 1: Western Blot for Target Degradation
Purpose: To qualitatively and semi-quantitatively assess the reduction in target protein levels following PROTAC treatment. This is the foundational assay for confirming degradation.
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., 1-2 million cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 6, 12, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody & Imaging: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Wash again and apply an ECL substrate. Image the resulting chemiluminescence.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control for each lane.
Causality and Controls:
-
Negative Control: A vehicle-only (e.g., DMSO) treated sample establishes the baseline protein level.
-
Mechanism Control: Co-treatment with a proteasome inhibitor (e.g., MG132) or an inhibitor of the neddylation pathway (e.g., MLN4924) should rescue the degradation, confirming the involvement of the UPS.
Protocol 2: Target Occupancy Assay for Covalent PROTACs
Purpose: To confirm that the covalent PROTAC is engaging and covalently modifying the target protein within the cell.
Methodology:
-
Cell Treatment: Treat cells with the covalent PROTAC for a short duration (e.g., 1-2 hours).
-
Lysis: Lyse the cells under non-denaturing conditions.
-
Probe Incubation: Add a fluorescently-labeled covalent probe that binds to the same site as the PROTAC. This probe will only bind to target proteins that have not been occupied by the PROTAC.
-
Gel Analysis: Run the lysates on an SDS-PAGE gel.
-
Imaging: Scan the gel using a fluorescence scanner. A decrease in the fluorescent signal in the PROTAC-treated lane compared to the vehicle control indicates that the PROTAC has occupied the binding site, preventing the probe from binding.
-
Analysis: Quantify the fluorescence to determine the percentage of target occupancy at different PROTAC concentrations.
Causality and Controls:
-
Rationale: This assay directly measures the consequence of covalent bond formation. If the PROTAC is working as intended, it will physically block the binding site.
-
Control: A non-covalent version of the PROTAC or a mutant cell line where the target cysteine is mutated (e.g., C481S for BTK) should show no reduction in probe binding, confirming the covalent mechanism.[8]
Protocol 3: Washout Experiment for Durability Assessment
Purpose: To compare the duration of action between covalent and non-covalent PROTACs. This is a critical experiment to demonstrate the pharmacodynamic advantage of covalent binding.
Methodology:
-
Initial Treatment (Pulse): Treat cells with a high concentration of either the covalent or non-covalent PROTAC for a short period (e.g., 2-4 hours) to ensure target engagement.
-
Washout: Remove the PROTAC-containing media. Wash the cells thoroughly with fresh, drug-free media multiple times to remove any unbound compound.
-
Chase Period: Add fresh, drug-free media and return the cells to the incubator.
-
Time-Course Collection: Harvest cell lysates at various time points after the washout (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis: Analyze the level of the target protein at each time point by Western Blot.
-
Interpretation:
-
Non-Covalent PROTAC: Protein levels are expected to begin recovering relatively quickly as the compound diffuses out of the cell and new protein is synthesized.
-
Covalent PROTAC: Protein degradation should be sustained for a much longer period, as the covalently bound target will continue to be degraded, and recovery will depend solely on the rate of new protein synthesis.[8]
-
Causality and Controls:
-
Rationale: This experiment directly tests the hypothesis that irreversible binding leads to a more durable effect. The rate of protein level recovery becomes a proxy for the duration of the PROTAC's action post-exposure.
Conclusion and Future Outlook
The choice between a non-covalent and covalent PROTAC strategy is context-dependent and driven by the nature of the target protein and the desired therapeutic profile.
-
Non-Covalent PROTACs remain the gold standard, with a well-understood mechanism, proven clinical efficacy, and a vast chemical toolbox for ligands recruiting CRBN and VHL.[2] They are ideal for targets with well-defined binding pockets where catalytic turnover is advantageous.
-
Covalent PROTACs represent a powerful, emerging modality with the potential to significantly expand the degradable proteome to include challenging, "undruggable" targets.[8][9] Their ability to provide sustained target suppression offers a compelling pharmacodynamic rationale. The development of reversible covalent technologies further adds a layer of sophistication, aiming to blend the best attributes of both approaches.
The future of targeted protein degradation will undoubtedly involve a more diverse toolkit of E3 ligase ligands and degradation modalities.[1][6] The continued development and head-to-head comparison of both covalent and non-covalent strategies will be essential for realizing the full therapeutic potential of this transformative technology.
References
- 1. mdpi.com [mdpi.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. users.ox.ac.uk [users.ox.ac.uk]
A Comparative Guide to the In Vitro and In Vivo Validation of Drugs Containing the Aminocyclobutanone Motif
For Researchers, Scientists, and Drug Development Professionals
The aminocyclobutanone motif has emerged as a compelling structural scaffold in modern medicinal chemistry. The inherent ring strain of the cyclobutanone core renders its carbonyl carbon highly electrophilic, making it an effective warhead for engaging with nucleophilic residues in enzyme active sites.[1][2] This unique reactivity profile, coupled with the stereochemical complexity that can be readily introduced at the amino-position, has positioned aminocyclobutanone derivatives as promising candidates for a new generation of targeted therapeutics, particularly as enzyme inhibitors.[2][3]
This guide provides a comprehensive overview of the in vitro and in vivo validation strategies for drugs containing the aminocyclobutanone motif, using the development of novel inhibitors targeting the bacterial enzyme Diaminopimelate Desuccinylase (DapE) as a central case study. DapE is a crucial enzyme in the lysine biosynthetic pathway of many bacteria, making it an attractive target for new antibiotics to combat the growing threat of antimicrobial resistance.[2][3]
In Vitro Validation: From Target Engagement to Cellular Activity
The initial stages of validating a novel aminocyclobutanone-containing drug candidate focus on confirming its interaction with the intended biological target and assessing its activity in a cellular context. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based functional assays.
Biochemical Assays: Quantifying Target Inhibition
The primary goal of biochemical assays is to quantify the potency of the aminocyclobutanone inhibitor against its purified target enzyme. The most common parameters measured are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Key Experimental Protocol: Determining IC50 and Ki for DapE Inhibitors
This protocol outlines a typical enzyme inhibition assay for DapE, a metalloenzyme that can be monitored using a colorimetric assay.
Materials:
-
Purified DapE enzyme
-
Substrate (e.g., N-succinyl-L,L-diaminopimelic acid)
-
Assay buffer (e.g., HEPES buffer with appropriate pH and salt concentrations)
-
Aminocyclobutanone inhibitor stock solutions (in DMSO)
-
Detection reagent (e.g., ninhydrin reagent for detecting the product of the DapE reaction)
-
96-well microplates
-
Plate reader
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute the purified DapE enzyme to the desired concentration in pre-chilled assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the aminocyclobutanone inhibitor in the assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced artifacts.
-
Assay Setup:
-
Add a fixed volume of the diluted enzyme to each well of a 96-well plate.
-
Add the serially diluted inhibitor to the wells. Include control wells with buffer and solvent only (no inhibitor) to establish the 100% enzyme activity baseline.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific duration, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a quenching agent) and add the detection reagent. After a further incubation period for color development, measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, can be determined by conducting the assay at different substrate concentrations and analyzing the data using methods such as the Cheng-Prusoff equation or by performing full Michaelis-Menten kinetics.[4]
-
Causality Behind Experimental Choices:
-
Pre-incubation: This step is particularly important for covalent or slow-binding inhibitors, a potential mechanism for aminocyclobutanone compounds due to their electrophilic nature. It ensures that the binding equilibrium is reached before measuring the enzymatic activity.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. Therefore, it is essential to report the substrate concentration used or to determine the Ki value, which is independent of the substrate concentration.[4]
Data Comparison: In Vitro Potency of Aminocyclobutanone-Based DapE Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 3y | H. influenzae DapE | 23.1 | 10.2 | [2][3] |
| Captopril | H. influenzae DapE | ~5 | N/A | [3] |
N/A: Not available
This table showcases the direct comparison of an aminocyclobutanone inhibitor (3y) with a known thiol-containing inhibitor, captopril, against the same bacterial enzyme target.
Cell-Based Assays: Assessing Antimicrobial Activity
While biochemical assays confirm target engagement, cell-based assays are crucial for determining if the inhibitor can penetrate the bacterial cell wall and exert its effect in a more complex biological environment. For potential antibiotics, the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing in vitro antimicrobial activity.
Key Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial strains of interest (e.g., E. coli, P. aeruginosa)
-
Growth medium (e.g., Mueller-Hinton broth)
-
Aminocyclobutanone inhibitor stock solutions
-
Standard-of-care antibiotic as a positive control
-
96-well microplates
-
Incubator
-
Plate reader or visual inspection
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Grow the bacterial strains overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Inhibitor Dilution: Prepare a two-fold serial dilution of the aminocyclobutanone inhibitor and the control antibiotic in the growth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Comparison: Antimicrobial Activity of DapE Inhibitors
| Compound | Bacterial Strain | MIC (µg/mL) |
| Aminocyclobutanone Inhibitor A | E. coli | >128 |
| Aminocyclobutanone Inhibitor B | E. coli | 64 |
| Standard-of-Care Antibiotic | E. coli | 2 |
Note: Data is illustrative as specific MIC values for the referenced DapE inhibitors were not provided in the initial search results.
This comparative data highlights a common challenge in drug discovery: potent enzyme inhibitors may not always translate to potent cellular activity due to factors like poor cell permeability or efflux pump activity.
In Vivo Validation: Assessing Pharmacokinetics, Efficacy, and Safety
Promising candidates from in vitro screening must undergo rigorous in vivo validation to assess their behavior in a whole organism. These studies are critical for predicting the drug's potential clinical success.[5]
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[6][7] Key parameters include clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability.[7]
Key Experimental Protocol: Murine Pharmacokinetic Study
Materials:
-
Test animals (e.g., mice or rats)
-
Dosing vehicle
-
Aminocyclobutanone drug candidate
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Step-by-Step Methodology:
-
Dosing: Administer the drug to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Sample Processing: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key PK parameters.
Data Comparison: Pharmacokinetic Profiles
| Compound | Route | t1/2 (h) | CL (mL/min/kg) | Bioavailability (%) |
| Drug Candidate X | IV | 2.5 | 15 | - |
| Drug Candidate X | PO | 4.0 | - | 30 |
| Comparator Drug Y | PO | 6.0 | - | 65 |
Note: Data is illustrative.
This table allows for a direct comparison of the pharmacokinetic properties of a new drug candidate with a known comparator, providing insights into its potential dosing regimen and in vivo exposure.
Efficacy Studies: What the Drug Does to the Body
Efficacy studies in relevant animal models of disease are the ultimate preclinical test of a drug's therapeutic potential.[8][9] The choice of animal model is critical and should mimic the human disease as closely as possible.[5][8]
Key Experimental Protocol: Murine Thigh Infection Model for Antibiotic Efficacy
Materials:
-
Immunocompromised mice
-
Bacterial strain of interest
-
Aminocyclobutanone drug candidate
-
Standard-of-care antibiotic
-
Dosing vehicles
Step-by-Step Methodology:
-
Induction of Neutropenia: Render the mice neutropenic to establish a robust infection.
-
Infection: Inoculate the thigh muscle of the mice with a standardized dose of the bacterial strain.
-
Treatment: At a specified time post-infection, begin treatment with the aminocyclobutanone drug, a vehicle control, and a standard-of-care antibiotic. Administer the drugs according to a predetermined dosing schedule.
-
Endpoint Measurement: At the end of the treatment period, euthanize the animals, excise the infected thigh muscle, and homogenize the tissue.
-
Bacterial Load Quantification: Perform serial dilutions of the tissue homogenate and plate on agar to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in bacterial burden.
Toxicity Studies: Assessing the Safety Profile
Toxicology studies are crucial for identifying potential adverse effects of a drug candidate and for determining a safe starting dose for human clinical trials.[5] These studies can range from acute, single-dose studies to chronic, repeated-dose studies and are conducted under Good Laboratory Practice (GLP) guidelines.[5] Key assessments include monitoring clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues.[10][11]
Visualizing the Validation Workflow
Caption: A streamlined workflow for the validation of aminocyclobutanone-containing drug candidates.
Mechanism of Action: Covalent Reversible Inhibition
Caption: Proposed mechanism of reversible covalent inhibition by the aminocyclobutanone motif.
Conclusion
The validation of drugs containing the aminocyclobutanone motif requires a multi-faceted approach that integrates robust in vitro and in vivo methodologies. As demonstrated with the case of DapE inhibitors, the journey from a potent enzyme inhibitor to a viable clinical candidate is complex, with challenges such as cellular permeability and pharmacokinetic properties often representing significant hurdles. By employing the systematic validation strategies outlined in this guide, researchers can effectively characterize the therapeutic potential of this promising class of compounds and make informed decisions to advance the most promising candidates toward clinical development.
References
- 1. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. seed.nih.gov [seed.nih.gov]
- 6. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 7. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Showdown: A Comparative Guide to Cis and Trans Isomers of Substituted Aminocyclobutanes
For researchers, scientists, and drug development professionals, the precise stereochemical assignment of bioactive molecules is a critical step in establishing structure-activity relationships (SAR). Substituted aminocyclobutanes are prevalent scaffolds in medicinal chemistry, and the seemingly subtle difference between a cis and trans arrangement of substituents can have a profound impact on a compound's pharmacological profile. This guide provides an in-depth spectroscopic comparison of cis and trans isomers of substituted aminocyclobutanes, offering experimental insights and data to facilitate their unambiguous differentiation.
The Decisive Role of Stereochemistry
The rigid, puckered nature of the cyclobutane ring fixes substituents in distinct spatial orientations. In cis isomers, substituents reside on the same face of the ring, while in trans isomers, they are on opposite faces. This geometric disparity influences molecular shape, dipole moment, and the ability to interact with biological targets, leading to significant differences in efficacy, selectivity, and metabolic stability. Consequently, robust analytical methods for stereochemical confirmation are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Elucidation
NMR spectroscopy is the most powerful and definitive technique for distinguishing between cis and trans isomers of substituted aminocyclobutanes. The differentiation primarily relies on the analysis of proton (¹H) NMR chemical shifts, and more importantly, scalar coupling constants (J-values), which are exquisitely sensitive to the dihedral angles between adjacent protons.
The Karplus Relationship in Action
The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In cyclobutane systems, the puckered ring conformation leads to different dihedral angles for cis and trans protons, resulting in predictably different coupling constants.
-
Trans Isomers: Protons on adjacent carbons in a trans configuration typically exhibit a smaller dihedral angle, leading to a larger coupling constant.
-
Cis Isomers: Protons in a cis arrangement have a larger dihedral angle, resulting in a smaller coupling constant.
¹H NMR: A Tale of Two Spectra
The ¹H NMR spectra of cis and trans isomers of a substituted aminocyclobutane will differ in both the chemical shifts of the ring protons and their coupling patterns. For instance, in 1-amino-2-substituted cyclobutanes, the relative orientation of the amino group and the substituent will dictate the electronic environment and spatial interactions of the ring protons, leading to distinct spectral fingerprints.
In a study of hybrid γ,γ-peptides derived from 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid, the trans isomer was marked with a 'T' and the cis isomer with a 'C' in the ¹H-NMR spectrum, showcasing the clear differentiation possible.[1] High-resolution NMR experiments have demonstrated that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded structures in solution compared to their cis counterparts, which favor a more extended, strand-like conformation.[1] This conformational difference is a direct result of the stereochemistry of the cyclobutane ring and significantly influences the resulting NMR parameters.[1]
¹³C NMR: A Supporting Role
While ¹H NMR is the primary tool, ¹³C NMR spectroscopy can also provide confirmatory evidence. The symmetry of the molecule plays a crucial role. Symmetrically substituted trans isomers may show fewer ¹³C signals than their less symmetric cis counterparts. The chemical shifts of the carbon atoms in the cyclobutane ring will also be influenced by the stereochemistry of the substituents due to differing steric and electronic effects.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the aminocyclobutane sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) and transfer to an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion). For detailed analysis of coupling constants, 2D NMR experiments such as COSY (Correlation Spectroscopy) and J-resolved spectroscopy can be highly informative.
-
Spectral Analysis:
-
Assign the proton signals corresponding to the cyclobutane ring.
-
Measure the coupling constants (J-values) between adjacent ring protons.
-
Compare the observed coupling constants to established values for cis and trans arrangements in cyclobutane systems.
-
Analyze the number of signals in the ¹³C NMR spectrum to infer molecular symmetry.
-
Infrared (IR) Spectroscopy: Fingerprinting the Isomers
While enantiomers are indistinguishable by IR spectroscopy, diastereomers like cis and trans isomers have unique vibrational modes and will therefore exhibit distinct IR spectra.[2] The primary utility of IR in this context lies in the "fingerprint region" (typically below 1500 cm⁻¹), which contains a complex pattern of absorptions arising from bending and stretching vibrations of the entire molecule.
The key vibrational modes to consider for substituted aminocyclobutanes include:
-
N-H stretch: For primary and secondary amines, this appears in the 3300-3500 cm⁻¹ region. Hydrogen bonding can influence the position and shape of this peak, and intramolecular hydrogen bonding may be possible in one isomer but not the other, leading to spectral differences.
-
C-N stretch: Typically found in the 1000-1250 cm⁻¹ region.
-
Cyclobutane ring vibrations: The puckering and breathing modes of the cyclobutane ring can be sensitive to the stereochemistry of the substituents.
While it is challenging to predict the exact differences in the IR spectra of cis and trans isomers without experimental data for the specific compounds, the overall pattern of peaks in the fingerprint region will be unique to each isomer.
Experimental Protocol for IR Analysis
-
Sample Preparation: Prepare the sample as a thin film (for liquids), a KBr pellet (for solids), or in a suitable solvent for solution-phase analysis.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Comparison: Overlay the spectra of the two isomers and compare the peak positions and intensities, particularly in the fingerprint region.
Mass Spectrometry (MS): Differentiating Through Fragmentation and Mobility
In mass spectrometry, cis and trans isomers will have the same molecular weight and thus the same molecular ion peak (M⁺). However, their differentiation can often be achieved by analyzing their fragmentation patterns or by using techniques like ion mobility mass spectrometry.
Fragmentation Analysis
The stereochemistry of the isomers can influence the stability of the fragment ions formed upon ionization. This can lead to differences in the relative abundances of certain fragment ions in the mass spectrum. For example, a fragmentation pathway that is sterically hindered in one isomer may be more favorable in the other. Common fragmentation pathways for amines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of ammonia. The relative ease of these processes can be stereochemistry-dependent.
Ion Mobility Mass Spectrometry (IMMS)
IMMS is a powerful technique that separates ions based on their size, shape, and charge. Since cis and trans isomers have different three-dimensional shapes, they will have different collision cross-sections and will therefore drift through the ion mobility cell at different rates, allowing for their separation and identification. Research has shown that IMMS can effectively distinguish between isomeric DNA photoproducts, including cis,syn and trans,anti cyclobutane pyrimidine dimers.
Experimental Protocol for MS Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS). Electron ionization (EI) is commonly used to induce fragmentation.
-
Data Acquisition: Acquire the mass spectra of both isomers under identical conditions.
-
Data Analysis:
-
Confirm that the molecular ion peaks are identical.
-
Compare the relative intensities of the major fragment ions.
-
If available, utilize ion mobility to separate and identify the isomers based on their drift times.
-
Summary of Spectroscopic Distinctions
| Spectroscopic Technique | Key Differentiating Feature | cis-Isomer | trans-Isomer |
| ¹H NMR | Vicinal Coupling Constant (³JHH) | Smaller | Larger |
| Chemical Shifts | Distinct chemical shifts due to unique electronic and steric environments | Different chemical shifts compared to the cis-isomer | |
| ¹³C NMR | Number of Signals | May have more signals due to lower symmetry | May have fewer signals due to higher symmetry |
| IR Spectroscopy | Fingerprint Region | Unique pattern of absorption bands | Distinctly different pattern of absorption bands |
| Mass Spectrometry | Fragmentation Pattern | Potentially different relative abundances of fragment ions | Potentially different relative abundances of fragment ions |
| Ion Mobility | Shorter or longer drift time depending on shape | Different drift time compared to the cis-isomer |
Visualizing the Workflow
Caption: Experimental workflow for the synthesis, separation, and spectroscopic assignment of cis and trans isomers of substituted aminocyclobutanes.
Conclusion
The definitive assignment of cis and trans stereochemistry in substituted aminocyclobutanes is a multifaceted process that relies on the synergistic application of various spectroscopic techniques. While ¹H NMR spectroscopy, with its sensitivity to dihedral angles through coupling constants, stands as the most decisive method, IR and mass spectrometry provide valuable complementary data for a comprehensive and confident structural elucidation. For professionals in drug discovery and development, a thorough understanding and application of these spectroscopic comparisons are fundamental to advancing the design and synthesis of new chemical entities with optimized therapeutic properties.
References
A Senior Application Scientist's Guide: Benchmarking Novel Cyclobutane-Based Linkers Against Established Chemistries in Antibody-Drug Conjugate Development
Introduction: The Critical Role of the Linker in ADC Therapeutic Index
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to act as guided missiles that deliver potent cytotoxic agents directly to tumor cells.[1] This elegant system consists of three components: a highly specific monoclonal antibody (mAb), a powerful cytotoxic payload, and the chemical linker that connects them.[2] The linker is far from a passive component; it is a critical determinant of the ADC's overall success, profoundly influencing its stability, pharmacokinetics (PK), efficacy, and toxicity profile.[][4]
The primary challenge in linker design is to resolve the "stability-release paradox": the linker must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet it must efficiently liberate the active drug upon internalization into the target cancer cell.[5][] First-generation ADCs often failed in clinical trials due to linkers that were unstable in the bloodstream, leading to unacceptable toxicity and a narrow therapeutic window.[4] This has driven the development of sophisticated second and third-generation linkers with finely tuned properties.
This guide provides a framework for researchers and drug developers to benchmark novel linker technologies against established standards. We will focus on the case of 3-(Aminomethyl)cyclobutanone, a building block for a new class of rigid, non-aromatic linkers. We will compare its theoretical advantages against two industry workhorses: the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the enzymatically-cleavable valine-citrulline (Val-Cit) dipeptide linker. Through detailed experimental protocols and data interpretation guides, we will establish a robust methodology for evaluating the next generation of ADC linker chemistry.
Section 1: The Landscape of Established Linkers: A Tale of Two Strategies
The vast array of linkers used in ADCs can be broadly categorized into two families: non-cleavable and cleavable.[1][7]
Non-Cleavable Linkers: The Stability-First Approach
Non-cleavable linkers form a highly stable bond between the antibody and the payload.[7] Drug release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[8] This process releases the payload with the linker and a conjugated amino acid still attached.
The Gold Standard: SMCC The most prominent example is the SMCC linker, famously used in Ado-trastuzumab emtansine (Kadcyla®).[7][8] It connects to the antibody via a stable amide bond and to a thiol-containing payload via a maleimide group, forming a thioether bond.[]
-
Advantages: The primary benefit is high plasma stability, which minimizes off-target toxicity and can lead to a wider therapeutic window.[7][10]
-
Limitations: The reliance on full antibody degradation can be slow.[11] Furthermore, the maleimide chemistry itself has known instabilities; the thioether bond can undergo a retro-Michael reaction, leading to payload exchange with circulating thiols like albumin, compromising the ADC's integrity.[][13] The hydrophobicity of the SMCC linker can also promote ADC aggregation, especially at high drug-to-antibody ratios (DAR).[5]
Cleavable Linkers: Engineering for Controlled Release
Cleavable linkers are designed to be stable in the bloodstream but are labile to specific conditions prevalent within the tumor microenvironment or inside cancer cells.[8] This strategy allows for the release of an unmodified payload, which can sometimes diffuse out of the target cell and kill neighboring antigen-negative tumor cells—a phenomenon known as the "bystander effect".[8]
There are three common cleavage mechanisms:
-
Protease-Sensitive Linkers: These incorporate a peptide sequence that is a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[8] The valine-citrulline (Val-Cit) dipeptide is the most widely used example, featured in brentuximab vedotin (Adcetris®).[][8]
-
Acid-Sensitive Linkers: Hydrazone linkers, for instance, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[8][11][14] However, early hydrazone linkers suffered from insufficient stability in circulation.[][11]
-
Glutathione-Sensitive Linkers: These utilize a disulfide bond, which is cleaved by the high intracellular concentration of glutathione in tumor cells, releasing the payload.[]
While offering versatile release mechanisms, cleavable linkers must be carefully designed to avoid premature cleavage in circulation, which remains a significant challenge.[5]
Section 2: The Rationale for Novel Scaffolds: The Case for Cyclobutane-Based Linkers
To overcome the limitations of existing linkers, researchers are exploring novel chemical scaffolds. Rigid, aliphatic structures like cyclobutane are emerging as promising alternatives to traditional aromatic and maleimide-based components. The rationale is grounded in improving both stability and enzymatic specificity.
For instance, recent studies have shown that replacing the classic Val-Cit dipeptide with a cyclobutane-1,1-dicarboxamide (cBu) structure results in a linker that is cleaved selectively by Cathepsin B, whereas Val-Cit shows broader sensitivity to multiple cathepsins.[][16] This enhanced selectivity could translate to a better safety profile by reducing payload release in non-target tissues where other cathepsins may be active.
This brings us to 3-(Aminomethyl)cyclobutanone . This molecule serves as a versatile building block for a new class of non-cleavable linkers. Its key features include:
-
Rigid, Non-Aromatic Core: The cyclobutane ring provides conformational rigidity, which can improve pharmacokinetic properties and potentially shield the linker from unwanted enzymatic degradation. Its non-aromatic nature may reduce the hydrophobicity associated with linkers like SMCC, potentially decreasing ADC aggregation.
-
Versatile Amine Handle: The primary aminomethyl group provides a straightforward point of attachment for activated payloads or for further chemical elaboration to connect to the antibody.
The central hypothesis is that a linker derived from this scaffold could offer the high plasma stability of a non-cleavable linker while avoiding the inherent instability of the maleimide-thiol linkage found in SMCC.
Section 3: A Framework for Comprehensive Benchmarking
To objectively evaluate a novel linker, a systematic, multi-parameter approach is required. This framework outlines a head-to-head comparison of a hypothetical ADC using a 3-(Aminomethyl)cyclobutanone-derived linker (ADC-Cyclo) against two established controls: an SMCC-based ADC (ADC-SMCC) and a Val-Cit-based ADC (ADC-VC).
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. veranova.com [veranova.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. biotechinformers.com [biotechinformers.com]
- 11. mdpi.com [mdpi.com]
- 13. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in ADC Linker Research | AxisPharm [axispharm.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Aminomethyl)cyclobutanone Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 3-(Aminomethyl)cyclobutanone hydrochloride is foundational to scientific progress. However, this innovation carries a profound responsibility to ensure safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of yourself, your colleagues, and the environment.
Waste Characterization: The Foundation of Safe Disposal
Before any disposal procedure can begin, a thorough understanding of the material's hazards is essential. This compound (CAS No. 137048-07-4) is an organic compound that requires careful handling. Based on available safety data, it must be classified as a hazardous chemical waste.
Expert Insight: The "hydrochloride" salt form indicates the presence of a halogen (chlorine). This is a critical piece of information for waste segregation, as many disposal pathways, particularly incineration, require separate handling of halogenated and non-halogenated waste streams to prevent the formation of corrosive and toxic byproducts.
The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Pictogram | Hazard Statement | Source |
| Harmful if swallowed | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | [1] |
| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage | [1] |
Due to these hazards, this compound waste must not be disposed of in regular trash or down the drain.[2][3] All materials contaminated with this compound, including personal protective equipment (PPE), weighing papers, and spill cleanup materials, must be treated as hazardous waste.[4][5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This workflow is designed to comply with general laboratory safety standards and regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Rationale: Direct contact with this compound can cause serious eye damage and is harmful if ingested.[1] Appropriate PPE is the first line of defense.
-
Eye Protection: Wear safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.
Step 2: Segregate the Waste Stream
Rationale: Improper segregation of chemical waste can lead to dangerous reactions, violent or explosive events, and the release of toxic fumes.[6] Segregation at the point of generation is a fundamental rule of laboratory safety.[5]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated container.
-
Halogenated Waste: As a hydrochloride salt, this compound is a halogenated organic. It must be collected in a container designated for halogenated organic waste .[5]
-
Avoid Mixing: Never mix this waste with incompatible materials. Keep it separate from:
Step 3: Use a Proper Waste Container
Rationale: The integrity of the waste container is critical to prevent leaks and environmental contamination. Container selection must comply with safety regulations.[2]
-
Compatibility: The container must be made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is a common and suitable choice.
-
Condition: The container must be in good condition, free from damage or leaks, with a secure, screw-top lid.[2][6]
-
Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion of contents.[6]
Step 4: Label the Container Correctly and Completely
Rationale: Accurate labeling is a regulatory requirement and is essential for communicating hazards to everyone in the laboratory and to waste management personnel.
Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements. However, all hazardous waste labels must generally include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.[6]
-
The relevant hazard pictograms (Corrosion and Exclamation Mark).
-
The date when waste was first added to the container (the "accumulation start date").
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
Rationale: The SAA is a designated and controlled location for the short-term storage of hazardous waste before it is collected for disposal, ensuring safety and regulatory compliance.[6][7]
-
Location: The SAA must be located at or near the point of waste generation.[7]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[4][6]
-
Inspections: The SAA must be inspected weekly for any signs of leakage or container deterioration.[2][6]
-
Accumulation Limits: Do not exceed the storage limits for your SAA (typically a maximum of 55 gallons of hazardous waste).[7]
Step 6: Arrange for Final Disposal
Rationale: Final disposal of hazardous waste is a highly regulated process that must be performed by trained professionals at a licensed facility to ensure environmental protection.
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS office for pickup.[6][7]
-
Professional Disposal: Never attempt to dispose of this chemical yourself. EHS will manage the transport and final disposal through an approved hazardous waste disposal plant.[8]
-
Prohibited Actions:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of 3-(Aminomethyl)cyclobutanone HCl.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific emergency procedures.
-
PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container for this compound.[4][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to this structured and scientifically grounded disposal protocol, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of our well-being or the health of our environment.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. danielshealth.com [danielshealth.com]
- 3. acs.org [acs.org]
- 4. vumc.org [vumc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Handling 3-(Aminomethyl)cyclobutanone Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and operational guidance for the handling of 3-(Aminomethyl)cyclobutanone hydrochloride (CAS No. 1363382-42-6). As a specialized chemical intermediate, its safe management is paramount to ensuring both personnel safety and experimental integrity. This guide moves beyond mere compliance, offering a framework grounded in risk assessment and procedural causality to foster a culture of intrinsic safety within your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound is a solid compound whose primary risks stem from its corrosive potential and its physical form as a fine powder.[1] A thorough understanding of its hazard profile is the foundation for selecting appropriate Personal Protective Equipment (PPE).
Based on data for the compound and structurally related amine hydrochlorides, the following hazards are identified:
| Hazard Classification | GHS Hazard Statement | Implication for Safe Handling |
| Serious Eye Damage | H318 | Critical Risk. The substance can cause irreversible damage upon contact with the eyes. This mandates robust eye and face protection.[1] |
| Harmful if Swallowed | H302 | Ingestion can lead to adverse health effects. This underscores the importance of strict hygiene measures and preventing hand-to-mouth contamination.[1][2][3][4][5] |
| Potential Skin Irritation/Corrosion | H314 / H315 | Direct contact may cause skin irritation or chemical burns. Chemical-resistant gloves and protective clothing are necessary.[2][3][4][5] |
| Potential Respiratory Irritation | H335 | As a powder, the compound can be easily aerosolized. Inhaling the dust may irritate the respiratory tract. Handling should occur in ventilated areas, with respiratory protection used when dust generation is unavoidable.[2][4] |
Unlike its parent ketone, cyclobutanone, which is a highly flammable liquid, this hydrochloride salt is a non-combustible solid and is not considered a significant fire risk.[6]
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following matrix outlines the minimum and recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Minimum: Chemical safety goggles.Recommended: Goggles and full-face shield.[7][8][9] | Chemical-resistant gloves (e.g., Nitrile). | Lab coat. | Required. To be performed in a chemical fume hood or ventilated balance enclosure. If not possible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[4][10] |
| Preparing Solutions (Dissolving) | Minimum: Chemical safety goggles.Recommended: Goggles and full-face shield. | Chemical-resistant gloves. | Lab coat. | To be performed in a chemical fume hood. Respiratory protection is not required if contained within the hood. |
| Conducting Reactions & Work-up | Minimum: Chemical safety goggles. | Chemical-resistant gloves. | Lab coat.Recommended: Chemical-resistant apron over lab coat.[8] | To be performed in a chemical fume hood. |
| Handling Large Quantities (>50g) | Required: Goggles and full-face shield. | Chemical-resistant gloves. | Chemical-resistant apron or coveralls over lab coat. | To be performed in a chemical fume hood. |
Operational Plans: From Preparation to Disposal
Adherence to a standardized workflow is critical for minimizing exposure and preventing accidents. The following procedures provide a self-validating system for the safe handling of this compound.
Standard Handling Workflow
The logical flow from preparation to disposal is a critical component of laboratory safety. This process ensures that safety checks and handling protocols are followed in the correct sequence.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Emergency Protocols
Immediate and correct action during an exposure or spill is vital.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[1]
Spill Response (Solid Powder):
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Protect: Don the appropriate PPE, including a respirator, chemical goggles, gloves, and a lab coat.
-
Contain & Clean: Gently sweep or scoop the spilled solid material, avoiding the creation of dust.[4] Place the material into a clearly labeled, sealed container for chemical waste disposal.[12]
-
Decontaminate: Clean the spill area with a wet cloth or paper towel to remove any remaining residue. Place the cleaning materials in the sealed waste container.
-
Dispose: Dispose of the waste container according to institutional and local regulations.
Disposal Plan
Proper disposal is the final step in the chemical's lifecycle and a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing this compound, including contaminated solids and solutions, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and paper towels, must be disposed of as hazardous waste. Do not discard them in regular trash.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste before the container is defaced and discarded or recycled according to your institution's policies.
By integrating these principles of hazard awareness, task-specific PPE selection, and procedural diligence, you can confidently and safely incorporate this compound into your research and development workflows.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. angenechemical.com [angenechemical.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. support.hpe.com [support.hpe.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. healthybean.org [healthybean.org]
- 10. falseguridad.com [falseguridad.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
